molecular formula C47H52N7O7P B15599015 DMT-dA(bz) Phosphoramidite-15N5

DMT-dA(bz) Phosphoramidite-15N5

Número de catálogo: B15599015
Peso molecular: 862.9 g/mol
Clave InChI: GGDNKEQZFSTIMJ-UMAQOJPZSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

DMT-dA(bz) Phosphoramidite-15N5 is a useful research compound. Its molecular formula is C47H52N7O7P and its molecular weight is 862.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Fórmula molecular

C47H52N7O7P

Peso molecular

862.9 g/mol

Nombre IUPAC

N-[9-[(2R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]purin-6-yl](15N)benzamide

InChI

InChI=1S/C47H52N7O7P/c1-32(2)54(33(3)4)62(59-27-13-26-48)61-40-28-42(53-31-51-43-44(49-30-50-45(43)53)52-46(55)34-14-9-7-10-15-34)60-41(40)29-58-47(35-16-11-8-12-17-35,36-18-22-38(56-5)23-19-36)37-20-24-39(57-6)25-21-37/h7-12,14-25,30-33,40-42H,13,27-29H2,1-6H3,(H,49,50,52,55)/t40?,41-,42-,62?/m1/s1/i49+1,50+1,51+1,52+1,53+1

Clave InChI

GGDNKEQZFSTIMJ-UMAQOJPZSA-N

Origen del producto

United States

Foundational & Exploratory

Unlocking Molecular Insights: A Technical Guide to DMT-dA(bz) Phosphoramidite-¹⁵N₅ in Molecular Biology

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of molecular biology and drug development, the precise understanding of nucleic acid structure, dynamics, and interactions is paramount. Isotopic labeling of oligonucleotides has emerged as a powerful tool to dissect these molecular mechanisms at an atomic level. This in-depth technical guide focuses on the application of N,N-Diisopropyl-O-(2-cyanoethyl)-5'-O-(4,4'-dimethoxytrityl)-N⁶-benzoyl-2'-deoxyadenosine-³¹P-phosphoramidite, uniformly labeled with Nitrogen-15 (DMT-dA(bz) Phosphoramidite-¹⁵N₅), a key reagent for introducing stable isotopes into synthetic DNA. This guide will delve into its core applications, provide detailed experimental protocols, and present quantitative data to empower researchers in their quest for novel therapeutics and a deeper understanding of biological systems.

Core Principles and Applications

DMT-dA(bz) Phosphoramidite-¹⁵N₅ is a specialized building block used in solid-phase phosphoramidite (B1245037) chemistry for the synthesis of DNA oligonucleotides.[1][2] The incorporation of the heavy isotope of nitrogen (¹⁵N) at all five nitrogen positions within the adenine (B156593) base provides a unique spectroscopic handle for advanced analytical techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).[3][4]

The primary utility of ¹⁵N-labeling lies in its ability to overcome inherent challenges in studying nucleic acids. In NMR, the ¹⁵N isotope allows for the application of heteronuclear correlation experiments, which enhance spectral resolution and simplify the assignment of complex spectra, particularly for larger oligonucleotides or DNA-protein complexes.[5][6] In mass spectrometry, the known mass shift introduced by the ¹⁵N labels serves as an internal standard for accurate quantification and aids in the confident identification of fragmentation patterns, crucial for sequencing and metabolic studies.[7][8]

Key applications include:

  • Structural Determination: Elucidating the three-dimensional structure of DNA and its complexes with proteins or small molecules.

  • Dynamic Studies: Investigating the conformational changes and flexibility of DNA, which are often critical for its biological function.

  • Interaction Mapping: Identifying the specific residues involved in the binding of proteins, drugs, or other ligands to DNA.[5]

  • Quantitative Analysis: Serving as an internal standard for precise quantification of oligonucleotides in complex biological samples.[4][7]

Quantitative Data Summary

The successful incorporation and utility of DMT-dA(bz) Phosphoramidite-¹⁵N₅ depend on its performance during oligonucleotide synthesis and its compatibility with downstream analytical methods. Below is a summary of key quantitative parameters.

ParameterTypical Value/RangeNotes
Isotopic Enrichment >98%High enrichment is crucial for maximizing the signal from the ¹⁵N label in NMR and MS experiments. Commercially available labeled phosphoramidites typically guarantee high levels of isotopic purity.
Coupling Efficiency >98%While high coupling efficiency is always desirable in oligonucleotide synthesis, it is particularly important when incorporating expensive labeled amidites to maximize the yield of the full-length product.[9][10] Factors such as anhydrous conditions and fresh reagents are critical.[9]
Deprotection Stability Stable under standard conditionsThe ¹⁵N label is a stable isotope and does not alter the chemical stability of the phosphoramidite or the resulting oligonucleotide during standard deprotection protocols (e.g., with ammonium (B1175870) hydroxide).[11][12]
Mass Shift (per ¹⁵N₅-Adenine) +5 DaThe incorporation of five ¹⁵N atoms instead of ¹⁴N atoms results in a predictable mass increase of 5 Daltons for each labeled adenosine (B11128) residue.

Experimental Protocols

Solid-Phase Synthesis of ¹⁵N-Labeled Oligonucleotides

This protocol outlines the general steps for incorporating DMT-dA(bz) Phosphoramidite-¹⁵N₅ into a DNA oligonucleotide using an automated DNA synthesizer.

Methodology:

  • Reagent Preparation:

    • Dissolve DMT-dA(bz) Phosphoramidite-¹⁵N₅ in anhydrous acetonitrile (B52724) to the concentration recommended by the synthesizer manufacturer. Maintain a dry atmosphere using a septum-sealed bottle and argon or helium.[9]

    • Ensure all other synthesis reagents (activator, capping reagents, oxidizing agent, deblocking solution) are fresh and anhydrous.[9]

  • Synthesizer Programming:

    • Program the desired oligonucleotide sequence into the DNA synthesizer.

    • Assign the bottle position containing the DMT-dA(bz) Phosphoramidite-¹⁵N₅ to the specific cycle(s) where the labeled adenosine is to be incorporated.

  • Automated Synthesis Cycle: The synthesis proceeds through a series of automated steps for each nucleotide addition:

    • Deblocking: Removal of the 5'-DMT protecting group from the growing oligonucleotide chain attached to the solid support.

    • Coupling: Activation of the phosphoramidite and its reaction with the 5'-hydroxyl group of the growing chain. For critical applications requiring maximum yield, a "double coupling" cycle can be employed at the position of the labeled amidite.[13]

    • Capping: Acetylation of any unreacted 5'-hydroxyl groups to prevent the formation of deletion mutants.[10]

    • Oxidation: Conversion of the phosphite (B83602) triester linkage to a more stable phosphate (B84403) triester.[10]

  • Cleavage and Deprotection:

    • Upon completion of the synthesis, the solid support is treated with a deprotection solution (e.g., concentrated ammonium hydroxide) to cleave the oligonucleotide from the support and remove the protecting groups from the nucleobases and the phosphate backbone.[11] This step is typically performed at room temperature for 24 hours or at 55°C for 8 hours.[14]

Purification of ¹⁵N-Labeled Oligonucleotides

Purification is essential to remove truncated sequences and other impurities. Reverse-phase high-performance liquid chromatography (RP-HPLC) is a common method.

Methodology:

  • Sample Preparation: After deprotection, lyophilize the oligonucleotide solution to dryness and resuspend in sterile, nuclease-free water.

  • RP-HPLC:

    • Column: C18 reverse-phase column.

    • Mobile Phase A: 0.1 M Triethylammonium acetate (B1210297) (TEAA) in water.

    • Mobile Phase B: Acetonitrile.

    • Gradient: A linear gradient from low to high percentage of Mobile Phase B is used to elute the oligonucleotide. The exact gradient will depend on the length and sequence of the oligonucleotide.

    • Detection: UV absorbance at 260 nm.

  • Fraction Collection and Desalting: Collect the peak corresponding to the full-length product. The TEAA salt must then be removed, which can be achieved by ethanol (B145695) precipitation or using a desalting column.

  • Quantification: Determine the concentration of the purified oligonucleotide by measuring its absorbance at 260 nm using a spectrophotometer.

NMR Spectroscopy of a ¹⁵N-Labeled DNA-Protein Complex

This protocol provides a general workflow for analyzing the interaction between a ¹⁵N-labeled DNA oligonucleotide and a protein using NMR.

Methodology:

  • Sample Preparation:

    • Prepare a solution of the purified ¹⁵N-labeled oligonucleotide in a suitable NMR buffer (e.g., 25 mM sodium phosphate, 25 mM NaCl, 5% D₂O, pH 6.0).[15] The buffer should have low ionic strength to maintain spectrometer performance.[15]

    • Prepare a solution of the unlabeled protein partner in the same buffer.

    • Titrate the protein into the DNA sample, acquiring NMR spectra at each titration point.

  • NMR Data Acquisition:

    • Acquire a series of 2D ¹H-¹⁵N Heteronuclear Single Quantum Coherence (HSQC) spectra. This experiment correlates the proton and nitrogen atoms that are directly bonded, providing a unique peak for each N-H group in the DNA.

    • Typical experimental parameters on a 600 MHz spectrometer might include:

      • Temperature: 298 K

      • Number of scans: 16-64 (depending on sample concentration)

      • Spectral width: Appropriate for the chemical shift range of ¹H and ¹⁵N in nucleic acids.

  • Data Analysis:

    • Process the spectra using appropriate software (e.g., NMRPipe).

    • Overlay the spectra from the different titration points.

    • Analyze the chemical shift perturbations (CSPs) of the ¹⁵N-labeled adenosine residues. Significant changes in the chemical shift of a particular residue upon protein binding indicate its involvement in the interaction.

Mass Spectrometry Analysis of ¹⁵N-Labeled Oligonucleotides

This protocol describes the use of electrospray ionization mass spectrometry (ESI-MS) for the characterization of a ¹⁵N-labeled oligonucleotide.

Methodology:

  • Sample Preparation: Dilute the purified oligonucleotide in a solvent compatible with ESI-MS, typically a mixture of water and a volatile organic solvent like acetonitrile or methanol, often with a small amount of a volatile salt or base to improve ionization.

  • Mass Spectrometry Analysis:

    • Infuse the sample into the ESI source of the mass spectrometer.

    • Acquire the mass spectrum in negative ion mode, as the phosphate backbone of the oligonucleotide is negatively charged.

    • The resulting spectrum will show a series of peaks corresponding to the oligonucleotide with different charge states.

  • Data Analysis:

    • Deconvolute the raw mass spectrum to determine the molecular weight of the oligonucleotide.

    • Compare the measured molecular weight to the theoretical molecular weight, accounting for the +5 Da shift for each incorporated ¹⁵N₅-adenosine residue.

    • For tandem MS (MS/MS) experiments, the precursor ion of the labeled oligonucleotide is isolated and fragmented. The resulting fragmentation pattern can be analyzed to confirm the sequence and locate the position of the ¹⁵N label based on the mass shifts of the fragment ions.

Visualizations

Oligonucleotide_Synthesis_Workflow cluster_synthesis Solid-Phase Synthesis cluster_postsynthesis Post-Synthesis Processing start Start with Solid Support deblock Deblocking (DMT Removal) start->deblock couple_unlabeled Coupling (Unlabeled Amidite) deblock->couple_unlabeled couple_labeled Coupling (DMT-dA(bz)-¹⁵N₅) deblock->couple_labeled cap Capping couple_unlabeled->cap couple_labeled->cap oxidize Oxidation cap->oxidize repeat Repeat for each nucleotide oxidize->repeat repeat->deblock Next cycle cleave Cleavage & Deprotection repeat->cleave Synthesis Complete purify Purification (e.g., HPLC) cleave->purify analyze Analysis (MS/NMR) purify->analyze end Final ¹⁵N-Labeled Oligonucleotide analyze->end

Caption: Workflow for solid-phase synthesis of ¹⁵N-labeled oligonucleotides.

NMR_Interaction_Study cluster_sample_prep Sample Preparation cluster_nmr NMR Spectroscopy cluster_analysis Data Analysis dna ¹⁵N-Labeled DNA titration Titration Series dna->titration protein Unlabeled Protein protein->titration hsqc 2D ¹H-¹⁵N HSQC titration->hsqc spectra Acquire Spectra hsqc->spectra csp Chemical Shift Perturbation Analysis spectra->csp mapping Interaction Site Mapping csp->mapping result Structural & Dynamic Insights mapping->result

Caption: Logical workflow for a DNA-protein interaction study using NMR.

Mass_Spectrometry_Analysis cluster_sample Sample Introduction cluster_ms Mass Analysis cluster_data Data Interpretation oligo ¹⁵N-Labeled Oligonucleotide esi Electrospray Ionization (ESI) oligo->esi ms1 MS Scan (Full Spectrum) esi->ms1 ms2 Tandem MS (Fragmentation) ms1->ms2 Precursor Selection deconvolution Deconvolution to determine MW ms1->deconvolution fragment_analysis Fragment Ion Analysis ms2->fragment_analysis confirmation Sequence & Label Confirmation deconvolution->confirmation fragment_analysis->confirmation

Caption: Workflow for the mass spectrometry analysis of ¹⁵N-labeled oligonucleotides.

References

An In-depth Technical Guide to the Structure and Application of DMT-dA(bz) Phosphoramidite-¹⁵N₅

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of DMT-dA(bz) Phosphoramidite-¹⁵N₅, a critical reagent in the synthesis of isotopically labeled oligonucleotides. This document details its structure, chemical properties, and applications in advanced research and drug development, with a focus on its use in nuclear magnetic resonance (NMR) and mass spectrometry (MS) for studying nucleic acid structure, dynamics, and interactions.

Core Structure and Properties

DMT-dA(bz) Phosphoramidite-¹⁵N₅ is a derivative of 2'-deoxyadenosine, where the five nitrogen atoms of the adenine (B156593) base are replaced with the stable isotope nitrogen-15 (B135050) (¹⁵N). This isotopic labeling is crucial for a variety of biophysical studies. The molecule is designed for use in automated solid-phase oligonucleotide synthesis.

The key structural features include:

  • A dimethoxytrityl (DMT) group protecting the 5'-hydroxyl function of the deoxyribose sugar. This acid-labile group is removed at the beginning of each coupling cycle in oligonucleotide synthesis.

  • A benzoyl (Bz) group protecting the exocyclic amine (N⁶) of the adenine base. This protecting group is removed after synthesis under basic conditions.

  • A phosphoramidite (B1245037) group at the 3'-hydroxyl position, which is the reactive moiety that enables the formation of the phosphodiester bond to the 5'-hydroxyl of the growing oligonucleotide chain.

  • A β-cyanoethyl group protecting the phosphorus atom, which is removed post-synthesis.

  • ¹⁵N₅-labeled adenine , where all five nitrogen atoms (N1, N3, N7, N9, and the exocyclic N⁶) are the ¹⁵N isotope.

The structure of DMT-dA(bz) Phosphoramidite-¹⁵N₅ is depicted below, with the ¹⁵N atoms highlighted.

Structure of DMT-dA(bz) Phosphoramidite-¹⁵N₅.

Quantitative Data
PropertyValueReference
Chemical Formula C₄₇H₅₂¹⁵N₅N₂O₇P[1]
Molecular Weight (Unlabeled) 857.93 g/mol [2]
Molecular Weight (¹⁵N₅ Labeled) 862.93 g/mol Calculated
Appearance White to off-white powderN/A
Purity ≥98% (HPLC)N/A
Storage -20°CN/A

Experimental Protocols

Synthesis of DMT-dA(bz) Phosphoramidite-¹⁵N₅

The synthesis of DMT-dA(bz) Phosphoramidite-¹⁵N₅ involves several key steps, starting from commercially available ¹⁵N-labeled precursors.

Starting Materials:

  • (¹⁵N₅)-Adenine[3][4]

  • 2'-Deoxyadenosine·H₂O (¹⁵N₅)[5][6]

General Synthetic Scheme:

  • Glycosylation: Coupling of (¹⁵N₅)-adenine with a protected deoxyribose derivative to form ¹⁵N₅-2'-deoxyadenosine.

  • Protection of the 5'-Hydroxyl Group: Reaction of ¹⁵N₅-2'-deoxyadenosine with dimethoxytrityl chloride (DMT-Cl) in the presence of a base (e.g., pyridine) to yield 5'-O-DMT-¹⁵N₅-2'-deoxyadenosine.

  • Protection of the Exocyclic Amine: Benzoylation of the N⁶ position of the adenine base using benzoyl chloride to give 5'-O-DMT-N⁶-benzoyl-¹⁵N₅-2'-deoxyadenosine.

  • Phosphitylation: Reaction of the 3'-hydroxyl group with 2-cyanoethyl N,N-diisopropylchlorophosphoramidite in the presence of a mild base (e.g., N,N-diisopropylethylamine) to yield the final product, DMT-dA(bz) Phosphoramidite-¹⁵N₅.

A detailed protocol for the synthesis of fully ¹⁵N-labeled adenine has been reported.[3][4][7] The subsequent conversion of the labeled nucleoside to the phosphoramidite follows standard procedures in nucleoside chemistry. Commercially available 2'-Deoxyadenosine·H₂O (¹⁵N₅) serves as a convenient starting point for the later steps of the synthesis.[5][6]

Solid-Phase Oligonucleotide Synthesis

DMT-dA(bz) Phosphoramidite-¹⁵N₅ is used in standard automated solid-phase oligonucleotide synthesis protocols. The synthesis cycle consists of four main steps:

  • Deblocking: Removal of the 5'-DMT protecting group from the support-bound nucleoside using a mild acid (e.g., trichloroacetic acid in dichloromethane).

  • Coupling: Activation of the phosphoramidite with an activator (e.g., tetrazole or a derivative) and subsequent coupling to the free 5'-hydroxyl of the growing oligonucleotide chain.

  • Capping: Acetylation of any unreacted 5'-hydroxyl groups to prevent the formation of deletion mutants.

  • Oxidation: Conversion of the unstable phosphite (B83602) triester linkage to a stable phosphate (B84403) triester using an oxidizing agent (e.g., iodine in the presence of water and pyridine).

This cycle is repeated until the desired oligonucleotide sequence is synthesized.

Post-Synthesis Deprotection and Purification

After synthesis, the oligonucleotide is cleaved from the solid support, and all protecting groups (benzoyl, β-cyanoethyl) are removed by treatment with a strong base, typically concentrated ammonium (B1175870) hydroxide (B78521) or a mixture of ammonium hydroxide and methylamine. The resulting ¹⁵N-labeled oligonucleotide is then purified, commonly by high-performance liquid chromatography (HPLC).

Applications in Research and Drug Development

The primary application of DMT-dA(bz) Phosphoramidite-¹⁵N₅ is the introduction of site-specific ¹⁵N labels into synthetic DNA. This enables a range of powerful analytical techniques to be employed for studying the structure, dynamics, and interactions of DNA with other molecules.[8][9]

NMR Spectroscopy of DNA-Protein Interactions

¹⁵N-labeled oligonucleotides are invaluable for NMR studies of DNA-protein complexes.[10] The ¹⁵N labels provide specific probes to monitor the chemical environment of the nitrogen atoms in the DNA upon protein binding.[8][11]

  • ¹H-¹⁵N Heteronuclear Single Quantum Coherence (HSQC) Spectroscopy: This experiment correlates the chemical shifts of ¹⁵N nuclei with their directly attached protons. Changes in these chemical shifts upon protein binding can identify the specific nucleotides involved in the interaction.

  • ¹⁵N-edited NOESY: This experiment allows for the observation of through-space interactions (Nuclear Overhauser Effects) between the DNA and the protein, providing distance restraints for structural modeling of the complex.[12]

G cluster_synthesis Oligonucleotide Synthesis cluster_analysis Biophysical Analysis cluster_outcome Research Outcome DMT-dA(bz) Phosphoramidite-¹⁵N₅ DMT-dA(bz) Phosphoramidite-¹⁵N₅ Solid-Phase Synthesis Solid-Phase Synthesis DMT-dA(bz) Phosphoramidite-¹⁵N₅->Solid-Phase Synthesis ¹⁵N-labeled Oligonucleotide ¹⁵N-labeled Oligonucleotide Solid-Phase Synthesis->¹⁵N-labeled Oligonucleotide Complex Formation Complex Formation ¹⁵N-labeled Oligonucleotide->Complex Formation Protein of Interest Protein of Interest Protein of Interest->Complex Formation NMR Spectroscopy NMR Spectroscopy Complex Formation->NMR Spectroscopy Mass Spectrometry Mass Spectrometry Complex Formation->Mass Spectrometry Structural Information Structural Information NMR Spectroscopy->Structural Information Interaction Dynamics Interaction Dynamics NMR Spectroscopy->Interaction Dynamics Mass Spectrometry->Structural Information Mass Spectrometry->Interaction Dynamics Drug Development Insights Drug Development Insights Structural Information->Drug Development Insights Interaction Dynamics->Drug Development Insights

Experimental workflow for using DMT-dA(bz) Phosphoramidite-¹⁵N₅.

Mass Spectrometry for Studying DNA-Protein Complexes

Mass spectrometry is another powerful tool for analyzing ¹⁵N-labeled DNA and its complexes. The mass shift introduced by the ¹⁵N isotopes allows for the clear differentiation between labeled and unlabeled DNA fragments.[13][14][15]

  • Quantitative Mass Spectrometry: ¹⁵N-labeled oligonucleotides can be used as internal standards for the accurate quantification of their unlabeled counterparts in complex biological samples.[16]

  • Cross-linking Mass Spectrometry: In combination with cross-linking reagents, MS can be used to identify the specific sites of interaction between a ¹⁵N-labeled oligonucleotide and its binding protein.[17]

Signaling Pathways and Drug Development

While specific signaling pathways are not the direct targets of study with this labeled phosphoramidite, the insights gained from understanding DNA-protein interactions are fundamental to many cellular processes, including DNA replication, transcription, and repair. For example, understanding how a transcription factor binds to its target DNA sequence can provide a basis for designing drugs that modulate this interaction, thereby affecting the downstream signaling pathway. The use of ¹⁵N-labeled oligonucleotides can aid in the structural determination of these interactions, which is a critical step in rational drug design.

G ¹⁵N-labeled DNA ¹⁵N-labeled DNA DNA-Protein Complex DNA-Protein Complex ¹⁵N-labeled DNA->DNA-Protein Complex Target Protein (e.g., Transcription Factor) Target Protein (e.g., Transcription Factor) Target Protein (e.g., Transcription Factor)->DNA-Protein Complex Biophysical Characterization (NMR, MS) Biophysical Characterization (NMR, MS) DNA-Protein Complex->Biophysical Characterization (NMR, MS) High-Resolution Structure High-Resolution Structure Biophysical Characterization (NMR, MS)->High-Resolution Structure Identification of Binding Interface Identification of Binding Interface High-Resolution Structure->Identification of Binding Interface Rational Drug Design Rational Drug Design Identification of Binding Interface->Rational Drug Design Modulation of Protein-DNA Interaction Modulation of Protein-DNA Interaction Rational Drug Design->Modulation of Protein-DNA Interaction Therapeutic Effect Therapeutic Effect Modulation of Protein-DNA Interaction->Therapeutic Effect

Logical relationship from labeled DNA to therapeutic development.

Conclusion

DMT-dA(bz) Phosphoramidite-¹⁵N₅ is a specialized but essential chemical tool for researchers in molecular biology, biochemistry, and drug development. Its ability to introduce stable nitrogen isotopes site-specifically into synthetic DNA opens the door to detailed structural and dynamic studies of nucleic acids and their interactions with proteins and other ligands. The information gleaned from these studies is fundamental to our understanding of cellular processes and provides a solid foundation for the development of novel therapeutics.

References

A Comprehensive Technical Guide to 15N Labeled Deoxyadenosine Phosphoramidite: Properties, Protocols, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core properties, experimental methodologies, and applications of 15N labeled deoxyadenosine (B7792050) phosphoramidite (B1245037). This crucial reagent enables the precise introduction of isotopic labels into synthetic oligonucleotides, facilitating advanced structural and functional studies essential for modern research and drug development.

Core Properties of 15N Labeled Deoxyadenosine Phosphoramidite

15N labeled deoxyadenosine phosphoramidite is a specialized building block for the chemical synthesis of DNA. The incorporation of the stable isotope, ¹⁵N, at specific positions within the adenosine (B11128) nucleobase allows for detailed analysis of nucleic acid structure, dynamics, and interactions using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).[1][2][3][4]

Physicochemical Properties

Key physicochemical properties of commercially available 15N labeled deoxyadenosine phosphoramidite are summarized in Table 1. These properties are critical for ensuring the quality and efficiency of oligonucleotide synthesis.

PropertyTypical ValueSource(s)
Molecular Weight ( g/mol )862.90[5]
Chemical Purity≥ 95%[5][6][7][8][9]
Isotopic Enrichment≥ 98%[5][6][7][9]
AppearanceWhite to off-white solid[7][9]
Storage Conditions-20°C to -80°C, desiccated, protected from light[8]
Labeling Patterns

15N labels can be incorporated into the deoxyadenosine molecule in various patterns. The most common is uniform labeling of all five nitrogen atoms (¹⁵N₅). However, site-specific labeling is also possible, allowing researchers to probe specific nitrogen atoms within the nucleobase.[6] This precise placement of isotopes is a significant advantage of chemical synthesis over enzymatic methods.[1][2]

Experimental Protocols

The successful use of 15N labeled deoxyadenosine phosphoramidite hinges on robust experimental protocols for oligonucleotide synthesis, purification, and analysis.

Solid-Phase Oligonucleotide Synthesis

The synthesis of oligonucleotides using phosphoramidite chemistry is a cyclical process performed on an automated synthesizer.[1][2] The four main steps in each cycle are:

  • De-blocking (Detritylation): Removal of the 5'-dimethoxytrityl (DMT) protecting group from the support-bound nucleoside to expose the 5'-hydroxyl group for the next coupling reaction.[10][11]

  • Coupling: Activation of the 15N labeled deoxyadenosine phosphoramidite with an activator (e.g., tetrazole) and its subsequent reaction with the free 5'-hydroxyl group of the growing oligonucleotide chain.[10][11] High coupling efficiency (>98-99%) is crucial for the synthesis of long oligonucleotides.[2][12]

  • Capping: Acetylation of any unreacted 5'-hydroxyl groups to prevent the formation of deletion mutants in subsequent cycles.[10]

  • Oxidation: Conversion of the unstable phosphite (B83602) triester linkage to a stable phosphate (B84403) triester using an oxidizing agent, typically an iodine solution.[1][10]

Oligonucleotide_Synthesis_Cycle Deblocking 1. De-blocking (DMT Removal) Coupling 2. Coupling (Add 15N-dA-CEP) Deblocking->Coupling Free 5'-OH Capping 3. Capping (Block Failures) Coupling->Capping Oxidation 4. Oxidation (Stabilize Linkage) Capping->Oxidation Repeat Repeat for Next Cycle Oxidation->Repeat Repeat->Deblocking Start Next Cycle Deprotection_Purification_Workflow cluster_synthesis Post-Synthesis cluster_purification Purification cluster_qc Quality Control Cleavage Cleavage from Solid Support Deprotection Base & Phosphate Deprotection Cleavage->Deprotection Purification Purification Method (e.g., HPLC, PAGE) Deprotection->Purification QC QC Analysis (MS, NMR) Purification->QC Applications_Signaling_Pathway cluster_synthesis Synthesis & Labeling cluster_analysis Biophysical Analysis cluster_applications Applications dA_CEP 15N-dA-CEP Oligo_Synth Oligonucleotide Synthesis dA_CEP->Oligo_Synth Labeled_Oligo 15N Labeled Oligonucleotide Oligo_Synth->Labeled_Oligo NMR NMR Spectroscopy Labeled_Oligo->NMR MS Mass Spectrometry Labeled_Oligo->MS Struct_Biol Structural Biology NMR->Struct_Biol Dynamics Nucleic Acid Dynamics NMR->Dynamics Drug_Disc Drug Discovery MS->Drug_Disc Struct_Biol->Drug_Disc

References

An In-Depth Technical Guide to 15N Isotopic Labeling of DNA for Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction to 15N Isotopic Labeling of DNA

Isotopic labeling of DNA with the stable, non-radioactive nitrogen-15 (B135050) (¹⁵N) isotope is a powerful technique for elucidating the structure, dynamics, and interactions of nucleic acids at an atomic level. By replacing the naturally abundant ¹⁴N atoms with the heavier ¹⁵N isotope, researchers can leverage analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) to gain profound insights into DNA's biological functions. This guide provides a comprehensive overview of the core methodologies for ¹⁵N labeling of DNA, data analysis, and its applications in biomedical research and drug development.

The pioneering work of Meselson and Stahl in 1958 provided the foundational proof for the semi-conservative replication of DNA, a landmark discovery made possible by ¹⁵N labeling.[1][2] They demonstrated that E. coli grown in a medium containing ¹⁵NH₄Cl as the sole nitrogen source incorporated the heavy isotope into their DNA.[1][2] Upon transferring the bacteria to a ¹⁴N medium, the resulting DNA duplexes contained one ¹⁵N-labeled strand and one newly synthesized ¹⁴N strand, confirming the semi-conservative replication model.[1][2]

Today, ¹⁵N-labeled DNA is instrumental in a variety of applications, from fundamental studies of DNA-protein interactions to the development of novel therapeutics. In drug development, for instance, understanding the precise interactions between a small molecule and its DNA target is crucial for mechanism of action studies and lead optimization.

Core Methodologies for ¹⁵N Labeling of DNA

There are two primary approaches for producing ¹⁵N-labeled DNA: in vivo metabolic labeling and in vitro enzymatic synthesis. The choice of method depends on the desired quantity, purity, and specific labeling pattern of the DNA.

In Vivo Metabolic Labeling in Escherichia coli

Metabolic labeling in E. coli is a cost-effective method for producing large quantities of uniformly ¹⁵N-labeled plasmid DNA. This approach involves growing plasmid-bearing E. coli in a minimal medium where the sole nitrogen source is a ¹⁵N-labeled compound, typically ¹⁵N ammonium (B1175870) chloride (¹⁵NH₄Cl).

  • Preparation of ¹⁵N Minimal Medium: A defined minimal medium, such as M9 medium, is prepared without a nitrogen source. Sterile ¹⁵NH₄Cl is then added as the sole nitrogen source to a final concentration of 1 g/L. The medium is supplemented with a carbon source (e.g., glucose), essential minerals, and any required antibiotics.

  • Starter Culture: An initial culture is grown overnight in a rich medium (e.g., LB) containing the appropriate antibiotic.

  • Adaptation and Growth in ¹⁵N Medium: A small volume of the starter culture is used to inoculate a larger volume of the ¹⁵N minimal medium. The bacteria are grown at 37°C with vigorous shaking to ensure adequate aeration. Cell growth is monitored by measuring the optical density at 600 nm (OD₆₀₀).

  • Induction (for inducible plasmids): If the plasmid contains an inducible promoter, protein expression (and thus plasmid replication) is induced at the appropriate cell density (e.g., OD₆₀₀ of 0.6-0.8) by adding the inducing agent (e.g., IPTG).

  • Harvesting: The bacterial cells are harvested by centrifugation once the desired cell density is reached.

  • Plasmid Purification: The ¹⁵N-labeled plasmid DNA is then purified from the cell pellet using standard large-scale plasmid purification protocols, such as alkaline lysis followed by purification using cesium chloride (CsCl) density gradient centrifugation or chromatography methods.[3][4]

In Vitro Enzymatic Synthesis

For applications requiring smaller quantities of specific DNA oligonucleotides, in vitro enzymatic synthesis is the preferred method. This approach offers greater control over the sequence and labeling pattern. The most common method is Polymerase Chain Reaction (PCR).

  • Reaction Components: The PCR reaction mixture includes a DNA template, primers, a thermostable DNA polymerase, and deoxynucleoside triphosphates (dNTPs). To achieve uniform ¹⁵N labeling, ¹⁵N-labeled dNTPs are used.

  • PCR Amplification: The reaction undergoes multiple cycles of denaturation, annealing, and extension to amplify the target DNA sequence.

  • Purification: The resulting ¹⁵N-labeled DNA product is purified from the reaction mixture using methods such as polyacrylamide gel electrophoresis (PAGE) or high-performance liquid chromatography (HPLC).

Quantitative Data and Method Comparison

The choice between in vivo and in vitro labeling methods often depends on the specific research question, required yield, and budget. The following tables summarize key quantitative aspects of each method.

ParameterIn Vivo Metabolic Labeling in E. coliIn Vitro Enzymatic Synthesis (PCR)
Typical Yield Milligrams of plasmid DNA per liter of culture[5]Micrograms to milligrams of specific DNA fragments
Cost Relatively low, primarily the cost of ¹⁵NH₄Cl and minimal media componentsHigh, due to the cost of ¹⁵N-labeled dNTPs and polymerase
Purity High, especially with CsCl purificationHigh, with effective purification post-synthesis
Scalability Highly scalable for large quantitiesLess scalable for very large quantities
Labeling Pattern Uniform labeling of all nitrogen positionsUniform or site-specific (with labeled precursors)
Time Several days for cell growth and purificationA few hours to a day

Table 1: Comparison of In Vivo and In Vitro ¹⁵N DNA Labeling Methods

Analytical TechniqueInformation ObtainedTypical Isotopic Enrichment
Mass Spectrometry Verification of mass shift due to ¹⁵N incorporation, determination of labeling efficiency[6][7]>98%[7]
NMR Spectroscopy 3D structure, dynamics, and intermolecular interactions of DNA and DNA-protein complexes[8][9]>95%

Table 2: Analytical Techniques for ¹⁵N-Labeled DNA and Typical Enrichment Levels

Experimental Workflows and Logical Relationships

Visualizing the experimental workflows can aid in understanding the sequence of steps and their interdependencies.

in_vivo_workflow cluster_prep Preparation cluster_growth Cell Growth & Labeling cluster_purification Purification & Analysis Prepare ¹⁵N Minimal Medium Prepare ¹⁵N Minimal Medium Inoculate Starter Culture Inoculate Starter Culture Grow in ¹⁵N Medium Grow in ¹⁵N Medium Inoculate Starter Culture->Grow in ¹⁵N Medium Induce Plasmid Replication Induce Plasmid Replication Grow in ¹⁵N Medium->Induce Plasmid Replication Harvest Cells Harvest Cells Induce Plasmid Replication->Harvest Cells Purify ¹⁵N Plasmid DNA Purify ¹⁵N Plasmid DNA Harvest Cells->Purify ¹⁵N Plasmid DNA Analyze by MS/NMR Analyze by MS/NMR Purify ¹⁵N Plasmid DNA->Analyze by MS/NMR

In Vivo ¹⁵N DNA Labeling Workflow.

in_vitro_workflow cluster_setup Reaction Setup cluster_amplification Amplification & Purification cluster_analysis Analysis Prepare PCR Mix Prepare PCR Mix Add ¹⁵N dNTPs Add ¹⁵N dNTPs Add Template & Primers Add Template & Primers Add Polymerase Add Polymerase Run PCR Run PCR Add Polymerase->Run PCR Purify ¹⁵N DNA Purify ¹⁵N DNA Run PCR->Purify ¹⁵N DNA Analyze by MS/NMR Analyze by MS/NMR Purify ¹⁵N DNA->Analyze by MS/NMR

In Vitro ¹⁵N DNA Labeling Workflow.

Applications in Drug Development

¹⁵N isotopic labeling of DNA is a valuable tool in various stages of the drug development pipeline.

  • Target Validation and Mechanism of Action Studies: By labeling DNA, researchers can use NMR to study the structural changes that occur upon drug binding, providing insights into the drug's mechanism of action.

  • Drug Screening: ¹⁵N-labeled DNA can be used in binding assays to screen for small molecules that interact with a specific DNA sequence or structure.

  • Aptamer Development: Aptamers are short, single-stranded DNA or RNA molecules that can bind to specific targets. ¹⁵N labeling can aid in the structural determination of DNA aptamers, facilitating their development as therapeutic or diagnostic agents.[10][11][12][13]

Conclusion

¹⁵N isotopic labeling of DNA remains a cornerstone technique in molecular biology and drug discovery. The ability to produce and analyze ¹⁵N-labeled DNA provides researchers with unparalleled insights into the structure, dynamics, and interactions of this fundamental biological macromolecule. The choice between in vivo and in vitro labeling methods will depend on the specific experimental goals and available resources. As analytical techniques continue to improve in sensitivity and resolution, the applications of ¹⁵N-labeled DNA in understanding complex biological systems and developing novel therapeutics are set to expand even further.

References

The Core Principles of 15N Labeled Phosphoramidites in DNA Synthesis: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The site-specific incorporation of stable isotopes, such as nitrogen-15 (B135050) (¹⁵N), into DNA oligonucleotides represents a powerful tool for modern biophysical analysis and drug development. By replacing the naturally abundant ¹⁴N isotope with the heavier, non-radioactive ¹⁵N, researchers can unlock detailed structural and dynamic information that is otherwise inaccessible. This is primarily achieved through Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), where the unique nuclear properties and mass of ¹⁵N serve as a precise probe. This guide provides a comprehensive overview of the fundamental principles, experimental protocols, and applications of ¹⁵N labeled phosphoramidites in solid-phase DNA synthesis.

Foundational Principles: Phosphoramidite (B1245037) Chemistry and ¹⁵N Labeling

The chemical synthesis of DNA is predominantly carried out using the phosphoramidite method, an elegant and highly efficient process that allows for the stepwise addition of nucleotide building blocks to a growing chain on a solid support.

1.1. The Phosphoramidite Building Block

A phosphoramidite is a modified nucleoside with key chemical groups that control its reactivity:

  • 5'-Hydroxyl Group: Protected by a dimethoxytrityl (DMT) group, which is acid-labile and removed at the beginning of each coupling cycle to allow for chain extension.

  • 3'-Hydroxyl Group: Derivatized with a reactive phosphoramidite moiety, which couples to the 5'-hydroxyl of the preceding nucleotide. This moiety is protected by a cyanoethyl group.

  • Exocyclic Amines: The amino groups on the nucleobases (Adenine, Guanine, and Cytosine) are protected to prevent side reactions.

¹⁵N-Labeled Phosphoramidites are chemically identical to their standard counterparts, with the exception that one or more nitrogen atoms in the nucleobase have been replaced with the ¹⁵N isotope. These are synthesized from ¹⁵N-enriched precursors and are commercially available with high isotopic purity.[1][2] This isotopic substitution does not significantly alter the chemical reactivity of the phosphoramidite, allowing it to be seamlessly integrated into standard automated DNA synthesis protocols.[3]

1.2. The Solid-Phase Synthesis Cycle

The synthesis of a DNA oligonucleotide is a four-step cycle that is repeated for each nucleotide added to the sequence. The process occurs in the 3' to 5' direction on an automated synthesizer.

  • Deblocking (Detritylation): The DMT group is removed from the 5'-hydroxyl of the support-bound nucleoside using a weak acid, typically trichloroacetic acid (TCA). This exposes the reactive hydroxyl group for the next coupling reaction.

  • Coupling: The ¹⁵N-labeled phosphoramidite, activated by a catalyst such as tetrazole, is added to the growing chain. The activated phosphoramidite reacts with the free 5'-hydroxyl group, forming a phosphite (B83602) triester linkage.

  • Capping: To prevent the formation of deletion mutations, any unreacted 5'-hydroxyl groups are permanently blocked (capped) by acetylation.

  • Oxidation: The unstable phosphite triester linkage is oxidized to a stable phosphate (B84403) triester using an oxidizing agent, typically an iodine solution.

This cycle is repeated until the desired sequence is synthesized.

Phosphoramidite_DNA_Synthesis_Cycle cluster_cycle Automated Synthesis Cycle Deblocking 1. Deblocking (DMT Removal) Coupling 2. Coupling (Add ¹⁵N-Amidite) Deblocking->Coupling Exposed 5'-OH Capping 3. Capping (Block Failures) Coupling->Capping New Nucleotide Attached Oxidation 4. Oxidation (Stabilize Linkage) Capping->Oxidation Failures Blocked Oxidation->Deblocking Stable Phosphate Backbone Cleavage Final Cleavage & Deprotection Oxidation->Cleavage Cycle Repeats (n-1) Times Start Start: Solid Support with 1st Base Start->Deblocking SIP_Workflow cluster_sip Stable Isotope Probing (SIP) Workflow Incubate 1. Incubation Environmental sample is incubated with a ¹⁵N-labeled substrate. Extract 2. DNA Extraction Total DNA (¹⁴N and ¹⁵N) is extracted from the sample. Incubate->Extract Centrifuge 3. Density Gradient Ultracentrifugation DNA is separated based on buoyant density in a CsCl gradient. Extract->Centrifuge Fractionate 4. Fractionation Gradient is fractionated to isolate 'heavy' (¹⁵N) and 'light' (¹⁴N) DNA. Centrifuge->Fractionate Analyze 5. Analysis 'Heavy' DNA is analyzed (e.g., by sequencing) to identify active microbes. Fractionate->Analyze

References

The Gatekeeper of Oligonucleotide Synthesis: A Technical Guide to the Role of the DMT Group in Phosphoramidite Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the precise and demanding world of synthetic oligonucleotide manufacturing, the phosphoramidite (B1245037) method stands as the gold standard. Central to the success and fidelity of this chemistry is the 4,4'-dimethoxytrityl (DMT) group, a bulky and reversible protecting group for the 5'-hydroxyl function of the nucleoside. This technical guide provides an in-depth exploration of the multifaceted role of the DMT group, from its protective function and controlled removal to its critical application in purification strategies.

The Core Function of the DMT Group: A Reversible Shield

The primary role of the DMT group in phosphoramidite chemistry is to act as a temporary "cap" for the 5'-hydroxyl group of the nucleoside phosphoramidite monomers.[][2][3] This protection is paramount to ensure the directional synthesis of oligonucleotides in the 3' to 5' direction.[4] By blocking the 5'-hydroxyl, the DMT group prevents unwanted side reactions, such as self-polymerization of the phosphoramidite monomers, thereby directing the coupling reaction exclusively to the free 5'-hydroxyl of the growing oligonucleotide chain attached to the solid support.[4]

The selection of the DMT group for this critical task is due to a unique combination of properties:

  • Steric Hindrance: The large size of the DMT group provides significant steric protection, effectively preventing the 5'-hydroxyl from participating in unintended reactions.[4]

  • Acid Lability: The DMT group is stable under the neutral and basic conditions of the coupling and oxidation steps of the synthesis cycle. However, it is readily and quantitatively cleaved under mild acidic conditions, a property that is fundamental to the cyclical nature of oligonucleotide synthesis.[4]

  • Monitoring Capability: Upon cleavage with acid, the DMT group is released as a stable dimethoxytrityl cation, which imparts a characteristic bright orange color to the reaction solution.[5] This cation has a strong absorbance maximum around 495 nm, allowing for real-time spectrophotometric monitoring of the coupling efficiency at each step of the synthesis.[6]

The Phosphoramidite Synthesis Cycle: A Symphony of Protection and Deprotection

The synthesis of an oligonucleotide is a cyclical process, with each cycle resulting in the addition of a single nucleotide. The DMT group is central to the first step of each cycle: detritylation.

// Nodes Start [label="Start:\nSolid Support with\nFree 5'-OH", fillcolor="#F1F3F4", fontcolor="#202124"]; Detritylation [label="1. Detritylation\n(DMT Removal)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Coupling [label="2. Coupling", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Capping [label="3. Capping", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Oxidation [label="4. Oxidation", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Elongated_Chain [label="Elongated Chain\n(DMT-Protected)", fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges Start -> Detritylation [label="Acid (e.g., TCA)"]; Detritylation -> Coupling [label="Washes"]; Coupling -> Capping [label="Phosphoramidite\n+ Activator"]; Capping -> Oxidation [label="Capping Reagents"]; Oxidation -> Elongated_Chain [label="Oxidizing Agent\n(e.g., Iodine)"]; Elongated_Chain -> Detritylation [label="Repeat Cycle for\nNext Nucleotide", style=dashed];

// Invisible nodes for layout {rank=same; Start; Detritylation;} {rank=same; Coupling; Capping; Oxidation;} {rank=same; Elongated_Chain;} } . Figure 1: The phosphoramidite synthesis cycle.

Data Presentation: Detritylation and Depurination Kinetics

The efficiency and fidelity of oligonucleotide synthesis are critically dependent on the conditions of the detritylation step. The choice of acid and its concentration represents a balance between rapid and complete DMT removal and the risk of depurination, an undesirable side reaction where the glycosidic bond of purine (B94841) bases is cleaved.

The following tables summarize kinetic data on detritylation and depurination using Dichloroacetic Acid (DCA) and Trichloroacetic Acid (TCA).

Deprotection ReagentDepurination Half-Time of DMT-dA-CPG (hours)
3% DCA in Dichloromethane1.3
15% DCA in Dichloromethane~0.43
3% TCA in Dichloromethane~0.33
Table 1: Depurination half-times of N-benzoyl protected 5'-DMT-dA-CPG with different deblocking reagents. Data sourced from a kinetic study on depurination and detritylation.[7]
Deprotection Reagent99% Detritylation Endpoint (seconds)
3% DCA in Dichloromethane~35
15% DCA in Dichloromethane~25
3% TCA in Dichloromethane~20
Table 2: Time to reach 99% detritylation for a DMT-dG-pT-CPG dimer. Data sourced from a kinetic study on depurination and detritylation.[7]

Experimental Protocols

Standard Phosphoramidite Synthesis Cycle

This protocol outlines the four main steps for a single nucleotide addition in an automated solid-phase oligonucleotide synthesizer.

Materials:

  • Controlled Pore Glass (CPG) solid support with the initial nucleoside.

  • Phosphoramidite solutions (0.1 M in anhydrous acetonitrile).

  • Activator solution (e.g., 0.45 M Ethylthiotetrazole (ETT) in anhydrous acetonitrile).

  • Detritylation solution (3% Trichloroacetic Acid (TCA) in dichloromethane).

  • Capping solution A (Acetic Anhydride in THF) and B (N-Methylimidazole in THF).

  • Oxidation solution (0.02 M Iodine in THF/water/pyridine).

  • Anhydrous acetonitrile (B52724) for washing.

Procedure:

  • Detritylation (DMT Removal):

    • The synthesis column containing the CPG support is washed with anhydrous acetonitrile.

    • The detritylation solution (3% TCA in dichloromethane) is passed through the column for approximately 50-60 seconds to remove the 5'-DMT group.[8][9]

    • The column is thoroughly washed with anhydrous acetonitrile to remove the detritylation reagent and the cleaved DMT cation.[9]

  • Coupling:

    • The phosphoramidite solution and the activator solution are delivered simultaneously to the column.

    • The coupling reaction is allowed to proceed for 30-180 seconds.[9][10] During this time, the activated phosphoramidite reacts with the free 5'-hydroxyl group of the growing oligonucleotide chain.

  • Capping:

    • To block any unreacted 5'-hydroxyl groups and prevent the formation of deletion mutations, a capping step is performed.

    • Capping solutions A and B are mixed and delivered to the column. The reaction is typically complete within 30 seconds.

  • Oxidation:

    • The unstable phosphite (B83602) triester linkage formed during coupling is oxidized to a stable phosphate (B84403) triester.

    • The oxidation solution is passed through the column for approximately 30-60 seconds.[9]

    • The column is washed with anhydrous acetonitrile.

This four-step cycle is repeated for each subsequent nucleotide addition until the desired oligonucleotide sequence is synthesized.

The Role of the DMT Group in Purification: Trityl-On vs. Trityl-Off

The lipophilic nature of the DMT group provides a valuable handle for the purification of the desired full-length oligonucleotide from shorter, failure sequences. This leads to two primary purification strategies: "trityl-on" and "trityl-off".

  • Trityl-Off Purification: In this method, the final DMT group is removed by the synthesizer at the end of the synthesis. The crude product, containing the full-length sequence and failure sequences (all with free 5'-hydroxyls), is then purified, typically by anion-exchange or reversed-phase HPLC.

  • Trityl-On Purification: Here, the final DMT group is intentionally left on the full-length oligonucleotide.[11] This makes the desired product significantly more hydrophobic than the capped, "trityl-less" failure sequences.[12] This difference in hydrophobicity is exploited for purification using reversed-phase chromatography or solid-phase extraction (SPE) cartridges.[13][14] The purified, DMT-protected oligonucleotide is then treated with acid to remove the DMT group.

// Nodes Start [label="Crude Oligonucleotide\n(Mixture of Full-Length and Failure Sequences)", fillcolor="#F1F3F4", fontcolor="#202124"]; Trityl_On [label="Trityl-On\n(Final DMT group is retained)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Trityl_Off [label="Trityl-Off\n(Final DMT group is removed)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; RP_Purification [label="Reversed-Phase Purification\n(Separation by hydrophobicity)", fillcolor="#FBBC05", fontcolor="#202124"]; Purified_DMT_On [label="Purified Full-Length\n(DMT-On)", fillcolor="#F1F3F4", fontcolor="#202124"]; Final_Detritylation [label="Final Detritylation", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Final_Product [label="Purified Full-Length Oligonucleotide", fillcolor="#F1F3F4", fontcolor="#202124"]; Other_Purification [label="Other Purification Methods\n(e.g., Anion-Exchange HPLC)", fillcolor="#FBBC05", fontcolor="#202124"];

// Edges Start -> Trityl_On; Start -> Trityl_Off; Trityl_On -> RP_Purification; RP_Purification -> Purified_DMT_On [label="Full-length product binds strongly"]; Purified_DMT_On -> Final_Detritylation; Final_Detritylation -> Final_Product; Trityl_Off -> Other_Purification; Other_Purification -> Final_Product; } . Figure 2: Logical workflow for trityl-on vs. trityl-off purification.

Experimental Protocol for Manual Detritylation (Post Trityl-On Purification)

This protocol is for removing the final 5'-DMT group from an oligonucleotide that has been purified using a trityl-on method.

Materials:

  • Dried, trityl-on purified oligonucleotide.

  • 80% Acetic Acid in water.

  • 100% Ethanol (B145695).

  • Deionized water.

Procedure:

  • Ensure the trityl-on oligonucleotide is completely dry. This can be achieved using a vacuum centrifuge.

  • Dissolve the dried oligonucleotide in 300 µL of 80% acetic acid.[15]

  • Incubate the solution at room temperature for 20 minutes.[15]

  • Add 300 µL of 100% ethanol to the solution.[15]

  • Evaporate the solution to dryness using a vacuum centrifuge.

  • If a white precipitate (from volatile salts) is observed, resuspend the pellet in 300 µL of deionized water, add 300 µL of 100% ethanol, and repeat the evaporation.[15]

  • Resuspend the final detritylated oligonucleotide in a suitable buffer or deionized water for downstream applications.

References

Chemical structure and molecular weight of DMT-dA(bz) Phosphoramidite-15N5

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of DMT-dA(bz) Phosphoramidite-15N5, a critical reagent for researchers, scientists, and professionals in drug development. It details the chemical structure, molecular weight, and applications of this isotopically labeled nucleoside phosphoramidite (B1245037).

Physicochemical Properties and Quantitative Data

This compound is the ¹⁵N-labeled version of DMT-dA(bz) Phosphoramidite, a monomer used in the chemical synthesis of DNA. The incorporation of the stable isotope ¹⁵N allows for its use as a tracer or an internal standard in various analytical techniques.[1] The key quantitative data for both the labeled and unlabeled compounds are summarized in the table below for easy comparison.

PropertyDMT-dA(bz) PhosphoramiditeThis compound
Chemical Formula C₄₇H₅₂N₇O₇P[2][3]C₄₇H₅₂¹⁵N₅N₂O₇P[4]
Molecular Weight 857.93 g/mol [3][5]862.90 g/mol [4]
Synonyms DMT-dA(bz) Amidite, N-benzoyl-5′-O-[bis(4-methoxyphenyl)phenylmethyl]-2′-deoxyadenosine, 3′-[2-cyanoethyl N,N-bis(1-methylethyl)phosphoramidite][3][5]DA-CE phosphoramidite-15N5[1][6]
Purity >98.0% (HPLC), ≥99% (³¹P-NMR)[2][3]Not specified in search results.
Appearance White to off-white powder or granules[2][3]Solid[4]
Storage Temperature 2-8°C[3], Refrigerated (0-10°C)Powder: -20°C for 3 years, 4°C for 2 years. In solvent: -80°C for 6 months, -20°C for 1 month.[4]
CAS Number 98796-53-3[2][3]Not specified in search results.

Applications in Research and Drug Development

The primary application of DMT-dA(bz) Phosphoramidite is in the solid-phase synthesis of oligonucleotides.[7][8] The ¹⁵N₅-labeled variant serves more specialized roles:

  • Tracer: The stable isotope labeling allows for the tracking of the molecule or the oligonucleotides synthesized from it in various biological systems.[1]

  • Internal Standard: It is used as an internal standard for quantitative analysis by Nuclear Magnetic Resonance (NMR), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS).[1] This is crucial during drug development for accurate quantification of drug molecules and their metabolites.[6]

Experimental Protocols

Detailed experimental protocols for this compound are highly specific to the application and instrumentation. However, general methodologies for its use are outlined below.

Oligonucleotide Synthesis Workflow

The fundamental process of solid-phase oligonucleotide synthesis using phosphoramidite chemistry is a cyclical reaction involving four main steps: deblocking, coupling, capping, and oxidation. DMT-dA(bz) phosphoramidite is used during the coupling step.

G cluster_cycle Oligonucleotide Synthesis Cycle Deblocking 1. Deblocking: Removal of 5'-DMT group Coupling 2. Coupling: Addition of Phosphoramidite Deblocking->Coupling Washing Capping 3. Capping: Acetylation of unreacted 5'-OH groups Coupling->Capping Washing Oxidation 4. Oxidation: Phosphite triester to phosphate (B84403) triester Capping->Oxidation Washing Oxidation->Deblocking Start of next cycle End Cleavage and Deprotection Oxidation->End Start Solid Support with first nucleoside Start->Deblocking Purification Purification of Oligonucleotide End->Purification

General workflow for solid-phase oligonucleotide synthesis.

Protocol for Use as an Internal Standard

When used as an internal standard for mass spectrometry-based quantification, a known amount of this compound is added to the sample containing the unlabeled analyte. The ratio of the signal from the labeled standard to the unlabeled analyte is used for quantification.

G cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_quantification Quantification Analyte Analyte Sample (unlabeled) SpikedSample Spiked Sample Analyte->SpikedSample Standard Known amount of 15N5-labeled Standard Standard->SpikedSample LC Liquid Chromatography Separation SpikedSample->LC MS Mass Spectrometry Detection LC->MS Ratio Calculate Peak Area Ratio (Analyte / Standard) MS->Ratio Concentration Determine Analyte Concentration Ratio->Concentration

Workflow for using an isotopically labeled internal standard.

In Vitro and In Vivo Dissolution

For experimental use, proper dissolution is critical. While specific protocols may vary, a general method for preparing a stock solution for in vivo experiments involves the use of co-solvents.[7]

  • In Vitro: The compound may be dissolved in DMSO for most applications. If solubility is an issue, other solvents like ethanol (B145695) or DMF can be tested with small amounts to avoid sample loss.[4]

  • In Vivo Formulation Example: A suggested solvent system for a suspended solution is a mixture of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[7] It is recommended to prepare a clear stock solution first and then add co-solvents sequentially. For in vivo experiments, it is best to prepare the working solution freshly on the day of use.[7]

Cleavage and Deprotection

After synthesis, the oligonucleotide is cleaved from the solid support and the protecting groups are removed. For standard base-protected oligonucleotides, including those synthesized with DMT-dA(bz) Phosphoramidite, the recommended conditions are treatment with concentrated ammonia (B1221849) solution for 8 hours at 55°C or 24 hours at room temperature.[3][9]

References

The Cornerstone of Oligonucleotide Synthesis: A Technical Guide to Phosphoramidite Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Phosphoramidite (B1245037) chemistry stands as the gold-standard for the chemical synthesis of oligonucleotides, underpinning a vast array of applications in research, diagnostics, and therapeutics. Its remarkable efficiency and amenability to automation have made the routine synthesis of custom DNA and RNA sequences a reality. This technical guide provides an in-depth exploration of the core principles of phosphoramidite chemistry, detailing the key features, experimental protocols, and quantitative parameters that define this robust methodology.

The Solid-Phase Synthesis Strategy

Phosphoramidite chemistry is typically performed on a solid support, most commonly controlled pore glass (CPG) or polystyrene beads. This approach offers significant advantages over solution-phase synthesis, including the simplification of purification steps, as excess reagents and byproducts can be easily washed away after each reaction cycle. The synthesis proceeds in the 3' to 5' direction, which is the reverse of the natural biosynthetic process.[1]

The Four-Step Synthesis Cycle: A Detailed Examination

The synthesis of an oligonucleotide is a cyclical process, with each cycle resulting in the addition of a single nucleotide to the growing chain. This cycle consists of four key chemical reactions: detritylation, coupling, capping, and oxidation.[2]

Step 1: Detritylation (Deblocking)

The cycle begins with the removal of the acid-labile 5'-dimethoxytrityl (DMT) protecting group from the nucleotide attached to the solid support. This exposes the 5'-hydroxyl group, making it available for the subsequent coupling reaction.[3]

Step 2: Coupling

The core bond-forming reaction involves the coupling of a phosphoramidite monomer to the deprotected 5'-hydroxyl group of the growing oligonucleotide chain.[3] The phosphoramidite monomer is activated by a weak acid, such as 1H-tetrazole or 5-ethylthio-1H-tetrazole (ETT), which protonates the diisopropylamino group, converting it into a good leaving group. The free 5'-hydroxyl group of the support-bound oligonucleotide then attacks the activated phosphorus atom, forming a phosphite (B83602) triester linkage. This reaction is highly efficient, with coupling efficiencies typically exceeding 98%.[3]

Step 3: Capping

To prevent the formation of deletion mutants (n-1 sequences), any unreacted 5'-hydroxyl groups are permanently blocked in the capping step.[4] This is typically achieved by acetylation using a mixture of acetic anhydride (B1165640) and N-methylimidazole (NMI).[1]

Step 4: Oxidation

The newly formed phosphite triester linkage is unstable and susceptible to cleavage under acidic conditions. Therefore, it is oxidized to a more stable pentavalent phosphate (B84403) triester using an oxidizing agent, most commonly a solution of iodine in a mixture of tetrahydrofuran, pyridine (B92270), and water.[1][5] This completes the synthesis cycle, and the entire process is repeated until the desired oligonucleotide sequence is assembled.

The Critical Role of Protecting Groups

The success of phosphoramidite chemistry hinges on the strategic use of protecting groups to prevent unwanted side reactions at reactive sites on the nucleobases, the phosphate backbone, and the sugar moieties.[4]

  • 5'-Hydroxyl Protecting Group: The 4,4'-dimethoxytrityl (DMT) group is the standard choice for protecting the 5'-hydroxyl of the phosphoramidite monomers. Its lability under mild acidic conditions allows for its selective removal at the beginning of each synthesis cycle.[6]

  • Phosphate Protecting Group: A β-cyanoethyl group is typically used to protect the phosphorus atom during synthesis. This group is stable throughout the synthesis cycle but can be readily removed during the final deprotection step.

  • Nucleobase Protecting Groups: The exocyclic amino groups of adenine (B156593) (A), cytosine (C), and guanine (B1146940) (G) are protected to prevent side reactions during the coupling step. Common protecting groups include benzoyl (Bz) for A and C, and isobutyryl (iBu) for G.[7] Thymine (T) and Uracil (U) do not typically require protection of their keto groups.

Quantitative Data Summary

The efficiency of each step in the synthesis cycle is critical for obtaining a high yield of the full-length oligonucleotide. The following tables summarize key quantitative data associated with phosphoramidite chemistry.

ParameterTypical ValueReference
Coupling Efficiency (per step) 98.0% - 99.5%[3][8]
Overall Yield of a 20-mer (at 99% coupling efficiency) ~82%[8]
Overall Yield of a 50-mer (at 99% coupling efficiency) ~60%[8]
Overall Yield of a 100-mer (at 99% coupling efficiency) ~37%[8]

Table 1: Coupling Efficiency and Theoretical Yield

ReagentTypical ConcentrationReference
Phosphoramidite Monomer 0.1 M in anhydrous acetonitrile (B52724)[3][9]
Activator (e.g., ETT) 0.25 M - 0.5 M in anhydrous acetonitrile[3]
Deblocking Agent (e.g., TCA) 3% (w/v) in dichloromethane[3]
Oxidizing Agent (Iodine) 0.02 M - 0.1 M in THF/Pyridine/Water[3]
Capping A (Acetic Anhydride) 10% in THF with pyridine or lutidine[3]
Capping B (N-Methylimidazole) 16% in THF[3]

Table 2: Typical Reagent Concentrations

StepTypical DurationReference
Detritylation 30 - 60 seconds[3]
Coupling (standard bases) 30 seconds[3]
Coupling (modified bases) 5 - 10 minutes[3]
Capping 30 seconds[10]
Oxidation 30 seconds[10]
Cleavage from Support 1 - 2 hours (Ammonium Hydroxide (B78521), RT)[4]
Deprotection of Bases 8 - 15 hours (Ammonium Hydroxide, 55°C)[11]

Table 3: Typical Reaction Times

Experimental Protocols

The following are detailed methodologies for the key steps in solid-phase oligonucleotide synthesis using phosphoramidite chemistry. These protocols are intended as a general guide and may require optimization based on the specific synthesizer, reagents, and desired oligonucleotide.

Protocol for a Single Synthesis Cycle

Materials:

  • Controlled Pore Glass (CPG) solid support pre-loaded with the first nucleoside.

  • Phosphoramidite monomers (A, C, G, T) dissolved in anhydrous acetonitrile (0.1 M).

  • Activator solution (e.g., 0.25 M ETT in anhydrous acetonitrile).

  • Deblocking solution (3% TCA in dichloromethane).

  • Capping Solution A (10% Acetic Anhydride in THF with 10% Lutidine).

  • Capping Solution B (16% N-Methylimidazole in THF).

  • Oxidizing solution (0.02 M Iodine in THF/Pyridine/Water 78:20:2 v/v/v).

  • Anhydrous acetonitrile for washing.

  • Automated DNA/RNA synthesizer.

Procedure:

  • Detritylation:

    • Wash the CPG support with anhydrous acetonitrile.

    • Deliver the deblocking solution to the synthesis column and allow it to react for 30-60 seconds to remove the DMT group.

    • Wash the support thoroughly with anhydrous acetonitrile to remove the acid and the cleaved DMT cation. The orange color of the DMT cation can be measured spectrophotometrically to determine the coupling efficiency of the previous cycle.[1]

  • Coupling:

    • Simultaneously deliver the desired phosphoramidite monomer solution and the activator solution to the synthesis column.

    • Allow the coupling reaction to proceed for 30 seconds for standard nucleosides.

    • Wash the support with anhydrous acetonitrile to remove unreacted phosphoramidite and activator.

  • Capping:

    • Deliver a 1:1 mixture of Capping Solution A and Capping Solution B to the synthesis column.

    • Allow the capping reaction to proceed for 30 seconds to acetylate any unreacted 5'-hydroxyl groups.

    • Wash the support with anhydrous acetonitrile.

  • Oxidation:

    • Deliver the oxidizing solution to the synthesis column.

    • Allow the oxidation reaction to proceed for 30 seconds to convert the phosphite triester to a stable phosphate triester.

    • Wash the support with anhydrous acetonitrile.

This four-step cycle is repeated for each subsequent nucleotide to be added to the sequence.

Protocol for Cleavage and Deprotection

Materials:

Procedure:

  • Cleavage from Solid Support:

    • After the final synthesis cycle, transfer the CPG support to a sealed reaction vessel.

    • Add concentrated ammonium hydroxide to the vessel, ensuring the support is fully submerged.

    • Incubate at room temperature for 1-2 hours to cleave the oligonucleotide from the CPG support.[4]

  • Deprotection of Protecting Groups:

    • Heat the sealed vessel containing the oligonucleotide and ammonium hydroxide at 55°C for 8-15 hours.[11] This removes the β-cyanoethyl phosphate protecting groups and the protecting groups from the nucleobases.

    • After cooling, the crude oligonucleotide solution can be dried and then purified by methods such as HPLC or gel electrophoresis.

Visualizing the Process

The following diagrams illustrate the cyclical nature of phosphoramidite chemistry and the overall workflow of oligonucleotide synthesis.

Oligonucleotide_Synthesis_Cycle cluster_cycle Phosphoramidite Synthesis Cycle Detritylation 1. Detritylation (DMT Removal) Coupling 2. Coupling (Chain Elongation) Detritylation->Coupling Exposed 5'-OH Capping 3. Capping (Blocking Failures) Coupling->Capping Phosphite Triester Oxidation 4. Oxidation (Phosphate Stabilization) Capping->Oxidation Capped Failures Oxidation->Detritylation Stable Phosphate Triester

Caption: The four-step phosphoramidite synthesis cycle for oligonucleotide elongation.

Oligonucleotide_Workflow cluster_workflow Overall Oligonucleotide Synthesis Workflow Start Start: Solid Support with First Nucleoside Synthesis Automated Synthesis Cycles Start->Synthesis Cleavage Cleavage from Solid Support Synthesis->Cleavage Deprotection Removal of Protecting Groups Cleavage->Deprotection Purification Purification (e.g., HPLC) Deprotection->Purification QC Quality Control (e.g., Mass Spec) Purification->QC FinalProduct Final Purified Oligonucleotide QC->FinalProduct

Caption: The overall workflow from solid-phase synthesis to the final purified oligonucleotide.

Conclusion

Phosphoramidite chemistry remains the cornerstone of modern oligonucleotide synthesis due to its high efficiency, reliability, and adaptability to automation. A thorough understanding of the underlying chemical principles, the function of each reagent, and the critical parameters of the synthesis cycle is essential for researchers and developers working with synthetic nucleic acids. By adhering to optimized protocols and maintaining stringent quality control, this powerful chemistry will continue to drive innovation in molecular biology, diagnostics, and the development of novel nucleic acid-based therapeutics.

References

Methodological & Application

Application Notes and Protocols for the Incorporation of DMT-dA(bz) Phosphoramidite-¹⁵N₅ into Oligonucleotides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive protocol for the site-specific incorporation of ¹⁵N₅-labeled 2'-deoxyadenosine (B1664071) into synthetic oligonucleotides using DMT-dA(bz) Phosphoramidite-¹⁵N₅. The inclusion of this isotopically labeled nucleoside serves as a powerful tool for structural and dynamic studies of nucleic acids and their interactions with other molecules by Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).[1][2]

This document outlines the complete workflow, from automated solid-phase synthesis and purification to the final analysis of isotopic incorporation. The protocols provided are based on established phosphoramidite (B1245037) chemistry methodologies.[1][3][4]

Quantitative Data Summary

The following tables summarize the key quantitative parameters for the successful incorporation and analysis of DMT-dA(bz) Phosphoramidite-¹⁵N₅.

Table 1: Synthesis and Reagent Parameters

ParameterValue/RangeNotes
Synthesis Scale 0.2 - 1.0 µmolStandard laboratory scale for research purposes.
Phosphoramidite Concentration 0.1 M in anhydrous acetonitrile (B52724)Standard concentration for automated synthesizers.
¹⁵N₅-Amidite Molar Excess 5-foldRelative to the solid support loading.
Activator 0.45 M 5-Ethylthio-1H-tetrazole (ETT) in acetonitrileA commonly used and efficient activator.
Activator Molar Excess 20-foldRelative to the solid support loading.
Coupling Time 30 - 60 secondsStandard for deoxyadenosine (B7792050) phosphoramidites.[3] Longer times may be used to ensure high efficiency.
Overall Coupling Efficiency (per step) >99%Monitored by trityl cation release.[5]
Isotopic Purity of DMT-dA(bz) Phosphoramidite-¹⁵N₅ ≥98%As provided by the manufacturer.[6]

Table 2: Purification and Analysis Parameters

ParameterMethod/ValueNotes
Purification Method Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)Provides high purity of the full-length oligonucleotide.
Expected Purity of Final Oligonucleotide >95%Dependent on the initial synthesis quality and purification.
Analysis of Isotopic Incorporation Mass Spectrometry (ESI or MALDI-TOF)To confirm the mass shift corresponding to the ¹⁵N₅ label.
Expected Mass Shift per ¹⁵N₅-dA Incorporation +5 DaEach of the five nitrogen atoms in adenine (B156593) is replaced by ¹⁵N.
Expected Isotopic Enrichment of Final Oligonucleotide >98%Based on the isotopic purity of the starting phosphoramidite.

Experimental Protocols

Protocol 1: Automated Solid-Phase Oligonucleotide Synthesis

This protocol describes the incorporation of DMT-dA(bz) Phosphoramidite-¹⁵N₅ into a target oligonucleotide sequence using a standard automated DNA synthesizer.

Materials:

  • DMT-dA(bz) Phosphoramidite-¹⁵N₅

  • Standard DNA phosphoramidites (DMT-dG(ib), DMT-dC(bz), DMT-dT)

  • Controlled Pore Glass (CPG) solid support functionalized with the initial nucleoside

  • Anhydrous acetonitrile

  • Activator solution (0.45 M ETT in acetonitrile)

  • Capping Solution A (Acetic anhydride/Pyridine/THF) and B (N-Methylimidazole/THF)

  • Oxidizer solution (0.02 M Iodine in THF/Water/Pyridine)

  • Deblocking solution (3% Trichloroacetic acid in Dichloromethane)

Procedure:

  • Preparation:

    • Dissolve DMT-dA(bz) Phosphoramidite-¹⁵N₅ and standard phosphoramidites in anhydrous acetonitrile to a final concentration of 0.1 M.

    • Install the reagent bottles on the automated DNA synthesizer according to the manufacturer's instructions.

    • Place the CPG column with the initial nucleoside on the synthesizer.

  • Synthesis Cycle: The synthesis proceeds in the 3' to 5' direction through a series of automated steps for each nucleotide addition.[1][4]

    • Step 1: Deblocking (Detritylation)

      • The 5'-DMT protecting group of the nucleotide attached to the solid support is removed by treatment with the deblocking solution.[7]

      • The resulting free 5'-hydroxyl group is now available for the next coupling reaction.

      • The orange-colored trityl cation released is monitored to determine the coupling efficiency of the previous cycle.

    • Step 2: Coupling

      • The DMT-dA(bz) Phosphoramidite-¹⁵N₅ (or other phosphoramidite) is activated by the activator solution.

      • The activated phosphoramidite is delivered to the synthesis column and couples with the free 5'-hydroxyl group of the growing oligonucleotide chain.[3]

    • Step 3: Capping

      • Any unreacted 5'-hydroxyl groups are acetylated by the capping solutions.[4]

      • This prevents the formation of deletion mutant sequences.

    • Step 4: Oxidation

  • Chain Elongation: The four-step cycle is repeated for each subsequent nucleotide in the desired sequence.

  • Final Deblocking: After the final coupling step, the terminal 5'-DMT group can be either removed on the synthesizer (DMT-off) or left on for purification (DMT-on). For RP-HPLC purification, DMT-on is recommended as it aids in the separation of the full-length product from truncated sequences.

Protocol 2: Cleavage and Deprotection

This protocol describes the removal of the oligonucleotide from the solid support and the deprotection of the nucleobase and phosphate protecting groups.

Materials:

Procedure:

  • Cleavage from Solid Support:

    • Transfer the CPG support from the synthesis column to a screw-cap vial.

    • Add concentrated ammonium hydroxide to the vial (typically 1-2 mL).

    • Incubate at room temperature for 1-2 hours to cleave the oligonucleotide from the support.

  • Deprotection:

    • After cleavage, seal the vial tightly and heat at 55°C for 8-12 hours. This removes the benzoyl (Bz) and isobutyryl (iBu) protecting groups from the nucleobases and the cyanoethyl groups from the phosphate backbone.

    • Allow the vial to cool to room temperature.

  • Evaporation:

    • Carefully transfer the ammonium hydroxide solution containing the crude oligonucleotide to a new microcentrifuge tube.

    • Evaporate the solution to dryness using a centrifugal vacuum concentrator.

Protocol 3: Purification by RP-HPLC

This protocol outlines the purification of the deprotected oligonucleotide using reverse-phase high-performance liquid chromatography.

Materials:

  • RP-HPLC system with a C18 column

  • Mobile Phase A: 0.1 M Triethylammonium acetate (B1210297) (TEAA) in water, pH 7.0

  • Mobile Phase B: 0.1 M TEAA in 50% acetonitrile

  • 80% Acetic acid in water (for DMT removal if DMT-on purification was performed)

Procedure:

  • Sample Preparation:

    • Resuspend the dried crude oligonucleotide in an appropriate volume of Mobile Phase A.

  • Chromatography:

    • Equilibrate the C18 column with a low percentage of Mobile Phase B.

    • Inject the oligonucleotide sample onto the column.

    • Elute the oligonucleotide using a linear gradient of increasing Mobile Phase B. The DMT-on full-length product will be the most retained peak.

    • Monitor the elution profile at 260 nm.

  • Fraction Collection:

    • Collect the peak corresponding to the full-length oligonucleotide.

  • DMT Removal (if applicable):

    • If DMT-on purification was performed, add 80% acetic acid to the collected fraction and incubate at room temperature for 30 minutes to remove the DMT group.

    • Neutralize the solution with a suitable base (e.g., triethylamine).

  • Desalting:

    • Desalt the purified oligonucleotide using a suitable method, such as a desalting column or ethanol (B145695) precipitation, to remove the TEAA buffer salts.

    • Evaporate the final solution to dryness to obtain the purified ¹⁵N₅-labeled oligonucleotide.

Protocol 4: Analysis of Isotopic Enrichment by Mass Spectrometry

This protocol describes the confirmation of the incorporation and the determination of the isotopic enrichment of the ¹⁵N₅-labeled oligonucleotide by mass spectrometry.

Materials:

  • Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometer

  • Appropriate matrix for MALDI-TOF (e.g., 3-hydroxypicolinic acid)

Procedure:

  • Sample Preparation:

    • Prepare a dilute solution of the purified oligonucleotide in a suitable solvent for the mass spectrometer.

  • Mass Spectrometry Analysis:

    • Acquire the mass spectrum of the oligonucleotide.

    • Observe the molecular weight of the full-length product.

  • Data Analysis:

    • Compare the observed molecular weight with the theoretical molecular weight of the unlabeled and the ¹⁵N₅-labeled oligonucleotide.

    • The incorporation of one DMT-dA(bz) Phosphoramidite-¹⁵N₅ will result in a mass increase of 5 Da compared to the unlabeled oligonucleotide.

    • The isotopic distribution of the molecular ion peak can be analyzed to determine the percentage of ¹⁵N incorporation. This is typically done by comparing the experimental isotopic pattern with the theoretical pattern for a given level of enrichment.

Visualizations

OligonucleotideSynthesisWorkflow cluster_synthesis Automated Solid-Phase Synthesis cluster_post_synthesis Post-Synthesis Processing Deblocking Deblocking (DMT Removal) Coupling Coupling (¹⁵N₅-Amidite Addition) Deblocking->Coupling Repeat n times Capping Capping Coupling->Capping Repeat n times Oxidation Oxidation Capping->Oxidation Repeat n times Oxidation->Deblocking Repeat n times Cleavage Cleavage from Support Oxidation->Cleavage Deprotection Deprotection Cleavage->Deprotection Purification RP-HPLC Purification Deprotection->Purification Analysis Mass Spectrometry Analysis Purification->Analysis

Caption: Workflow for ¹⁵N₅-Oligonucleotide Synthesis and Analysis.

SignalingPathwayApplication Oligo ¹⁵N₅-Labeled Oligonucleotide Complex ¹⁵N₅-Oligo-Target Complex Oligo->Complex Target Target Molecule (Protein, DNA, RNA) Target->Complex NMR NMR Spectroscopy Complex->NMR MS Mass Spectrometry Complex->MS Structure Structural Information NMR->Structure Dynamics Dynamic Information NMR->Dynamics Binding Binding Interface Mapping MS->Binding

Caption: Application of ¹⁵N₅-Oligonucleotides in Structural Biology.

References

Site-Specific 15N Labeling of DNA using Phosphoramidite Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Site-specific isotopic labeling of deoxyribonucleic acid (DNA) with nitrogen-15 (B135050) (¹⁵N) is a powerful technique for elucidating the structure, dynamics, and interactions of DNA at the atomic level. This approach, utilizing phosphoramidite (B1245037) solid-phase synthesis, allows for the precise incorporation of ¹⁵N atoms at specific nucleobase positions within a synthetic oligonucleotide. The resulting ¹⁵N-labeled DNA is an invaluable tool for a range of biophysical studies, most notably Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), providing deep insights into DNA-protein interactions, DNA-drug binding, and the intricate mechanisms of DNA function. This document provides detailed application notes and experimental protocols for the site-specific ¹⁵N labeling of DNA.

Core Principles

The chemical synthesis of DNA via the phosphoramidite method is a cyclical process involving four main steps: deblocking, coupling, capping, and oxidation.[1][2] To introduce a ¹⁵N label at a specific site, a phosphoramidite building block containing the desired ¹⁵N-labeled nucleoside is used during the coupling step at the chosen position in the sequence. This method offers precise control over the label's placement, a significant advantage over enzymatic methods which are generally suited for uniform labeling.[3]

Applications

The site-specific incorporation of ¹⁵N offers several advantages for biophysical studies of DNA:

  • NMR Spectroscopy: ¹⁵N labeling simplifies complex NMR spectra, aids in resonance assignment, and enables the study of local conformational dynamics and hydrogen bonding patterns that are critical for understanding biological function.[4][5]

  • Mass Spectrometry: Isotopic labeling provides a clear mass shift, facilitating the identification and quantification of labeled oligonucleotides and their complexes.[6]

  • DNA-Protein and DNA-Drug Interactions: By labeling specific sites at the binding interface, researchers can probe the precise molecular interactions driving complex formation and drug efficacy.[4]

Data Presentation

Table 1: Theoretical Yield of Full-Length Oligonucleotide Based on Coupling Efficiency

The success of oligonucleotide synthesis is highly dependent on the coupling efficiency at each step. Even a small decrease in efficiency can significantly impact the yield of the final full-length product, especially for longer sequences.[2][7]

Oligonucleotide Length (bases)Average Coupling Efficiency: 99.5% (Theoretical Yield %)Average Coupling Efficiency: 99.0% (Theoretical Yield %)Average Coupling Efficiency: 98.5% (Theoretical Yield %)
20-mer90.5%81.8%73.6%
40-mer81.9%66.9%54.1%
60-mer74.0%54.7%40.0%
80-mer66.9%44.8%29.5%
100-mer60.5%36.6%21.8%

Data is calculated based on the formula: Yield = (Coupling Efficiency)^(Number of couplings)

Table 2: Representative Yield and Purity of a 20-mer ¹⁵N-Labeled Oligonucleotide

This table presents typical, albeit illustrative, yield and purity data for a standard 20-mer oligonucleotide synthesized with a single site-specific ¹⁵N label, purified by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC). Actual yields will vary based on the specific sequence, synthesis conditions, and purification methods.

ParameterValueMethod of Determination
Synthesis Scale1 µmol-
Average Coupling Efficiency>99%Trityl Cation Monitoring
Crude Yield (OD₂₆₀)150-200UV-Vis Spectroscopy
Purified Yield (OD₂₆₀)80-120UV-Vis Spectroscopy
Purity (Full-Length Product)>95%Analytical RP-HPLC
Molecular Weight (Expected)Varies by sequence-
Molecular Weight (Observed)Varies by sequenceMass Spectrometry (ESI-MS)

Experimental Protocols

Protocol 1: Synthesis of ¹⁵N-Labeled Deoxyadenosine (B7792050) Phosphoramidite

This protocol outlines the key steps for the synthesis of a ¹⁵N-labeled deoxyadenosine phosphoramidite, a crucial building block for site-specific labeling. The synthesis involves the introduction of the ¹⁵N label into the purine (B94841) ring system, followed by protection of reactive groups and phosphitylation.

Materials:

  • ¹⁵N-labeled precursor (e.g., Na¹⁵NO₂)

  • Appropriate starting materials for purine synthesis

  • Protecting group reagents (e.g., Dimethoxytrityl chloride (DMT-Cl), Benzoyl chloride)

  • Phosphitylating agent (e.g., 2-Cyanoethyl N,N-diisopropylchlorophosphoramidite)

  • Solvents (e.g., Pyridine, Dichloromethane, Acetonitrile)

  • Standard laboratory glassware and purification equipment (e.g., chromatography columns)

Procedure:

  • Synthesis of ¹⁵N-labeled Adenine (B156593): The ¹⁵N label is typically introduced early in the synthesis of the nucleobase. For example, nitrosylation using a cost-effective isotope source like Na¹⁵NO₂ can be employed to install the ¹⁵N atom.[8] This is followed by a series of reactions including reduction, desulfurization, and ring closure to form the ¹⁵N-labeled hypoxanthine, which is then converted to ¹⁵N-labeled adenosine (B11128).[8]

  • Protection of the 5'-Hydroxyl Group: The 5'-hydroxyl group of the ¹⁵N-labeled deoxyadenosine is protected with a dimethoxytrityl (DMT) group by reacting it with DMT-Cl in pyridine. This ensures that only the 3'-hydroxyl group is available for phosphitylation.

  • Protection of the Exocyclic Amine: The N⁶-amino group of adenine is protected, typically with a benzoyl group, by reacting the DMT-protected nucleoside with benzoyl chloride. This prevents side reactions during oligonucleotide synthesis.

  • Phosphitylation: The 3'-hydroxyl group of the fully protected ¹⁵N-labeled deoxynucleoside is reacted with a phosphitylating agent, such as 2-Cyanoethyl N,N-diisopropylchlorophosphoramidite, in the presence of a weak acid catalyst (e.g., tetrazole) to yield the final ¹⁵N-labeled deoxyadenosine phosphoramidite.

  • Purification and Characterization: The resulting phosphoramidite is purified by silica (B1680970) gel chromatography and its identity and purity are confirmed by NMR spectroscopy (¹H, ¹³C, ³¹P) and mass spectrometry.

Protocol 2: Solid-Phase Synthesis of a Site-Specifically ¹⁵N-Labeled Oligonucleotide

This protocol describes the automated solid-phase synthesis of a DNA oligonucleotide with a single ¹⁵N-labeled nucleotide using an automated DNA synthesizer.[9][10]

Materials:

  • Controlled Pore Glass (CPG) solid support pre-loaded with the first nucleoside.

  • Unlabeled DNA phosphoramidites (A, C, G, T) with appropriate protecting groups.

  • ¹⁵N-labeled DNA phosphoramidite (from Protocol 1).

  • Activator solution (e.g., 5-(Ethylthio)-1H-tetrazole).

  • Capping reagents (e.g., Acetic anhydride (B1165640) and N-methylimidazole).

  • Oxidizing agent (e.g., Iodine solution).

  • Deblocking agent (e.g., Trichloroacetic acid in dichloromethane).

  • Anhydrous acetonitrile (B52724).

  • Automated DNA synthesizer.

Procedure:

  • Synthesizer Setup: Load the DNA synthesizer with the required reagents, including the unlabeled phosphoramidites and the ¹⁵N-labeled phosphoramidite in the designated positions. Program the desired DNA sequence into the synthesizer, ensuring the ¹⁵N-labeled amidite is specified for the correct coupling cycle.

  • Synthesis Cycle (repeated for each nucleotide):

    • Deblocking (Detritylation): The DMT group is removed from the 5'-hydroxyl of the nucleotide attached to the solid support by treatment with the deblocking agent. The release of the orange-colored trityl cation is monitored to determine coupling efficiency.[9]

    • Coupling: The ¹⁵N-labeled or unlabeled phosphoramidite is activated by the activator solution and coupled to the free 5'-hydroxyl group of the growing DNA chain.[11]

    • Capping: Any unreacted 5'-hydroxyl groups are acetylated by the capping reagents to prevent the formation of deletion mutants in subsequent cycles.[10]

    • Oxidation: The newly formed phosphite (B83602) triester linkage is oxidized to a more stable phosphate (B84403) triester linkage using the oxidizing agent.[11]

  • Final Deblocking: After the final coupling cycle, the terminal DMT group is typically left on (DMT-on) to facilitate purification.

  • Cleavage and Deprotection: The synthesized oligonucleotide is cleaved from the CPG solid support, and the protecting groups from the phosphate backbone and the nucleobases are removed by incubation with concentrated ammonium (B1175870) hydroxide.

Protocol 3: Purification and Analysis of the ¹⁵N-Labeled Oligonucleotide

This protocol outlines the purification of the crude ¹⁵N-labeled oligonucleotide by RP-HPLC and subsequent analysis by mass spectrometry.

Materials:

  • Crude ¹⁵N-labeled oligonucleotide solution.

  • RP-HPLC system with a suitable C18 column.

  • Mobile phases (e.g., Buffer A: 0.1 M Triethylammonium acetate (B1210297) (TEAA) in water; Buffer B: 0.1 M TEAA in acetonitrile).

  • Desalting columns (e.g., NAP-10).

  • Lyophilizer.

  • Electrospray Ionization Mass Spectrometer (ESI-MS).

Procedure:

  • RP-HPLC Purification:

    • Equilibrate the RP-HPLC column with the starting mobile phase conditions.

    • Inject the crude oligonucleotide solution onto the column.

    • Elute the oligonucleotide using a linear gradient of increasing acetonitrile concentration. The DMT-on full-length product will be more hydrophobic and thus have a longer retention time than the shorter, uncapped failure sequences.

    • Collect the fractions corresponding to the major peak of the full-length product.

  • DMT Removal (if purified DMT-on): Treat the collected fractions with an acid (e.g., 80% acetic acid) to remove the final DMT group.

  • Desalting: Remove the high-salt HPLC buffer from the purified oligonucleotide using a desalting column.

  • Lyophilization: Lyophilize the desalted oligonucleotide to obtain a dry, stable powder.

  • Mass Spectrometry Analysis:

    • Dissolve a small amount of the purified oligonucleotide in an appropriate solvent for mass spectrometry.

    • Analyze the sample using ESI-MS to confirm the molecular weight of the ¹⁵N-labeled oligonucleotide. The observed mass should correspond to the calculated mass, taking into account the incorporation of the ¹⁵N isotope.

Protocol 4: NMR Data Acquisition and Analysis

This protocol provides a general workflow for acquiring and analyzing NMR data for a ¹⁵N-labeled DNA sample.

Materials:

  • Purified and desalted ¹⁵N-labeled DNA.

  • NMR buffer (e.g., 10 mM sodium phosphate, 100 mM NaCl, in 90% H₂O/10% D₂O, pH 7.0).

  • NMR spectrometer equipped with a cryoprobe.

Procedure:

  • Sample Preparation: Dissolve the lyophilized ¹⁵N-labeled DNA in the NMR buffer to a final concentration of approximately 0.5-1.0 mM.

  • NMR Data Acquisition:

    • Tune and match the NMR probe for ¹H and ¹⁵N frequencies.

    • Acquire a one-dimensional (1D) ¹H spectrum to assess the overall sample quality and folding.

    • Acquire a two-dimensional (2D) ¹H-¹⁵N Heteronuclear Single Quantum Coherence (HSQC) spectrum. This experiment correlates the chemical shifts of the ¹⁵N nuclei with their directly attached protons, providing a unique fingerprint of the labeled sites.[5]

    • Depending on the research question, other NMR experiments such as NOESY-HSQC can be performed to obtain distance restraints for structure determination.

  • Data Processing and Analysis:

    • Process the acquired NMR data using appropriate software (e.g., TopSpin, NMRPipe).

    • Analyze the ¹H-¹⁵N HSQC spectrum to assign the resonances corresponding to the ¹⁵N-labeled positions.

    • Changes in the chemical shifts of the labeled sites upon binding to a protein or drug can be monitored to map the interaction surface and study binding kinetics.

Mandatory Visualizations

cluster_synthesis Synthesis of ¹⁵N-Labeled Phosphoramidite start ¹⁵N-Labeled Precursor n_base Synthesis of ¹⁵N-Labeled Nucleobase start->n_base protect_5 5'-OH Protection (DMT) n_base->protect_5 protect_exo Exocyclic Amine Protection protect_5->protect_exo phosph 3'-OH Phosphitylation protect_exo->phosph purify_amidite Purification and Characterization phosph->purify_amidite end_amidite ¹⁵N-Labeled Phosphoramidite purify_amidite->end_amidite

Caption: Workflow for the synthesis of a ¹⁵N-labeled phosphoramidite.

Solid-Phase DNA Synthesis Cycle start Start Cycle (DNA on Solid Support) deblock 1. Deblocking (Remove 5'-DMT) start->deblock wash1 Wash deblock->wash1 couple 2. Coupling (Add ¹⁵N-labeled or unlabeled phosphoramidite) wash1->couple wash2 Wash couple->wash2 cap 3. Capping (Acetylate unreacted 5'-OH) wash2->cap wash3 Wash cap->wash3 oxidize 4. Oxidation (P(III) to P(V)) wash3->oxidize wash4 Wash oxidize->wash4 next_cycle Next Cycle or Final Cleavage wash4->next_cycle

Caption: The four-step cycle of phosphoramidite solid-phase DNA synthesis.

cluster_workflow Overall Experimental Workflow synthesis Solid-Phase Synthesis of ¹⁵N-Labeled DNA cleavage Cleavage and Deprotection synthesis->cleavage purification RP-HPLC Purification cleavage->purification analysis QC: Mass Spectrometry and Analytical HPLC purification->analysis final_product Purified ¹⁵N-Labeled DNA analysis->final_product nmr Biophysical Studies (NMR) final_product->nmr

Caption: Overall experimental workflow for producing and analyzing ¹⁵N-labeled DNA.

References

Application of DMT-dA(bz) Phosphoramidite-¹⁵N₅ in Studying DNA-Protein Interactions: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The precise understanding of DNA-protein interactions is fundamental to numerous biological processes, including DNA replication, transcription, and repair. Dysregulation of these interactions is often implicated in various diseases, making them critical targets for drug development. DMT-dA(bz) Phosphoramidite-¹⁵N₅ is a key reagent for the site-specific incorporation of a stable isotope-labeled adenine (B156593) nucleobase into synthetic DNA oligonucleotides. This enables the use of powerful biophysical techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), to probe the intricacies of DNA-protein recognition at the atomic level. The ¹⁵N₅ label on the adenine base provides a sensitive probe to monitor changes in the local chemical environment upon protein binding, without significantly perturbing the overall structure and function of the DNA.

These application notes provide a comprehensive overview and detailed protocols for the use of DMT-dA(bz) Phosphoramidite-¹⁵N₅ in the study of DNA-protein interactions.

Core Applications

The primary applications of incorporating ¹⁵N₅-labeled adenine into DNA oligonucleotides are:

  • Mapping DNA-Protein Interaction Interfaces: By monitoring the chemical shift perturbations of the ¹⁵N-labeled adenine nuclei in NMR spectra upon protein titration, researchers can precisely identify the adenine residues involved in the binding interface.

  • Determining Binding Affinity and Kinetics: NMR titration experiments allow for the quantitative determination of dissociation constants (Kd), providing a measure of the binding affinity. Kinetic parameters can also be extracted from certain NMR experiments.

  • Characterizing Conformational Changes: Changes in the NMR signals of the ¹⁵N₅-labeled adenine can provide insights into conformational changes within the DNA upon protein binding.

  • Structural Elucidation of DNA-Protein Complexes: The ¹⁵N label can be used to generate distance and orientation restraints for the high-resolution structure determination of DNA-protein complexes using advanced NMR techniques.

  • Cross-linking Mass Spectrometry (XL-MS): ¹⁵N-labeled DNA can be used in conjunction with cross-linking reagents to identify the specific sites of interaction between DNA and proteins, with the mass shift from the ¹⁵N label aiding in the identification of cross-linked species.

Data Presentation: Quantitative Analysis of DNA-Protein Interactions

The following tables are examples of how quantitative data obtained from NMR and MS experiments using ¹⁵N₅-labeled DNA can be structured for clear comparison and interpretation.

Table 1: NMR Chemical Shift Perturbations of ¹⁵N-Adenine Labeled DNA upon Binding to Protein X

¹⁵N-Labeled Adenine PositionFree DNA ¹H Chemical Shift (ppm)Free DNA ¹⁵N Chemical Shift (ppm)Bound DNA ¹H Chemical Shift (ppm)Bound DNA ¹⁵N Chemical Shift (ppm)Combined Chemical Shift Perturbation (Δδ)¹
A57.85145.28.10146.50.32
A68.02144.88.05144.90.04
A157.91145.08.25147.10.49
A168.10144.58.12144.60.03

¹Combined Chemical Shift Perturbation (Δδ) is calculated using the formula: Δδ = √[ (ΔδH)² + (α * ΔδN)² ], where ΔδH and ΔδN are the changes in the proton and nitrogen chemical shifts, respectively, and α is a scaling factor (typically ~0.14).[1]

Table 2: Binding Affinity (Kd) Determination from NMR Titration

¹⁵N-Labeled Adenine PositionMethodDissociation Constant (Kd)
A5NMR Titration (Global Fit)1.5 ± 0.2 µM
A15NMR Titration (Global Fit)1.5 ± 0.2 µM

Table 3: Mass Spectrometry Analysis of Cross-linked ¹⁵N-Adenine DNA and Protein Y

Cross-linked Peptide SequenceMass Shift Observed (Da)Inferred ¹⁵N-Adenine Adduct
K-A-L-V-I-S-R+5Cross-link to ¹⁵N₅-Adenine
G-V-T-F-S-A-E-K0No cross-link

Experimental Protocols

Protocol 1: Synthesis of a Site-Specifically ¹⁵N₅-Adenine Labeled Oligonucleotide

This protocol outlines the general steps for solid-phase synthesis of a DNA oligonucleotide containing a ¹⁵N₅-labeled adenine residue using an automated DNA synthesizer.

Materials:

  • DMT-dA(bz) Phosphoramidite-¹⁵N₅

  • Standard DNA phosphoramidites (DMT-dG(ib), DMT-dC(bz), DMT-dT)

  • Controlled Pore Glass (CPG) solid support

  • Activator solution (e.g., 5-(Ethylthio)-1H-tetrazole)

  • Capping reagents (e.g., Acetic Anhydride and N-Methylimidazole)

  • Oxidizing agent (e.g., Iodine solution)

  • Deblocking solution (e.g., Trichloroacetic acid in dichloromethane)

  • Cleavage and deprotection solution (e.g., concentrated Ammonium (B1175870) Hydroxide)

  • Anhydrous acetonitrile

Procedure:

  • Synthesizer Setup: Load the CPG solid support column, all phosphoramidites (including DMT-dA(bz) Phosphoramidite-¹⁵N₅), and reagents onto the automated DNA synthesizer according to the manufacturer's instructions.

  • Sequence Programming: Program the desired DNA sequence into the synthesizer, specifying the cycle at which the DMT-dA(bz) Phosphoramidite-¹⁵N₅ will be coupled.

  • Synthesis Cycle (Repeated for each nucleotide):

    • Deblocking: The 5'-DMT protecting group is removed from the nucleotide on the solid support.

    • Coupling: The next phosphoramidite (B1245037) in the sequence (either a standard or the ¹⁵N₅-labeled amidite) is activated and coupled to the 5'-hydroxyl group of the growing oligonucleotide chain.

    • Capping: Any unreacted 5'-hydroxyl groups are acetylated to prevent the formation of deletion mutants.

    • Oxidation: The phosphite (B83602) triester linkage is oxidized to a more stable phosphate (B84403) triester.

  • Cleavage and Deprotection: After the final synthesis cycle, the oligonucleotide is cleaved from the solid support and all protecting groups (from the bases and the phosphate backbone) are removed by incubation in concentrated ammonium hydroxide.

  • Purification: The synthesized ¹⁵N-labeled oligonucleotide is purified using methods such as High-Performance Liquid Chromatography (HPLC) or Polyacrylamide Gel Electrophoresis (PAGE).

  • Verification: The purity and identity of the final product are confirmed by mass spectrometry and UV-Vis spectroscopy.

Protocol 2: NMR Titration for Mapping Binding Interface and Determining Affinity

This protocol describes a typical NMR titration experiment to study the interaction between a ¹⁵N-labeled DNA oligonucleotide and a protein.

Materials:

  • Purified ¹⁵N₅-adenine labeled DNA oligonucleotide

  • Purified unlabeled protein of interest

  • NMR buffer (e.g., 20 mM Phosphate buffer, 100 mM NaCl, pH 7.0, in 90% H₂O/10% D₂O)

  • NMR tubes

Procedure:

  • Sample Preparation:

    • Prepare a stock solution of the ¹⁵N-labeled DNA at a known concentration (e.g., 50-100 µM) in the NMR buffer.

    • Prepare a concentrated stock solution of the unlabeled protein (e.g., 1-2 mM) in the same NMR buffer.

  • Initial NMR Spectrum: Record a 2D ¹H-¹⁵N HSQC spectrum of the free ¹⁵N-labeled DNA. This spectrum will serve as the reference.

  • Titration:

    • Add a small aliquot of the concentrated protein solution to the DNA sample in the NMR tube to achieve a specific DNA:protein molar ratio (e.g., 1:0.25).

    • Gently mix the sample and allow it to equilibrate.

    • Record another 2D ¹H-¹⁵N HSQC spectrum.

  • Repeat Titration Steps: Repeat step 3 with increasing amounts of the protein solution to obtain a series of spectra at different DNA:protein molar ratios (e.g., 1:0.5, 1:1, 1:2, 1:4, etc.) until saturation is reached (i.e., no further significant changes in the chemical shifts are observed).

  • Data Analysis:

    • Chemical Shift Perturbation (CSP) Mapping: Overlay the series of ¹H-¹⁵N HSQC spectra. Track the changes in the chemical shifts of the adenine ¹H and ¹⁵N resonances. The adenine residues that show significant chemical shift changes upon protein binding are likely part of the interaction interface.[2][3]

    • Binding Affinity (Kd) Determination: Plot the change in chemical shift (Δδ) for each affected adenine residue as a function of the total protein concentration. Fit the resulting binding isotherms to an appropriate binding model (e.g., a 1:1 binding model) to determine the dissociation constant (Kd).[4]

Protocol 3: Cross-Linking Mass Spectrometry (XL-MS)

This protocol provides a general workflow for using a ¹⁵N-labeled DNA oligonucleotide in a cross-linking mass spectrometry experiment to identify the protein-DNA interaction site.

Materials:

  • Purified ¹⁵N₅-adenine labeled DNA oligonucleotide

  • Purified protein of interest

  • Cross-linking reagent (e.g., formaldehyde, disuccinimidyl suberate (B1241622) (DSS))

  • Quenching buffer

  • Enzymes for protein digestion (e.g., Trypsin)

  • LC-MS/MS system

Procedure:

  • Complex Formation: Incubate the ¹⁵N-labeled DNA and the protein under conditions that favor complex formation.

  • Cross-linking: Add the cross-linking reagent to the sample and incubate for a specific time to form covalent bonds between interacting residues of the protein and the DNA.

  • Quenching: Stop the cross-linking reaction by adding a quenching buffer.

  • Denaturation and Digestion: Denature the protein and digest it into smaller peptides using a protease like trypsin.

  • Enrichment (Optional): Enrich for the cross-linked DNA-peptide complexes.

  • LC-MS/MS Analysis: Analyze the sample using a high-resolution mass spectrometer.

  • Data Analysis:

    • Search the MS/MS data for peptides that have a mass shift corresponding to the covalent adduction of the ¹⁵N-labeled adenine-containing DNA fragment.

    • The presence of the ¹⁵N₅ label (a mass increase of 5 Da compared to the natural abundance adenine) helps in the confident identification of the cross-linked species.

    • Specialized software can be used to identify the cross-linked peptide sequences, thus revealing the specific amino acid residues at the DNA-protein interface.

Visualizations

experimental_workflow cluster_synthesis Oligonucleotide Synthesis cluster_analysis DNA-Protein Interaction Analysis start DMT-dA(bz) Phosphoramidite-¹⁵N₅ synth Automated Solid-Phase DNA Synthesis start->synth deprotect Cleavage & Deprotection synth->deprotect purify HPLC/PAGE Purification deprotect->purify labeled_dna ¹⁵N-Labeled DNA purify->labeled_dna complex ¹⁵N-DNA-Protein Complex labeled_dna->complex protein Protein of Interest protein->complex nmr NMR Spectroscopy (¹H-¹⁵N HSQC) complex->nmr ms Cross-linking Mass Spectrometry complex->ms nmr_data Chemical Shift Perturbations Binding Affinity (Kd) nmr->nmr_data ms_data Cross-linked Peptide ID Interaction Site Mapping ms->ms_data

Caption: Experimental workflow for studying DNA-protein interactions using ¹⁵N-labeled DNA.

nmr_titration_logic start ¹⁵N-Labeled DNA add_protein Titrate with Unlabeled Protein start->add_protein record_hsqc Record ¹H-¹⁵N HSQC Spectrum add_protein->record_hsqc [Increasing Protein Conc.] analyze_csp Analyze Chemical Shift Perturbations (CSP) record_hsqc->analyze_csp map_interface Map Binding Interface analyze_csp->map_interface determine_kd Determine Binding Affinity (Kd) analyze_csp->determine_kd

Caption: Logical flow of an NMR titration experiment for DNA-protein interaction analysis.

Conclusion

The use of DMT-dA(bz) Phosphoramidite-¹⁵N₅ provides a powerful and precise tool for the detailed investigation of DNA-protein interactions. The site-specific incorporation of the ¹⁵N₅-adenine label enables the application of sophisticated NMR and MS techniques to elucidate binding interfaces, determine affinities, and characterize conformational changes. The protocols and data presentation formats outlined in these application notes offer a robust framework for researchers in academia and industry to advance our understanding of these fundamental biological processes and to facilitate the development of novel therapeutics targeting DNA-protein interactions.

References

Application Notes and Protocols for In-Solution NMR Structural Studies of 15N-Labeled DNA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing ¹⁵N-labeled DNA for in-solution Nuclear Magnetic Resonance (NMR) structural studies. The protocols outlined below cover the essential steps from isotopic labeling of DNA to the acquisition and analysis of NMR data, enabling detailed structural characterization of DNA and its complexes with ligands or proteins.

Introduction to ¹⁵N-Labeled DNA in NMR Spectroscopy

Isotopic labeling with ¹⁵N is a powerful technique for overcoming the inherent challenges of NMR studies on nucleic acids. The low natural abundance (0.37%) and unfavorable nuclear properties of the common ¹⁴N isotope result in broad signals and low sensitivity. In contrast, the spin-1/2 nucleus of ¹⁵N provides sharp, well-resolved peaks in NMR spectra, making it ideal for detailed structural analysis.[1] By incorporating ¹⁵N into DNA, researchers can leverage a variety of powerful heteronuclear NMR experiments to probe the structure, dynamics, and interactions of DNA at an atomic level.[2]

The primary advantages of using ¹⁵N-labeled DNA in NMR include:

  • Enhanced Spectral Resolution: Simplification of complex proton spectra by spreading signals into a second dimension based on the ¹⁵N chemical shift.

  • Access to Specific Structural Information: Amide and imino groups, which are often involved in hydrogen bonding and ligand interactions, can be directly observed.[1]

  • Probing Molecular Interactions: Chemical shift perturbation studies on ¹⁵N-labeled DNA upon binding to proteins or small molecules can identify interaction sites.

  • Dynamics Studies: ¹⁵N relaxation experiments provide insights into the internal motions of the DNA molecule.

Production of ¹⁵N-Labeled DNA

There are two primary methods for producing ¹⁵N-labeled DNA for NMR studies: enzymatic synthesis and in vivo biosynthesis. The choice of method depends on the desired labeling pattern (uniform or selective) and the length of the DNA oligonucleotide.

Enzymatic Synthesis of Uniformly ¹⁵N-Labeled DNA

Enzymatic synthesis is a versatile method for producing uniformly ¹⁵N-labeled DNA oligonucleotides of defined sequence. This method typically involves the use of a DNA polymerase to extend a primer using ¹⁵N-labeled deoxynucleoside triphosphates (dNTPs).

Workflow for Enzymatic Synthesis of ¹⁵N-Labeled DNA

cluster_prep Preparation cluster_synthesis Synthesis cluster_purification Purification Template Design & Synthesize DNA Template & Primer Anneal Anneal Primer to Template Template->Anneal dNTPs Prepare ¹⁵N-labeled dNTPs Polymerize Polymerase Chain Reaction (with Taq Polymerase) dNTPs->Polymerize Anneal->Polymerize Cleavage Cleave Labeled DNA from Primer Polymerize->Cleavage PAGE Purify by Denaturing PAGE Cleavage->PAGE Desalt Desalting PAGE->Desalt NMR_Sample ¹⁵N-Labeled DNA Desalt->NMR_Sample Final Product

Caption: Workflow for enzymatic synthesis of ¹⁵N-labeled DNA.

Protocol for Enzymatic Synthesis using Taq DNA Polymerase [3][4]

  • Reaction Setup:

    • Combine the DNA template and primer in a reaction tube.

    • Add 10x polymerization buffer (500 mM KCl, 100 mM Tris-HCl, pH 9.0, 1% Triton X-100).[3]

    • Add MgCl₂ to a final concentration that is 1-4 times the total dNTP concentration (optimization may be required).[3]

    • Add the ¹⁵N-labeled dNTPs to a final concentration that is stoichiometric to the desired product, with a 20% excess of each.[3]

    • Add Taq DNA polymerase (approximately 24,000 units per micromole of template).[3]

  • Polymerization:

    • Place the reaction mixture in a boiling water bath for 2 minutes to denature the template and primer.[3]

    • Transfer the reaction to a thermocycler and perform the desired number of polymerization cycles.

  • Purification:

    • Following the reaction, the labeled DNA product is typically purified from the template, primer, and unincorporated dNTPs using denaturing polyacrylamide gel electrophoresis (PAGE).

    • The DNA band is excised from the gel and the DNA is eluted.

    • The purified DNA is then desalted using a suitable method, such as ethanol (B145695) precipitation or a desalting column.

Quantitative Data for Enzymatic Synthesis

ParameterValueReference
Incorporation Efficiency~80%[4][5]
Final YieldMilligram quantities[6][7]
Purity>95% (after PAGE)-
In Vivo Biosynthesis of Uniformly ¹⁵N-Labeled DNA

For larger DNA molecules or when larger quantities are required, in vivo biosynthesis in Escherichia coli is a cost-effective method. This approach involves growing bacteria in a minimal medium where the sole nitrogen source is a ¹⁵N-labeled compound, typically ¹⁵N-ammonium chloride (¹⁵NH₄Cl).

Workflow for In Vivo ¹⁵N-Labeling of DNA

cluster_prep Preparation cluster_growth Cell Growth & Labeling cluster_extraction Extraction & Purification Plasmid Clone Target DNA into Expression Vector Transform Transform E. coli Plasmid->Transform Preculture Grow Pre-culture in Rich Medium Transform->Preculture M9_Culture Inoculate M9 Minimal Medium with ¹⁵NH₄Cl Preculture->M9_Culture Induce Induce Plasmid Amplification M9_Culture->Induce Harvest Harvest Cells Induce->Harvest Lyse Cell Lysis & Plasmid Extraction Harvest->Lyse Digest Restriction Digest Lyse->Digest Purify Purify Labeled DNA Digest->Purify NMR_Sample ¹⁵N-Labeled DNA Purify->NMR_Sample Final Product

Caption: Workflow for in vivo biosynthesis of ¹⁵N-labeled DNA.

Protocol for In Vivo Labeling in E. coli [8][9][10]

  • Preparation:

    • Clone the target DNA sequence into a high-copy-number plasmid.

    • Transform the plasmid into an appropriate E. coli strain (e.g., BL21(DE3)).

  • Cell Growth and Labeling:

    • Inoculate a small pre-culture in a rich medium (e.g., LB) and grow overnight.

    • Use the pre-culture to inoculate a larger volume of M9 minimal medium where the standard ammonium (B1175870) chloride has been replaced with ¹⁵NH₄Cl (typically 1 g/L).[8][9]

    • Grow the cells at 37°C with shaking until they reach the desired optical density (e.g., OD₆₀₀ of 0.6-0.8).

    • Induce plasmid amplification according to the specific vector system.

  • DNA Extraction and Purification:

    • Harvest the cells by centrifugation.

    • Perform a plasmid DNA extraction (e.g., maxiprep) to isolate the labeled plasmid DNA.

    • If the target DNA was cloned as a tandem repeat, release the individual DNA molecules by restriction enzyme digestion.[11]

    • Purify the ¹⁵N-labeled DNA fragment of interest, typically by preparative gel electrophoresis or chromatography.

Quantitative Data for In Vivo Labeling

ParameterValueReference
¹⁵NH₄Cl Concentration1 g/L in M9 medium[8][9]
Typical Yield~5 mg/liter of culture[11]
Labeling Efficiency>98%-

NMR Sample Preparation

Proper sample preparation is critical for obtaining high-quality NMR spectra. The following table summarizes the key parameters for preparing a ¹⁵N-labeled DNA sample for in-solution NMR.

NMR Sample Conditions for ¹⁵N-Labeled DNA

ParameterRecommended Range/ValueRationaleReferences
Concentration 0.2 - 1.0 mMTo ensure sufficient signal-to-noise in a reasonable time.[3][12]
Volume 400 - 600 µLStandard volume for most NMR tubes.[8]
Buffer 10-50 mM Sodium Phosphate or TrisNon-protonated buffers are preferred to reduce background signals.[12][13][14]
pH 5.5 - 7.0To slow the exchange of imino and amino protons with the solvent.[13][14]
Salt Concentration 50 - 150 mM NaCl or KClTo maintain DNA stability and mimic physiological conditions. High salt can degrade spectral quality.[8][12][13]
D₂O Content 5 - 10%Provides a lock signal for the spectrometer.[8]
Additives 0.01% Sodium AzideTo prevent bacterial growth during long experiments.[8]

NMR Data Acquisition

The 2D ¹H-¹⁵N Heteronuclear Single Quantum Coherence (HSQC) experiment is the cornerstone of NMR studies on ¹⁵N-labeled biomolecules. It provides a "fingerprint" of the molecule, with a cross-peak for each proton directly attached to a nitrogen atom.

Logical Flow of a 2D ¹H-¹⁵N HSQC Experiment

cluster_pulse_sequence HSQC Pulse Sequence cluster_data_processing Data Processing Excitation ¹H Excitation Transfer1 Magnetization Transfer ¹H → ¹⁵N Excitation->Transfer1 Evolution ¹⁵N Chemical Shift Evolution (t₁) Transfer1->Evolution Transfer2 Magnetization Transfer ¹⁵N → ¹H Evolution->Transfer2 Detection ¹H Detection (t₂) Transfer2->Detection FT_t2 Fourier Transform (t₂) Detection->FT_t2 FT_t1 Fourier Transform (t₁) FT_t2->FT_t1 Phase Phase Correction FT_t1->Phase Spectrum 2D ¹H-¹⁵N Spectrum Phase->Spectrum Final Spectrum

Caption: Logical flow of a 2D ¹H-¹⁵N HSQC experiment and data processing.

Protocol for 2D ¹H-¹⁵N HSQC Data Acquisition [15][16][17]

  • Sample Insertion and Locking: Insert the NMR sample into the magnet and lock onto the D₂O signal.

  • Tuning and Matching: Tune and match the probe for the ¹H and ¹⁵N frequencies.

  • Shimming: Optimize the magnetic field homogeneity by shimming on the sample.

  • Pulse Calibration: Calibrate the 90° pulse widths for both ¹H and ¹⁵N.

  • Experiment Setup:

    • Load a standard ¹H-¹⁵N HSQC pulse sequence (e.g., hsqcetfpf3gpsi2 on Bruker spectrometers).[15]

    • Set the spectral widths (SW) for both the ¹H and ¹⁵N dimensions to cover the expected chemical shift ranges.

    • Set the transmitter frequency offsets (O1P for ¹H and O2P/O3P for ¹⁵N) to the center of the respective spectral regions.

    • Set the number of scans (NS) and dummy scans (DS) to achieve the desired signal-to-noise ratio.

    • Set the number of increments in the indirect dimension (t₁).

  • Acquisition: Start the experiment. The acquisition time can range from ~15 minutes to several hours depending on the sample concentration.[18]

Typical ¹⁵N Chemical Shift Ranges for DNA Bases

Nitrogen AtomChemical Shift Range (ppm)Reference
Adenine (N1)~220-230[19][20]
Adenine (N3)~210-220[19][20]
Adenine (N7)~225-235[19][20]
Guanine (N1)~145-155[19][20]
Guanine (N3)~160-170[19][20]
Guanine (N7)~220-230[19][20]
Cytosine (N1)~140-150[19][20]
Cytosine (N3)~200-210[19][20]
Thymine (N1)~135-145[19][20]
Thymine (N3)~155-165[19][20]
Amino (-NH₂)~60-90[1][21]

Note: Chemical shifts are referenced to liquid ammonia. To convert to the nitromethane (B149229) standard, subtract 380.2 ppm.[21][22]

NMR Data Processing and Structural Analysis

After data acquisition, the raw time-domain data (FID) must be processed to generate the final frequency-domain spectrum. This is followed by resonance assignment and structure calculation.

Workflow for NMR Data Processing and Structure Calculation

cluster_processing Data Processing cluster_analysis Structural Analysis FID Raw FID Data Apodization Apodization (Window Function) FID->Apodization FT Fourier Transformation Apodization->FT Phasing Phase Correction FT->Phasing Baseline Baseline Correction Phasing->Baseline PeakPicking Peak Picking Baseline->PeakPicking Assignment Resonance Assignment PeakPicking->Assignment Restraints Generate Structural Restraints (NOEs, etc.) Assignment->Restraints Calculation Structure Calculation Restraints->Calculation Refinement Structure Refinement Calculation->Refinement Validation Structure Validation Refinement->Validation Final_Structure 3D DNA Structure Validation->Final_Structure Final Structure

Caption: General workflow for NMR data processing and structure determination.

Common Software for NMR Data Processing and Analysis

TaskSoftware Examples
Data Processing NMRPipe, TopSpin, NMRium, Mnova
Resonance Assignment CCPN Analysis, SPARKY, NMRFAM-SPARKY
Structure Calculation CYANA, XPLOR-NIH, ARIA, CNS
Automated Analysis NMRtist (ARTINA)

Protocol for Data Processing and Analysis

  • Data Processing:

    • Transfer the raw data from the spectrometer.

    • Apply a window function (apodization) to improve the signal-to-noise ratio or resolution.

    • Perform Fourier transformation in both dimensions to convert the data from the time domain to the frequency domain.

    • Correct the phase of the spectrum to ensure all peaks are in pure absorption mode.

    • Apply baseline correction to remove distortions in the spectrum.

  • Resonance Assignment:

    • Pick the peaks in the 2D ¹H-¹⁵N HSQC spectrum.

    • Assign each peak to a specific nitrogen-proton pair in the DNA sequence. This is often aided by additional experiments such as 3D NOESY-HSQC and TOCSY-HSQC.

  • Structure Calculation:

    • Generate distance restraints from Nuclear Overhauser Effect (NOE) data.

    • Use software like CYANA or XPLOR-NIH to calculate an ensemble of structures that are consistent with the experimental restraints.

  • Structure Refinement and Validation:

    • Refine the calculated structures in a force field that includes terms for bond lengths, angles, and non-bonded interactions.

    • Validate the final structures using programs that check for geometric quality and agreement with the experimental data.

By following these detailed protocols and application notes, researchers can effectively employ ¹⁵N-labeled DNA for in-solution NMR studies, leading to high-resolution structural insights that are crucial for understanding DNA function and for the development of new therapeutic agents.

References

Application Notes and Protocols for DMT-dA(bz) Phosphoramidite-¹⁵N₅ in Solid-Phase DNA Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of 5'-O-Dimethoxytrityl-N⁶-benzoyl-2'-deoxyadenosine, 3'-[(2-cyanoethyl)-(N,N-diisopropyl)]-phosphoramidite with five nitrogen-15 (B135050) labels (DMT-dA(bz) Phosphoramidite-¹⁵N₅) in automated solid-phase DNA synthesis. The site-specific incorporation of ¹⁵N isotopes is a powerful tool for detailed structural and dynamic studies of nucleic acids and their interactions with other molecules, which is of significant interest in drug development and molecular biology research.

Introduction

Stable isotope labeling of oligonucleotides provides an invaluable tool for biophysical studies, particularly Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).[1] The precise placement of ¹⁵N atoms within the nucleobase structure allows for the unambiguous assignment of NMR signals and detailed investigation of hydrogen bonding, base pairing dynamics, and protein-DNA interactions.[2][3] DMT-dA(bz) Phosphoramidite-¹⁵N₅ is a key reagent for introducing an isotopically labeled adenosine (B11128) residue at a specific position within a synthetic DNA oligonucleotide.[4] This is achieved through the well-established phosphoramidite (B1245037) chemistry on an automated solid-phase synthesizer.[2][5]

Applications

The primary applications for oligonucleotides synthesized with DMT-dA(bz) Phosphoramidite-¹⁵N₅ include:

  • NMR Spectroscopy: Site-specific ¹⁵N labeling simplifies complex NMR spectra of DNA and DNA-protein complexes, aiding in structure determination and the study of molecular dynamics.[6][7]

  • Mass Spectrometry: ¹⁵N-labeled oligonucleotides serve as internal standards for quantitative analysis of nucleic acids in biological samples, which is crucial for pharmacokinetic and pharmacodynamic studies in drug development.[8][9][10]

  • Mechanistic Studies: Investigating the mechanism of DNA-binding proteins, enzymes, and potential drug candidates by probing specific atomic interactions at the labeled site.

Quantitative Data Summary

While specific performance data for DMT-dA(bz) Phosphoramidite-¹⁵N₅ can vary depending on the synthesis scale, sequence, and synthesizer conditions, the following table summarizes typical quantitative parameters based on standard phosphoramidite chemistry.

ParameterTypical ValueNotes
Coupling Efficiency > 99%Per coupling cycle, monitored by trityl cation release. Similar to unlabeled phosphoramidites.
Isotopic Enrichment > 98%For the ¹⁵N₅-labeled adenosine residue. Commercially available labeled phosphoramidites typically range from 90-99.9% enrichment.[1]
Overall Yield (Crude) 40 - 70%For a 20-mer oligonucleotide, dependent on overall coupling efficiency.
Final Yield (Purified) 10 - 30%After deprotection and purification by HPLC.

Experimental Protocols

Solid-Phase Synthesis of a ¹⁵N-Labeled Oligonucleotide

This protocol describes the automated synthesis of a DNA oligonucleotide containing a single ¹⁵N₅-labeled adenosine residue using DMT-dA(bz) Phosphoramidite-¹⁵N₅.

Materials:

  • DNA synthesizer

  • Controlled Pore Glass (CPG) solid support functionalized with the desired 3'-terminal nucleoside

  • Standard, unlabeled DNA phosphoramidites (DMT-dG(ib), DMT-dC(bz), DMT-dT)

  • DMT-dA(bz) Phosphoramidite-¹⁵N₅

  • Activator solution (e.g., 0.45 M 5-Ethylthio-1H-tetrazole (ETT) in acetonitrile)

  • Capping solution A (Acetic anhydride/Pyridine/THF) and B (16% N-Methylimidazole in THF)

  • Oxidizing solution (Iodine in THF/Pyridine/Water)

  • Deblocking solution (3% Trichloroacetic acid (TCA) in dichloromethane (B109758) (DCM))

  • Anhydrous acetonitrile (B52724)

Procedure:

  • Preparation: Dissolve all phosphoramidites (labeled and unlabeled) in anhydrous acetonitrile to the manufacturer's recommended concentration (typically 0.1 M). Install the reagents on the DNA synthesizer.

  • Synthesis Program: Program the desired DNA sequence into the synthesizer. At the cycle where the ¹⁵N-labeled adenosine is to be incorporated, direct the synthesizer to use the DMT-dA(bz) Phosphoramidite-¹⁵N₅ vial.

  • Automated Synthesis Cycle: The synthesis proceeds through a series of automated steps for each nucleotide addition:

    • Deblocking (Detritylation): The 5'-DMT protecting group of the nucleotide bound to the solid support is removed by the deblocking solution. The release of the orange-colored trityl cation is monitored to determine coupling efficiency.[11]

    • Coupling: The DMT-dA(bz) Phosphoramidite-¹⁵N₅ is activated by the activator solution and coupled to the free 5'-hydroxyl group of the growing oligonucleotide chain. Standard coupling times are typically around 30 seconds.[11]

    • Capping: Any unreacted 5'-hydroxyl groups are acetylated by the capping solutions to prevent the formation of deletion mutants in subsequent cycles.

    • Oxidation: The unstable phosphite (B83602) triester linkage is oxidized to a stable phosphate (B84403) triester by the oxidizing solution.

  • Final Deblocking: After the final coupling cycle, the terminal 5'-DMT group can be either removed on the synthesizer ("DMT-off") or left on for purification purposes ("DMT-on").[11]

  • Cleavage and Deprotection: The synthesized oligonucleotide is cleaved from the CPG support and the protecting groups are removed (see Protocol 2).

solid_phase_synthesis cluster_cycle Solid-Phase DNA Synthesis Cycle deblocking Deblocking (DMT Removal) coupling Coupling (Add ¹⁵N-Amidite) deblocking->coupling Free 5'-OH capping Capping coupling->capping oxidation Oxidation capping->oxidation oxidation->deblocking Next Cycle end_cycle Repeat for each base oxidation->end_cycle start Start with CPG Support start->deblocking cleavage Cleavage & Deprotection end_cycle->cleavage

Fig 1. Automated Solid-Phase DNA Synthesis Cycle.
Cleavage and Deprotection Protocol

Materials:

Procedure:

  • Transfer the CPG solid support with the synthesized oligonucleotide to a screw-cap vial.

  • Add 1-2 mL of concentrated ammonium hydroxide to the vial.

  • Tightly seal the vial and incubate at 55°C for 8-12 hours. Alternatively, the reaction can be left at room temperature for 24 hours. This step cleaves the oligonucleotide from the support and removes the benzoyl (bz) and cyanoethyl protecting groups.

  • After incubation, cool the vial to room temperature.

  • Carefully open the vial in a fume hood and transfer the ammonium hydroxide solution containing the crude oligonucleotide to a new microcentrifuge tube.

  • Evaporate the ammonia (B1221849) to dryness using a vacuum concentrator.

  • Resuspend the dried oligonucleotide pellet in an appropriate buffer (e.g., sterile water or 0.1 M TEAA) for purification.

Purification and Analysis

Purification:

The crude ¹⁵N-labeled oligonucleotide is typically purified by reverse-phase High-Performance Liquid Chromatography (HPLC) or polyacrylamide gel electrophoresis (PAGE). If the synthesis was performed "DMT-on", the hydrophobicity of the DMT group greatly aids in the separation of the full-length product from shorter, uncapped sequences during reverse-phase HPLC. After collection of the DMT-on peak, the DMT group is removed by treatment with an acid (e.g., 80% acetic acid), followed by desalting.

Analysis:

The purity and identity of the final ¹⁵N-labeled oligonucleotide should be confirmed.

  • Mass Spectrometry: Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry is used to verify the molecular weight of the oligonucleotide.[12] The observed mass should correspond to the calculated mass, accounting for the mass shift due to the five ¹⁵N atoms in the labeled adenosine residue (an increase of approximately 5 Da compared to the unlabeled oligonucleotide).

  • Analytical HPLC or Capillary Electrophoresis (CE): These techniques are used to assess the purity of the final product.

  • NMR Spectroscopy: For structural and dynamic studies, 1D and 2D NMR experiments are performed to confirm the incorporation and observe the signals from the ¹⁵N-labeled adenosine.[6]

experimental_workflow cluster_synthesis Synthesis cluster_processing Post-Synthesis Processing cluster_analysis Quality Control & Analysis synthesis Automated Solid-Phase Synthesis with ¹⁵N-Amidite cleavage Cleavage from Support & Deprotection synthesis->cleavage purification Purification (e.g., HPLC) cleavage->purification ms_analysis Mass Spectrometry (Verify Mass) purification->ms_analysis purity_analysis Purity Analysis (HPLC/CE) ms_analysis->purity_analysis nmr_analysis NMR Spectroscopy (Structural Studies) purity_analysis->nmr_analysis

Fig 2. Overall Experimental Workflow.

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Low Coupling Efficiency - Inactive phosphoramidite- Inadequate activator concentration- Moisture in reagents/lines- Use fresh phosphoramidite and activator solutions- Ensure anhydrous conditions
Low Overall Yield - Poor coupling efficiency at one or more steps- Incomplete deblocking- Review trityl logs for specific cycle failures- Increase deblocking time if necessary
Incomplete Deprotection - Insufficient incubation time or temperature- Old ammonium hydroxide- Extend deprotection time or increase temperature- Use fresh, concentrated ammonium hydroxide
Unexpected Mass in MS - Deletion or addition mutants- Incomplete deprotection- Adduct formation- Optimize synthesis and deprotection conditions- Check for potential side reactions

Conclusion

The use of DMT-dA(bz) Phosphoramidite-¹⁵N₅ in solid-phase DNA synthesis is a robust and reliable method for the site-specific incorporation of nitrogen-15 isotopes into oligonucleotides. This technique is instrumental for advanced structural and functional studies of DNA and its complexes, thereby supporting the discovery and development of novel therapeutics. Careful adherence to established protocols for synthesis, deprotection, and purification is essential for obtaining high-quality labeled oligonucleotides for downstream applications.

References

Probing DNA Interactions: Application of 1H-15N HSQC NMR with 15N-Labeled DNA Oligonucleotides

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the structure, dynamics, and interactions of biological macromolecules at an atomic level.[1][2] Specifically, two-dimensional Heteronuclear Single Quantum Coherence (HSQC) NMR experiments on isotopically labeled DNA oligonucleotides offer a sensitive method to probe the binding of small molecules, proteins, and other ligands.[3][4] This application note provides a detailed protocol for performing 1H-15N HSQC NMR experiments on 15N-labeled DNA oligonucleotides to characterize these interactions, a critical aspect of modern drug discovery and development.[1][4][5]

The core principle of this technique lies in monitoring the chemical environment of specific nuclei within the DNA. Each peak in a 1H-15N HSQC spectrum corresponds to a specific hydrogen atom covalently bonded to a nitrogen-15 (B135050) atom.[3][6][7] When a ligand binds to the DNA, it perturbs the local electronic environment of nearby nuclei, leading to changes in their chemical shifts.[8][9] By comparing the HSQC spectra of free and ligand-bound DNA, researchers can precisely map the binding interface, determine binding affinities, and gain insights into the conformational changes that occur upon complex formation.[8][9][10][11]

Key Applications in Drug Development

  • Binding Site Identification: Pinpoint the specific nucleotides involved in the interaction with a drug candidate.[10][12]

  • Structure-Activity Relationship (SAR) Studies: Guide the chemical modification of lead compounds to improve binding affinity and specificity by providing detailed structural information about the DNA-ligand complex.[11]

  • Fragment-Based Drug Discovery (FBDD): Screen libraries of small molecule fragments to identify those that bind to the target DNA sequence.[4][5]

  • Validation of Molecular Docking Models: Experimental NMR data can be used to validate and refine computational models of DNA-ligand interactions.

Experimental Workflow

The overall workflow for a typical 1H-15N HSQC NMR experiment with 15N-labeled DNA is depicted below.

experimental_workflow cluster_prep Sample Preparation cluster_nmr NMR Spectroscopy cluster_analysis Data Analysis labeling 15N Labeling of DNA Oligonucleotide purification Purification and Quantification labeling->purification annealing Annealing of DNA Duplex purification->annealing sample_prep NMR Sample Preparation annealing->sample_prep acquisition 1H-15N HSQC Data Acquisition sample_prep->acquisition processing Data Processing acquisition->processing assignment Resonance Assignment processing->assignment csp_mapping Chemical Shift Perturbation (CSP) Mapping assignment->csp_mapping binding_analysis Binding Affinity Determination csp_mapping->binding_analysis

Figure 1: General experimental workflow for 1H-15N HSQC NMR studies of 15N-labeled DNA.

Detailed Protocols

Protocol 1: Preparation of 15N-Labeled DNA Oligonucleotides

Isotopic labeling of DNA can be achieved through chemical synthesis or enzymatic methods.[13][14][15][16]

A. Chemical Synthesis:

This method involves the use of commercially available 15N-labeled phosphoramidites during solid-phase DNA synthesis. This allows for site-specific labeling of desired nucleotide residues.[17]

  • Synthesis: Synthesize the desired DNA oligonucleotide sequence using an automated DNA synthesizer with the appropriate 15N-labeled phosphoramidites (e.g., 15N-dC, 15N-dA).

  • Deprotection and Cleavage: Following synthesis, deprotect the oligonucleotide and cleave it from the solid support according to the manufacturer's protocol.

  • Purification: Purify the crude oligonucleotide using denaturing polyacrylamide gel electrophoresis (PAGE) or high-performance liquid chromatography (HPLC).

  • Desalting: Desalt the purified oligonucleotide using a size-exclusion column or dialysis.

  • Quantification: Determine the concentration of the purified oligonucleotide by UV-Vis spectroscopy at 260 nm.

B. Enzymatic Synthesis:

This approach is suitable for uniform labeling of the entire DNA strand.[14][15]

  • Template Design: Design a template-primer system for enzymatic synthesis, for example, using a polymerase chain reaction (PCR)-based strategy.[15]

  • Labeled dNTPs: Perform the enzymatic reaction in the presence of 15N-labeled deoxynucleotide triphosphates (dNTPs).

  • Purification: Purify the resulting 15N-labeled DNA oligonucleotide as described for the chemical synthesis method.

Protocol 2: NMR Sample Preparation

Proper sample preparation is crucial for acquiring high-quality NMR data.[18][19]

  • Annealing (for duplex DNA):

    • Dissolve the 15N-labeled single-stranded DNA and its unlabeled complementary strand in the NMR buffer (e.g., 25 mM sodium phosphate, 100 mM NaCl, 0.1 mM EDTA, pH 6.5).

    • Heat the solution to 95°C for 5 minutes.

    • Allow the solution to cool slowly to room temperature over several hours to ensure proper annealing of the duplex.

  • Final Sample Preparation:

    • Concentrate the annealed DNA duplex to the desired final concentration (typically 0.3-1.0 mM).[19][20]

    • Add 5-10% (v/v) deuterium (B1214612) oxide (D2O) to the sample for the NMR lock.[20]

    • Transfer the final volume (typically 400-600 µL) into a clean, high-quality NMR tube.[18][20]

Protocol 3: 1H-15N HSQC NMR Data Acquisition

The following is a general protocol for acquiring 2D 1H-15N HSQC data on a Bruker spectrometer. Specific parameters may need to be optimized for the instrument and sample.[21][22]

  • Instrument Setup:

    • Insert the sample into the magnet.

    • Lock onto the D2O signal.

    • Tune and match the 1H and 15N channels.[21]

    • Shim the magnetic field to achieve good homogeneity.[18]

  • Pulse Program:

    • Select a sensitivity-enhanced HSQC pulse sequence with water suppression, such as hsqcetfpf3gpsi2.[21]

  • Acquisition Parameters (Example):

    • Temperature: 298 K

    • Spectrometer Frequency: e.g., 600 MHz (1H)

    • Spectral Width (1H): 12-16 ppm

    • Spectral Width (15N): 30-40 ppm

    • Number of Scans (ns): 16-64 (depending on sample concentration)

    • Number of Increments (td1): 128-256

    • Recycle Delay (d1): 1.5-2.0 s

  • Titration Experiments:

    • Acquire a reference 1H-15N HSQC spectrum of the free 15N-labeled DNA.

    • Prepare a concentrated stock solution of the ligand in the same NMR buffer.

    • Add small aliquots of the ligand stock solution to the DNA sample to achieve a series of increasing ligand:DNA molar ratios (e.g., 0.25:1, 0.5:1, 1:1, 2:1, 5:1).

    • Acquire a 1H-15N HSQC spectrum at each titration point.

Protocol 4: Data Processing and Analysis
  • Processing:

    • Process the raw data using NMR software (e.g., TopSpin, NMRPipe). This typically involves Fourier transformation, phase correction, and baseline correction.[22]

  • Resonance Assignment:

    • If not already known, assign the resonances in the HSQC spectrum to specific nuclei in the DNA. This may require additional NMR experiments (e.g., NOESY).

  • Chemical Shift Perturbation (CSP) Analysis:

    • Overlay the HSQC spectra from the titration series.

    • For each assigned resonance, measure the change in the 1H and 15N chemical shifts at each titration point relative to the free DNA spectrum.

    • Calculate the composite chemical shift perturbation (Δδ) for each residue using the following equation[8]: Δδ = √[(Δδ_H)^2 + (α * Δδ_N)^2] where Δδ_H and Δδ_N are the changes in the proton and nitrogen chemical shifts, respectively, and α is a scaling factor (typically ~0.1-0.2) to account for the different chemical shift ranges of 1H and 15N.

Data Presentation

Quantitative data from CSP analysis should be presented in a clear, tabular format to facilitate comparison.

Table 1: Example of Chemical Shift Perturbations (Δδ) for a 15N-labeled DNA Duplex upon Binding to Ligand X.

Nucleotide1H Chemical Shift (ppm) - Free15N Chemical Shift (ppm) - Free1H Chemical Shift (ppm) - Bound15N Chemical Shift (ppm) - BoundΔδ_H (ppm)Δδ_N (ppm)Composite Δδ (ppm)
G2-H113.10145.213.12145.30.020.10.028
T3-H313.95158.113.96158.10.010.00.010
G4-H112.80146.513.25148.00.451.50.492
C5-H418.35140.18.80141.20.451.10.470
C5-H427.40140.17.45140.30.050.20.058
A6-H27.80-7.82-0.02-0.020
T7-H314.01159.314.01159.30.000.00.000

Note: Composite Δδ calculated using a scaling factor α = 0.2.

Visualization of Ligand Interaction

The interaction of a ligand with DNA and the resulting chemical shift perturbations can be visualized as follows.

ligand_interaction cluster_dna 15N-Labeled DNA cluster_ligand Ligand cluster_complex DNA-Ligand Complex cluster_analysis Analysis dna Free DNA (Reference HSQC Spectrum) complex DNA-Ligand Complex (Perturbed HSQC Spectrum) dna->complex Binding ligand Ligand X ligand->complex csp Chemical Shift Perturbations (CSPs) complex->csp Spectral Comparison mapping Binding Site Mapping csp->mapping Interpretation

Figure 2: Logical diagram of DNA-ligand interaction and subsequent CSP analysis.

Binding Affinity Determination

For interactions in the fast exchange regime on the NMR timescale, the dissociation constant (Kd) can be determined by fitting the chemical shift perturbation data to a binding isotherm.[9]

The observed chemical shift (δ_obs) is a population-weighted average of the chemical shifts of the free (δ_free) and bound (δ_bound) states:

δ_obs = (1 - f) * δ_free + f * δ_bound

where f is the fraction of DNA bound to the ligand. The change in chemical shift (Δδ_obs) is then:

Δδ_obs = δ_obs - δ_free = f * (δ_bound - δ_free) = f * Δδ_max

The fraction bound, f, can be related to the Kd by the following equation for a 1:1 binding model:

f = ([L]t + [D]t + Kd - √(([L]t + [D]t + Kd)^2 - 4[L]t[D]t)) / (2[D]t)

where [L]t and [D]t are the total ligand and DNA concentrations, respectively. By fitting the Δδ_obs values at different ligand concentrations to this equation, Δδ_max and Kd can be determined.

Table 2: Example Data for Binding Affinity Determination of Ligand X to a Specific DNA Site (e.g., G4).

[Ligand X] (µM)[DNA] (µM)Molar Ratio (L:D)Δδ_obs (ppm) for G4-H1
01000.00.000
251000.250.115
501000.50.198
1001001.00.285
2001002.00.360
5001005.00.421
100010010.00.445

Result of non-linear fitting:

  • Kd: 125 ± 15 µM

  • Δδ_max: 0.49 ± 0.02 ppm

Conclusion

1H-15N HSQC NMR spectroscopy is an indispensable tool in the study of DNA-ligand interactions, providing high-resolution data that is critical for modern drug discovery.[2][4] The protocols and methodologies outlined in this application note provide a robust framework for researchers to map binding interfaces, quantify binding affinities, and ultimately accelerate the development of novel DNA-targeted therapeutics. The sensitivity of chemical shifts to the local environment makes this technique particularly powerful for observing the subtle yet significant changes that occur upon molecular recognition.[8][9]

References

Application Notes and Protocols for the Quantification of Biomolecules Using 15N Labeled Internal Standards

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Absolute quantification of biomolecules, particularly proteins, is crucial for understanding cellular processes, identifying biomarkers, and evaluating drug efficacy. The use of stable isotope-labeled internal standards, specifically those incorporating Nitrogen-15 (15N), offers a robust and accurate method for quantification by mass spectrometry (MS).[1][2][3] 15N-labeled biomolecules are chemically identical to their endogenous counterparts but are mass-shifted, allowing for their distinction and use as internal references to correct for variations in sample preparation and MS analysis.[1][2] This document provides detailed application notes and protocols for the use of 15N labeled internal standards in quantitative proteomics.

Principle of Quantification

The core principle of quantification using 15N labeled internal standards lies in the addition of a known quantity of a "heavy" 15N-labeled version of the target analyte to a biological sample containing the "light" (natural abundance 14N) endogenous analyte. The light and heavy analytes are co-purified and co-analyzed by mass spectrometry. The ratio of the signal intensities of the heavy and light forms is then used to determine the absolute quantity of the endogenous analyte.[2]

Logical Relationship: Principle of Absolute Quantification

Absolute Quantification Principle cluster_sample Biological Sample cluster_standard Internal Standard cluster_processing Sample Processing cluster_analysis Mass Spectrometry Analysis Analyte_14N Endogenous Analyte (14N) Mixing Mixing Analyte_14N->Mixing Analyte_15N 15N Labeled Analyte (Known Amount) Analyte_15N->Mixing Extraction Extraction & Digestion Mixing->Extraction MS LC-MS/MS Extraction->MS Quantification Quantification MS->Quantification Peak_14N Peak_14N MS->Peak_14N 14N Peak Area Peak_15N Peak_15N MS->Peak_15N 15N Peak Area Result Result Quantification->Result Absolute Quantity of 14N Analyte Peak_14N->Quantification Peak_15N->Quantification

Caption: Principle of absolute quantification using a 15N labeled internal standard.

Applications

The use of 15N labeled internal standards is applicable across various research and development areas:

  • Proteomics and Metabolomics: Accurate measurement of protein and metabolite expression levels in healthy versus diseased states.[3]

  • Biomarker Discovery and Validation: Quantitative analysis of potential biomarkers for diagnostic and prognostic applications.[1]

  • Drug Development: Understanding the mechanism of action and pharmacokinetics of drug candidates by monitoring their effects on protein pathways.[3][4]

  • Cell Signaling Pathway Analysis: Quantifying changes in the abundance and post-translational modifications of proteins within signaling cascades.[1]

Experimental Workflow

A typical workflow for quantitative proteomics using 15N metabolic labeling involves several key stages, from sample labeling to data analysis.

Diagram: General Experimental Workflow

Experimental Workflow cluster_labeling 1. Metabolic Labeling cluster_preparation 2. Sample Preparation cluster_analysis 3. MS Analysis & Data Processing start Culture cells/organism in 15N-enriched medium mix Mix 15N-labeled (standard) and 14N-labeled (sample) proteomes start->mix lyse Cell Lysis & Protein Extraction mix->lyse digest Protein Digestion (e.g., Trypsin) lyse->digest cleanup Peptide Cleanup (e.g., SPE) digest->cleanup lcms LC-MS/MS Analysis cleanup->lcms data Data Analysis: - Peptide Identification - Ratio Calculation - Quantification lcms->data end end data->end Quantitative Data

Caption: General experimental workflow for quantitative proteomics using 15N labeling.

Protocols

Protocol 1: 15N Metabolic Labeling of Mammalian Cells

This protocol describes the in vivo labeling of mammalian cells with 15N-containing amino acids.

Materials:

  • Mammalian cell line of interest

  • SILAC-rated Dulbecco's Modified Eagle's Medium (DMEM) lacking L-arginine and L-lysine

  • Dialyzed Fetal Bovine Serum (FBS)

  • 15N-labeled L-arginine and L-lysine (e.g., 13C6, 15N4 L-arginine and 13C6, 15N2 L-lysine)

  • Standard cell culture reagents (e.g., penicillin-streptomycin, glutamine)

  • Phosphate Buffered Saline (PBS)

  • Cell lysis buffer (e.g., RIPA buffer)

  • Protease and phosphatase inhibitors

Procedure:

  • Adaptation to SILAC Medium:

    • Culture cells for at least two passages in the "light" SILAC medium (DMEM supplemented with standard L-arginine and L-lysine, and dialyzed FBS) to adapt them to the new medium.

  • Labeling:

    • Subculture the adapted cells into "heavy" SILAC medium, which is the base DMEM supplemented with 15N-labeled L-arginine and L-lysine, dialyzed FBS, and other necessary supplements.

    • Culture the cells for at least five to six cell doublings to ensure near-complete incorporation of the heavy amino acids into the proteome.[5] The labeling efficiency should be >99%.[6]

  • Harvesting:

    • Once labeling is complete, wash the cells with ice-cold PBS and harvest them by scraping or trypsinization.

    • Centrifuge the cell suspension and discard the supernatant.

    • The resulting cell pellet is the 15N-labeled internal standard.

Protocol 2: Sample Preparation for Mass Spectrometry

This protocol details the steps for preparing mixed "light" and "heavy" samples for MS analysis.

Materials:

  • 14N-labeled (experimental) cell pellet

  • 15N-labeled (internal standard) cell pellet

  • Lysis buffer with protease/phosphatase inhibitors

  • BCA protein assay kit

  • Dithiothreitol (DTT)

  • Iodoacetamide (IAA)

  • Trypsin (MS-grade)

  • Ammonium (B1175870) bicarbonate

  • Formic acid

  • Acetonitrile (ACN)

  • Solid-phase extraction (SPE) C18 cartridges

Procedure:

  • Protein Extraction and Quantification:

    • Lyse both the 14N and 15N cell pellets separately in lysis buffer.

    • Quantify the protein concentration of each lysate using a BCA assay.

  • Mixing:

    • Mix the 14N and 15N lysates in a 1:1 protein ratio.

  • Reduction and Alkylation:

    • Add DTT to the mixed lysate to a final concentration of 10 mM and incubate at 56°C for 30 minutes to reduce disulfide bonds.

    • Cool the sample to room temperature and add IAA to a final concentration of 20 mM. Incubate in the dark for 30 minutes to alkylate cysteine residues.

  • Digestion:

    • Dilute the sample with ammonium bicarbonate to reduce the concentration of denaturants.

    • Add trypsin at a 1:50 (trypsin:protein) ratio and incubate overnight at 37°C.

  • Peptide Cleanup:

    • Acidify the digest with formic acid.

    • Desalt and concentrate the peptides using an SPE C18 cartridge according to the manufacturer's instructions.

    • Elute the peptides and dry them in a vacuum centrifuge.

    • Resuspend the dried peptides in a solution of 0.1% formic acid for LC-MS/MS analysis.

Data Presentation

Quantitative data should be presented in a clear and structured format to facilitate comparison and interpretation.

Table 1: Quantification of EGFR Signaling Pathway Proteins
Protein NameGene SymbolPeptide Sequence14N Peak Area15N Peak AreaRatio (14N/15N)Fold Change (Treated/Control)
Epidermal growth factor receptorEGFRGSHQISLDNPDYQQDFFPK1.2E+071.1E+071.092.5
Growth factor receptor-bound protein 2GRB2V(15N)YV(15N)K8.5E+069.0E+060.942.2
Son of sevenless homolog 1SOS1F(15N)SL(15N)K5.4E+065.1E+061.062.3
Mitogen-activated protein kinase 1MAPK1IADPEHDHTGFLTEYVATR2.1E+072.0E+071.053.1

Note: Data presented is hypothetical and for illustrative purposes.

Signaling Pathway Analysis: EGFR Pathway

Stable isotope labeling is a powerful tool for dissecting dynamic changes in signaling pathways, such as the Epidermal Growth Factor Receptor (EGFR) pathway, which is crucial in cell proliferation and is often dysregulated in cancer.

Diagram: EGFR Signaling Pathway

EGFR Signaling Pathway EGF EGF EGFR EGFR EGF->EGFR Binding & Dimerization GRB2 GRB2 EGFR->GRB2 Phosphorylation & Recruitment SOS1 SOS1 GRB2->SOS1 Activation RAS RAS SOS1->RAS Activation RAF RAF RAS->RAF Activation MEK MEK RAF->MEK Phosphorylation ERK ERK MEK->ERK Phosphorylation Proliferation Cell Proliferation ERK->Proliferation Gene Expression

Caption: Simplified EGFR signaling pathway leading to cell proliferation.

By using 15N-labeled standards for key proteins in this pathway (e.g., EGFR, GRB2, SOS1, ERK), researchers can accurately quantify how their abundance and phosphorylation status change upon EGF stimulation or drug treatment. This provides critical insights into the mechanism of action of EGFR inhibitors.

Conclusion

The quantification of biomolecules using 15N labeled internal standards is a highly accurate and reliable method that has become indispensable in proteomics and related fields. The protocols and applications described herein provide a framework for researchers to implement this powerful technique in their own studies, from basic research to drug development. Careful experimental design and execution are paramount to achieving high-quality, reproducible quantitative data.

References

Application Notes and Protocols for the Synthesis of ¹⁵N Labeled DNA for Mass Spectrometry Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The precise quantification of DNA and the analysis of its interactions with proteins and small molecules are fundamental to numerous areas of biological research and drug development. Stable isotope labeling of DNA with ¹⁵N offers a powerful tool for mass spectrometry (MS)-based quantification and characterization. By introducing a known mass shift, ¹⁵N-labeled DNA can serve as an internal standard for accurate quantification, overcoming the variability inherent in sample preparation and MS analysis. This approach is invaluable for studying DNA damage responses, DNA-protein interactions, and for the development of novel therapeutics.

This document provides detailed application notes and protocols for the two primary methods of ¹⁵N-labeled DNA synthesis: enzymatic and chemical synthesis. It also includes protocols for sample preparation for mass spectrometry analysis and an overview of a key application in studying the DNA damage response pathway.

Methods of ¹⁵N Labeled DNA Synthesis

There are two principal methods for synthesizing ¹⁵N-labeled DNA: enzymatic synthesis and chemical synthesis. The choice of method depends on the desired length of the DNA, the specific labeling pattern required, and the available resources.

Enzymatic Synthesis of Uniformly ¹⁵N-Labeled DNA

Enzymatic synthesis is ideal for producing uniformly labeled DNA oligonucleotides. This method utilizes DNA polymerases to incorporate ¹⁵N-labeled deoxynucleoside triphosphates (dNTPs) into a growing DNA strand using a template. Taq DNA polymerase is commonly used for this purpose, offering high efficiency.[1][2]

Experimental Protocol: Enzymatic Synthesis using Taq DNA Polymerase

This protocol is adapted from established methods for the efficient synthesis of uniformly ¹³C,¹⁵N-labeled DNA.[1][2]

Materials:

  • ¹⁵N-labeled dNTPs (dATP, dCTP, dGTP, dTTP)

  • DNA template and primer

  • Taq DNA polymerase

  • 10x Polymerization Buffer (500 mM KCl, 100 mM Tris-HCl, pH 9.0, 1% Triton X-100)

  • MgCl₂ solution

  • Nuclease-free water

  • Purification reagents (e.g., HPLC or gel electrophoresis supplies)

Procedure:

  • Reaction Setup: In a sterile microcentrifuge tube, combine the DNA template and primer.

  • Add Reagents: To the template-primer mix, add the 10x polymerization buffer, MgCl₂ (optimized concentration, typically 1-4 times the dNTP concentration), nuclease-free water, and the ¹⁵N-labeled dNTPs. A 20% excess of each dNTP is recommended to ensure complete primer extension.[2]

  • Enzyme Addition: Add Taq DNA polymerase (approximately 24,000 U/µmol of template).[2]

  • Denaturation: Place the reaction mixture in a boiling water bath for 2 minutes to denature the template and primer.

  • Annealing and Extension: Transfer the tube to a thermocycler and perform the desired number of cycles of denaturation, annealing, and extension. The specific temperatures and times will depend on the template and primer sequences.

  • Purification: Purify the labeled DNA product using denaturing polyacrylamide gel electrophoresis (PAGE) or high-performance liquid chromatography (HPLC) to remove the template, primer, and unincorporated dNTPs.

  • Quantification and Purity Assessment: Determine the concentration and purity of the ¹⁵N-labeled DNA using UV-Vis spectrophotometry (A₂₆₀/A₂₈₀ ratio) and mass spectrometry to confirm isotopic incorporation.

Quantitative Data Summary: Enzymatic Synthesis

ParameterTypical ValueReference
¹⁵N dNTP Incorporation Efficiency ~80%[1][2]
Overall Yield (31 L culture for dNMPs) 0.5 g dNMPs[3]
Purity (post-purification) >95% (as assessed by gel electrophoresis)[4]
Isotopic Enrichment >98%[5]
Chemical Synthesis of Site-Specifically ¹⁵N-Labeled DNA

Chemical synthesis, primarily through the phosphoramidite (B1245037) method, allows for the precise, site-specific incorporation of ¹⁵N-labeled nucleotides into an oligonucleotide sequence. This is particularly useful for studying specific protein-DNA interactions where labeling of the entire molecule is not necessary or desired.

Experimental Protocol: Phosphoramidite Chemical Synthesis

This protocol outlines the key steps of solid-phase phosphoramidite synthesis.

Materials:

  • ¹⁵N-labeled phosphoramidites (A, C, G, T)

  • Controlled pore glass (CPG) solid support

  • Anhydrous acetonitrile

  • Deblocking solution (e.g., 3% trichloroacetic acid in dichloromethane)

  • Activator solution (e.g., 0.25 M 5-ethylthio-1H-tetrazole)

  • Capping solution (e.g., acetic anhydride (B1165640) and N-methylimidazole)

  • Oxidizing solution (e.g., iodine in THF/water/pyridine)

  • Cleavage and deprotection solution (e.g., concentrated aqueous ammonia)

  • Purification supplies (e.g., HPLC)

Procedure:

  • Support Preparation: The synthesis begins with the first nucleoside attached to a solid support (CPG).

  • Deblocking: The 5'-dimethoxytrityl (DMT) protecting group is removed from the support-bound nucleoside using the deblocking solution.

  • Coupling: The ¹⁵N-labeled phosphoramidite is activated by the activator solution and then coupled to the free 5'-hydroxyl group of the support-bound nucleoside.

  • Capping: Any unreacted 5'-hydroxyl groups are capped to prevent the formation of deletion mutants.

  • Oxidation: The newly formed phosphite (B83602) triester linkage is oxidized to a more stable phosphate (B84403) triester.

  • Cycle Repetition: The deblocking, coupling, capping, and oxidation steps are repeated for each subsequent nucleotide to be added to the growing chain.

  • Cleavage and Deprotection: Once the synthesis is complete, the oligonucleotide is cleaved from the solid support, and all protecting groups are removed using a cleavage and deprotection solution.

  • Purification: The final ¹⁵N-labeled oligonucleotide is purified by HPLC.

  • Quantification and Purity Assessment: The concentration and purity are determined by UV-Vis spectrophotometry and mass spectrometry.

Quantitative Data Summary: Chemical Synthesis

ParameterTypical ValueReference
Average Coupling Efficiency 98-99%[6]
Theoretical Yield (30-mer, 99% coupling) 75%[6]
Final Yield (post-purification) Highly variable, depends on length and modifications[7]
Purity (post-HPLC) >90-95%[6]
Isotopic Enrichment >98%[5]

Mass Spectrometry Analysis of ¹⁵N-Labeled DNA

Sample Preparation Protocol for LC-MS/MS

Proper sample preparation is critical for successful mass spectrometry analysis.

Materials:

  • Purified ¹⁵N-labeled DNA

  • Unlabeled DNA (for quantitative experiments)

  • Enzymes for DNA hydrolysis (e.g., Benzonase, phosphodiesterase, alkaline phosphatase)

  • LC-MS grade water and solvents

  • Solid-phase extraction (SPE) cartridges for desalting

Procedure:

  • Quantification and Mixing: Accurately quantify the ¹⁵N-labeled DNA (internal standard) and the unlabeled experimental DNA sample. Mix them in a desired ratio.

  • Enzymatic Hydrolysis: The DNA mixture is enzymatically hydrolyzed to individual deoxynucleosides.[3]

  • Desalting: The hydrolyzed sample is desalted using SPE cartridges to remove salts and other contaminants that can interfere with MS analysis.

  • Solvent Removal: The desalted sample is dried down, often using a nitrogen blowdown evaporator.[8]

  • Reconstitution: The dried sample is reconstituted in a solvent compatible with the LC-MS/MS system.[8]

  • LC-MS/MS Analysis: The sample is injected into the LC-MS/MS system. The deoxynucleosides are separated by liquid chromatography and detected by the mass spectrometer. The ratio of the peak areas of the ¹⁵N-labeled and unlabeled deoxynucleosides is used for quantification.

Application: Studying the DNA Damage Response (DDR)

A key application of ¹⁵N-labeled DNA is in the study of the DNA Damage Response (DDR), a complex signaling network that detects and repairs DNA lesions. Mass spectrometry-based proteomics, often using stable isotope labeling, has become a crucial tool for dissecting these pathways.[2][9]

The ATM/ATR Signaling Pathway

The Ataxia-Telangiectasia Mutated (ATM) and ATM and Rad3-related (ATR) kinases are central to the DDR. They are activated by DNA damage and phosphorylate a multitude of downstream targets to initiate cell cycle arrest, DNA repair, or apoptosis.[10][11] The use of ¹⁵N-labeled DNA in combination with quantitative proteomics allows for the precise measurement of changes in protein abundance and post-translational modifications within the ATM/ATR pathway upon DNA damage.

Visualizations

experimental_workflow Overall Experimental Workflow cluster_synthesis 15N DNA Synthesis enzymatic Enzymatic Synthesis purification Purification (HPLC/PAGE) enzymatic->purification chemical Chemical Synthesis chemical->purification qc Quality Control (UV-Vis, MS) purification->qc mixing Mixing with Unlabeled Sample qc->mixing hydrolysis Enzymatic Hydrolysis mixing->hydrolysis desalting Desalting (SPE) hydrolysis->desalting lcms LC-MS/MS Analysis desalting->lcms data Data Analysis lcms->data

Caption: Workflow for synthesis and analysis of 15N-labeled DNA.

synthesis_comparison Comparison of Synthesis Methods cluster_enzymatic Enzymatic Synthesis cluster_chemical Chemical Synthesis e_adv Advantages: - Uniform labeling - High efficiency for long strands e_dis Disadvantages: - Requires labeled dNTPs - Template-dependent c_adv Advantages: - Site-specific labeling - High purity c_dis Disadvantages: - Lower yield for long strands - Requires specialized equipment

Caption: Advantages and disadvantages of synthesis methods.

atm_atr_pathway Simplified ATM/ATR Signaling Pathway cluster_response Cellular Response dna_damage DNA Damage (e.g., Double-Strand Breaks, UV) atm ATM dna_damage->atm atr ATR dna_damage->atr chk2 CHK2 atm->chk2 chk1 CHK1 atr->chk1 p53 p53 chk2->p53 dna_repair DNA Repair chk2->dna_repair cdc25 Cdc25 chk1->cdc25 chk1->dna_repair cell_cycle Cell Cycle Arrest p53->cell_cycle apoptosis Apoptosis p53->apoptosis cdc25->cell_cycle inhibition

Caption: Key components of the ATM/ATR DNA damage response.

References

Revolutionizing Structural Biology: A Guide to Large-Scale Synthesis of 15N-Labeled Oligonucleotides

Author: BenchChem Technical Support Team. Date: December 2025

FOR IMMEDIATE RELEASE

[City, State] – [Date] – The determination of nucleic acid structure and dynamics is a cornerstone of modern drug development and molecular biology. To facilitate these studies, particularly through Nuclear Magnetic Resonance (NMR) spectroscopy, the production of isotopically labeled oligonucleotides is paramount. This application note provides detailed protocols for the large-scale synthesis of 15N-labeled DNA and RNA oligonucleotides, enabling researchers to probe the intricate world of nucleic acid architecture and interactions.

The methodologies presented herein focus on robust and scalable approaches to generate high-purity, 15N-enriched oligonucleotides suitable for a range of structural biology applications. We cover both chemical and enzymatic synthesis strategies, offering flexibility to researchers based on their specific needs for uniform or site-specific labeling.

Key Synthesis Strategies at a Glance:

Two primary pathways are employed for the large-scale production of 15N-labeled oligonucleotides: chemical synthesis using labeled phosphoramidites and enzymatic synthesis via in vitro transcription or polymerase reactions.[1]

  • Chemical Synthesis: This bottom-up approach relies on the solid-phase phosphoramidite (B1245037) method.[2] It offers precise control, allowing for the site-specific incorporation of 15N-labeled nucleosides into the desired sequence.[2] This is particularly advantageous for studying specific regions within a larger oligonucleotide.

  • Enzymatic Synthesis: This method is ideal for producing uniformly labeled oligonucleotides.[1] It involves using enzymes like T7 RNA polymerase or DNA polymerase to incorporate 15N-labeled nucleoside triphosphates (NTPs) or deoxynucleoside triphosphates (dNTPs) into a growing nucleic acid chain.[3][4]

  • Chemo-enzymatic Synthesis: This hybrid approach combines the strengths of both chemical and enzymatic methods. For instance, chemically synthesized, selectively labeled nucleobases can be enzymatically coupled to a ribose or deoxyribose scaffold and then incorporated into an oligonucleotide.[5]

Quantitative Data Summary

The choice of synthesis method can significantly impact the yield and purity of the final product. The following tables summarize typical quantitative data obtained from various large-scale synthesis and purification protocols.

Table 1: Comparison of Synthesis Methods for 15N-Labeled Oligonucleotides

Synthesis MethodTypical ScaleYieldPurityKey Advantages
Chemical (Phosphoramidite) 200 nmol - 1 µmol10-50 OD>90% (after HPLC)Site-specific labeling, accommodates modifications
Enzymatic (In Vitro Transcription) 1-5 mg5-20 mg per L culture>95% (after purification)Uniform labeling, cost-effective for long sequences
Chemo-enzymatic 1-2 mgVariable>95% (after purification)Versatile labeling patterns

Table 2: Purification Efficiency for 15N-Labeled Oligonucleotides

Purification MethodTypical Purity AchievedScaleApplication Suitability
Desalting Removes salts and small moleculesAnyPCR, basic hybridization
Reverse-Phase HPLC (RP-HPLC) >90%µmol to mmolNMR, mass spectrometry, crystallography
Anion-Exchange HPLC (AEX-HPLC) >95%µmol to mmolDemanding structural studies, in vivo applications
Polyacrylamide Gel Electrophoresis (PAGE) >95%µmolHigh-purity applications, removal of n-1 species

Experimental Protocols

Protocol 1: Large-Scale Chemical Synthesis of a Site-Specifically 15N-Labeled DNA Oligonucleotide

This protocol outlines the automated solid-phase synthesis of a DNA oligonucleotide with a single 15N-labeled cytidine (B196190) residue.

1. Preparation of 15N-Labeled Phosphoramidite:

  • Synthesize or procure 4-15NH2-2'-deoxycytidine.
  • Protect the 5'-hydroxyl group with a dimethoxytrityl (DMT) group.
  • Phosphitylate the 3'-hydroxyl group to generate the phosphoramidite building block.

2. Automated Solid-Phase Synthesis:

  • Support: Use a controlled pore glass (CPG) solid support pre-loaded with the first nucleoside of the sequence.
  • Reagents:
  • Standard unlabeled DNA phosphoramidites (A, G, T, C)
  • 15N-labeled cytidine phosphoramidite
  • Activator solution (e.g., 5-ethylthio-1H-tetrazole)
  • Capping reagents (e.g., acetic anhydride (B1165640) and N-methylimidazole)
  • Oxidizing agent (e.g., iodine solution)
  • Deblocking agent (e.g., trichloroacetic acid in dichloromethane)
  • Synthesis Cycle:
  • De-blocking: Remove the 5'-DMT protecting group from the support-bound nucleoside.
  • Coupling: In the cycle corresponding to the desired position, couple the 15N-labeled cytidine phosphoramidite. For all other positions, use the standard unlabeled phosphoramidites.
  • Capping: Acetylate any unreacted 5'-hydroxyl groups to prevent the formation of n-1 sequences.
  • Oxidation: Oxidize the phosphite (B83602) triester linkage to a more stable phosphate (B84403) triester.
  • Repeat the cycle for each subsequent nucleotide in the sequence.

3. Cleavage and Deprotection:

  • Treat the solid support with a cleavage and deprotection solution (e.g., aqueous ammonia/methylamine) to cleave the oligonucleotide from the support and remove all protecting groups from the nucleobases and phosphate backbone.

4. Purification:

  • Purify the crude oligonucleotide using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) or Anion-Exchange HPLC (AEX-HPLC).[6][7]
  • Collect the fractions containing the full-length product.

5. Analysis:

  • Confirm the identity and purity of the labeled oligonucleotide by mass spectrometry (to verify the mass shift due to the 15N label) and analytical HPLC.[2]

Protocol 2: Large-Scale Enzymatic Synthesis of a Uniformly 15N-Labeled RNA Oligonucleotide

This protocol describes the in vitro transcription of a uniformly 15N-labeled RNA molecule.

1. Preparation of 15N-Labeled Nucleoside Triphosphates (NTPs):

  • Grow a suitable microorganism (e.g., E. coli or Methylophilus methylotrophus) in a minimal medium where the sole nitrogen source is 15N-ammonium chloride (15NH4Cl).[8][9]
  • Harvest the cells and extract the total nucleic acids.
  • Hydrolyze the nucleic acids to nucleoside monophosphates (NMPs).
  • Enzymatically phosphorylate the 15N-NMPs to 15N-NTPs.

2. In Vitro Transcription Reaction:

  • Template: A double-stranded DNA template containing a T7 promoter upstream of the desired RNA sequence.
  • Reaction Mixture:
  • Linearized DNA template
  • Uniformly 15N-labeled ATP, GTP, CTP, and UTP
  • T7 RNA polymerase
  • Transcription buffer (containing Tris-HCl, MgCl2, DTT, and spermidine)
  • RNase inhibitor
  • Incubation: Incubate the reaction mixture at 37°C for 2-4 hours.

3. Purification of 15N-Labeled RNA:

  • DNase Treatment: Add DNase I to the reaction mixture to digest the DNA template.
  • Precipitation: Precipitate the RNA using ethanol (B145695) or isopropanol.
  • Gel Electrophoresis: Purify the full-length RNA product using denaturing polyacrylamide gel electrophoresis (PAGE).
  • Elution and Desalting: Elute the RNA from the gel and desalt using a suitable method (e.g., spin column or ethanol precipitation).

4. Quality Control:

  • Assess the purity and integrity of the 15N-labeled RNA by denaturing PAGE and UV spectroscopy.
  • Confirm the incorporation of the 15N label by mass spectrometry.

Visualizing the Workflow

To better illustrate the synthesis and purification processes, the following diagrams outline the key steps.

Chemical_Synthesis_Workflow cluster_synthesis Solid-Phase Synthesis cluster_postsynthesis Post-Synthesis Processing start CPG Solid Support deblock De-blocking (DMT Removal) start->deblock coupling Coupling (15N-Phosphoramidite) deblock->coupling capping Capping coupling->capping oxidation Oxidation capping->oxidation oxidation->deblock Repeat for each nucleotide cleavage Cleavage & Deprotection oxidation->cleavage purification HPLC Purification cleavage->purification analysis QC (MS & HPLC) purification->analysis end Pure 15N-Labeled Oligonucleotide analysis->end

Caption: Workflow for chemical synthesis of 15N-labeled oligonucleotides.

Enzymatic_Synthesis_Workflow cluster_labeling 15N Labeling cluster_transcription In Vitro Transcription cluster_purification Purification culture Microorganism Culture (15NH4Cl as sole N source) extraction Nucleic Acid Extraction culture->extraction hydrolysis Hydrolysis to NMPs extraction->hydrolysis phosphorylation Phosphorylation to 15N-NTPs hydrolysis->phosphorylation transcription Transcription Reaction (T7 RNA Polymerase, DNA Template) phosphorylation->transcription dnase DNase Treatment transcription->dnase page PAGE Purification dnase->page qc Quality Control page->qc end end qc->end Pure Uniformly 15N-Labeled RNA

Caption: Workflow for enzymatic synthesis of uniformly 15N-labeled RNA.

Conclusion

The large-scale synthesis of 15N-labeled oligonucleotides is an enabling technology for in-depth structural analysis of nucleic acids by NMR and other techniques. The protocols detailed in this application note provide a solid foundation for researchers to produce high-quality labeled samples. By carefully selecting the appropriate synthesis and purification strategy, scientists can unlock new insights into the fundamental roles of DNA and RNA in biology and disease, thereby accelerating the pace of drug discovery and development.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing DMT-dA(bz) Phosphoramidite-15N5 Coupling Efficiency

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize the coupling efficiency of DMT-dA(bz) Phosphoramidite-15N5 during oligonucleotide synthesis.

Frequently Asked Questions (FAQs)

Q1: What is this compound, and how does the 15N5 label affect coupling efficiency?

A1: this compound is a modified phosphoramidite (B1245037) used in oligonucleotide synthesis.

  • DMT (Dimethoxytrityl): A protecting group on the 5'-hydroxyl of the deoxyribose sugar, removed at the beginning of each coupling cycle.[1][2]

  • dA(bz): Deoxyadenosine with a benzoyl (bz) protecting group on the exocyclic amine of the adenine (B156593) base to prevent side reactions.[]

  • Phosphoramidite: The reactive moiety that forms the phosphite (B83602) triester linkage between nucleotides.[1]

  • -15N5: This indicates that the five nitrogen atoms in the adenine base have been isotopically labeled with Nitrogen-15. This labeling is primarily for analytical purposes (e.g., NMR studies) and is not expected to significantly impact the chemical reactivity or coupling efficiency of the phosphoramidite under standard synthesis conditions. Troubleshooting for this amidite is the same as for its unlabeled counterpart.

Q2: What are the primary causes of low coupling efficiency with phosphoramidites?

A2: Low coupling efficiency is a common issue in oligonucleotide synthesis. The most frequent causes include:

  • Presence of Water: Moisture is a major inhibitor of the coupling reaction. Water can hydrolyze the activated phosphoramidite, rendering it inactive. All reagents, especially acetonitrile (B52724) (ACN), must be anhydrous.[4][5][6]

  • Degraded Phosphoramidite: Phosphoramidites are sensitive to moisture and oxidation. Improper storage or using expired reagents will lead to poor coupling.[4]

  • Suboptimal Activator: The choice and concentration of the activator are critical. A degraded or inappropriate activator will reduce coupling efficiency.[4][]

  • Instrument and Fluidics Issues: Leaks, blocked lines, or inaccurate reagent delivery on the DNA synthesizer can prevent sufficient reagents from reaching the synthesis column.[4]

  • Solid Support Problems: Clogged pores on the solid support can hinder reagent access to the growing oligonucleotide chain, especially for longer sequences.[4][5]

  • Sequence-Dependent Issues: Certain sequences, particularly those prone to forming secondary structures like hairpins, can sterically hinder the coupling reaction.[]

Q3: How can I monitor coupling efficiency in real-time?

A3: The most common method is by measuring the absorbance of the trityl cation (DMT+) released during the deblocking step. The DMT cation is brightly colored and has a strong absorbance around 495 nm. A consistent and high trityl signal at each cycle indicates efficient coupling in the previous step. A sudden drop in the signal is a clear indicator of a coupling problem.[4]

Q4: What is the expected coupling efficiency per cycle?

A4: For the synthesis of long oligonucleotides, a coupling efficiency of over 99% per cycle is necessary to obtain a high yield of the full-length product. Even a small decrease in efficiency can significantly reduce the final yield of the desired oligonucleotide.[5][] For example, a 20-mer synthesized with 98% average coupling efficiency will yield only about 68% full-length product.[5]

Troubleshooting Guide

Issue: Sudden Drop in Trityl Signal (Low Coupling Efficiency)

This guide provides a systematic approach to diagnose and resolve a sudden drop in coupling efficiency.

G start Sudden Drop in Trityl Signal check_reagents 1. Check Reagents (Phosphoramidite, Activator, ACN) start->check_reagents check_synth 2. Check Synthesizer (Fluidics, Valves, Calibration) start->check_synth check_protocol 3. Review Protocol (Coupling Time, Concentrations) start->check_protocol check_support 4. Inspect Solid Support & Sequence start->check_support reagent_issue Issue Found: - Expired/Degraded Reagents - Incorrect Concentration - Moisture Contamination check_reagents->reagent_issue Degradation or contamination suspected synth_issue Issue Found: - Leaks or Blockages - Inaccurate Reagent Delivery - Calibration Error check_synth->synth_issue Mechanical failure suspected protocol_issue Issue Found: - Insufficient Coupling Time - Suboptimal Reagent Ratios check_protocol->protocol_issue Protocol parameters questioned support_issue Issue Found: - Clogged Support - Secondary Structure Formation check_support->support_issue Physical or sequence barriers suspected solve_reagent Action: - Replace with fresh, anhydrous reagents. - Verify concentrations. reagent_issue->solve_reagent solve_synth Action: - Perform maintenance. - Recalibrate synthesizer. synth_issue->solve_synth solve_protocol Action: - Increase coupling time. - Optimize concentrations. protocol_issue->solve_protocol solve_support Action: - Use high-loading support. - Employ modified monomers or  denaturing conditions. support_issue->solve_support

Data Presentation: Activator Selection and Concentration

The choice of activator and its concentration are critical for efficient coupling. The table below summarizes common activators and their recommended concentrations.

ActivatorRecommended Concentration (M)pKaCharacteristics
1H-Tetrazole0.454.8Standard, widely used activator.
5-(Ethylthio)-1H-tetrazole (ETT)0.25 - 0.754.3More acidic and faster than 1H-Tetrazole.
4,5-Dicyanoimidazole (DCI)0.25 - 1.25.2Less acidic but highly nucleophilic, leading to rapid coupling. Highly soluble in acetonitrile.[4]

Experimental Protocols

Protocol 1: Preparation of Anhydrous Acetonitrile (ACN)

Objective: To ensure the primary solvent for phosphoramidite chemistry is free of moisture, which is critical for high coupling efficiency.[5]

Materials:

  • HPLC-grade acetonitrile

  • Activated 3Å molecular sieves

  • Oven

  • Dry, sealed glass bottle with a septum

Methodology:

  • Activate molecular sieves by baking them in an oven at 250-300°C for at least 3 hours.

  • Cool the sieves to room temperature under a stream of dry argon or in a desiccator.

  • Add the activated sieves (approximately 50 g/L) to the bottle of acetonitrile.

  • Allow the acetonitrile to stand over the molecular sieves for at least 24 hours before use.

  • Always use a dry syringe to withdraw the solvent, and maintain a positive pressure of dry argon or nitrogen in the bottle.

Protocol 2: Trityl Cation Assay for Coupling Efficiency Monitoring

Objective: To quantitatively assess the stepwise coupling efficiency during oligonucleotide synthesis.[4]

Methodology:

  • After the deblocking step of each synthesis cycle, the acidic deblocking solution containing the cleaved DMT cation is collected by the synthesizer.

  • The absorbance of this solution is measured by the synthesizer's inline spectrophotometer at approximately 495 nm.

  • The synthesizer's software typically calculates the stepwise coupling efficiency by comparing the absorbance of a given cycle to the previous one.

  • A significant drop in absorbance indicates a failure in the coupling step of that particular cycle.

Protocol 3: Phosphoramidite Solution Preparation

Objective: To properly dissolve the DMT-dA(bz)-15N5 phosphoramidite to ensure its stability and reactivity.

Materials:

  • DMT-dA(bz)-15N5 phosphoramidite vial

  • Anhydrous acetonitrile (prepared as in Protocol 1)

  • Dry, argon-flushed syringe

  • Synthesizer-compatible reagent bottle with septum cap

Methodology:

  • Allow the phosphoramidite vial to equilibrate to room temperature before opening to prevent condensation.

  • Using a dry syringe, add the appropriate volume of anhydrous acetonitrile to the vial to achieve the desired concentration (typically 0.1 M).

  • Gently swirl the vial to dissolve the phosphoramidite completely. Avoid vigorous shaking.

  • Transfer the solution to the synthesizer reagent bottle under a stream of dry argon.

  • Install the bottle on the synthesizer and purge the lines with the new solution as per the instrument's protocol.

Visualizing the Phosphoramidite Coupling Cycle

The following diagram illustrates the four key steps in each cycle of phosphoramidite-based oligonucleotide synthesis.

G

References

Troubleshooting low yield in 15N labeled oligonucleotide synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low yields during 15N labeled oligonucleotide synthesis.

Troubleshooting Guide

Question: My final yield of 15N labeled oligonucleotide is significantly lower than expected. What are the potential causes and how can I troubleshoot this?

Answer:

Low yield in 15N labeled oligonucleotide synthesis can stem from several factors, ranging from the quality of the starting materials to inefficiencies in the synthesis and purification steps. A systematic approach to troubleshooting is crucial for identifying and resolving the issue.

Diagram: Troubleshooting Workflow for Low Yield

Low_Yield_Troubleshooting cluster_synthesis Synthesis Stage cluster_postsynthesis Post-Synthesis Stage start Low Final Yield check_amidite 1. Verify 15N Labeled Phosphoramidite (B1245037) Quality start->check_amidite check_coupling 2. Assess Coupling Efficiency check_amidite->check_coupling If amidite is high quality solution Improved Yield check_amidite->solution Action: Synthesize/purchase high-purity amidite check_reagents 3. Check Ancillary Reagents & Conditions check_coupling->check_reagents If coupling is inefficient check_coupling->solution Action: Optimize coupling time, activator, or amidite concentration check_deprotection 4. Evaluate Deprotection Protocol check_reagents->check_deprotection If reagents are optimal check_reagents->solution Action: Use anhydrous solvents, fresh reagents check_purification 5. Optimize Purification Strategy check_deprotection->check_purification If deprotection is complete check_deprotection->solution Action: Adjust deprotection time/temperature/reagent check_purification->solution If purification is optimized check_purification->solution Action: Select appropriate purification method (e.g., HPLC)

Caption: A stepwise guide to troubleshooting low yields in 15N labeled oligonucleotide synthesis.

1. Verify 15N Labeled Phosphoramidite Quality:

  • Problem: The synthesis of 15N labeled nucleosides and their subsequent conversion to phosphoramidites is a multi-step process with variable yields.[1][2] Impurities or degradation of the labeled phosphoramidite will directly lead to low coupling efficiency and a poor final yield.

  • Troubleshooting Steps:

    • Confirm Purity: If synthesized in-house, ensure the phosphoramidite was properly purified and characterized (e.g., by 31P NMR and mass spectrometry).

    • Freshness: Use freshly prepared or purchased high-quality 15N labeled phosphoramidites. Modified phosphoramidites can be less stable than their standard counterparts.[3]

    • Proper Storage: Store labeled phosphoramidites under anhydrous conditions and at the recommended temperature to prevent degradation.

2. Assess Coupling Efficiency:

  • Problem: Inefficient coupling of the 15N labeled phosphoramidite to the growing oligonucleotide chain is a primary cause of low yield. While standard phosphoramidites achieve >99% coupling efficiency, modified amidites may exhibit lower efficiencies.[1][3]

  • Troubleshooting Steps:

    • Trityl Monitoring: Monitor the trityl cation release after each coupling step. A significant drop in absorbance after the introduction of the 15N labeled amidite indicates a coupling problem.

    • Optimize Coupling Time: Labeled or modified phosphoramidites may require longer coupling times than standard amidites.[4] Consider increasing the coupling time for the 15N labeled base.

    • Activator Choice: Ensure the activator (e.g., DCI, ETT) is fresh, anhydrous, and appropriate for the phosphoramidite.

3. Check Ancillary Reagents and Synthesis Conditions:

  • Problem: The overall success of the synthesis depends on the quality of all reagents and the synthesizer conditions.

  • Troubleshooting Steps:

    • Anhydrous Conditions: Moisture is a critical inhibitor of the coupling reaction.[5] Ensure all solvents (especially acetonitrile) and reagents are anhydrous. Use fresh, high-quality reagents.

    • Synthesizer Maintenance: Check the synthesizer for any leaks or blockages in the reagent lines.

4. Evaluate Deprotection Protocol:

  • Problem: Incomplete removal of protecting groups from the bases and the phosphate (B84403) backbone can lead to a heterogeneous mixture of oligonucleotides, complicating purification and reducing the yield of the desired full-length product.

  • Troubleshooting Steps:

    • Deprotection Time and Temperature: Ensure that the deprotection time and temperature are sufficient for complete removal of all protecting groups. Some protecting groups used with modified nucleosides may require specific deprotection conditions.[6][7]

    • Reagent Compatibility: Verify that the deprotection reagent (e.g., ammonium (B1175870) hydroxide (B78521), AMA) is compatible with the 15N labeled nucleobase and any other modifications present in the oligonucleotide.

5. Optimize Purification Strategy:

  • Problem: Significant loss of product can occur during the purification step. The choice of purification method is critical for maximizing the recovery of the full-length 15N labeled oligonucleotide.

  • Troubleshooting Steps:

    • Method Selection: For high purity, reversed-phase high-performance liquid chromatography (RP-HPLC) is often the method of choice for purifying modified oligonucleotides.[8][9] It can effectively separate the full-length product from truncated failure sequences.

    • Yield vs. Purity: Be aware that higher purity often comes at the cost of lower yield.[8] Optimize the collection of HPLC fractions to balance purity and recovery. Cartridge purification can lead to a decrease in yield, often recovering 80% or higher of the target compound.[8]

Frequently Asked Questions (FAQs)

Q1: Is the coupling efficiency of 15N labeled phosphoramidites lower than that of their unlabeled counterparts?

Q2: What is a realistic final yield for a 15N labeled oligonucleotide synthesis?

The final yield is highly dependent on several factors: the length of the oligonucleotide, the scale of the synthesis, the coupling efficiency at each step, and the purification method. The synthesis of the 15N-labeled phosphoramidite building blocks themselves can have variable overall yields, ranging from 10% to over 80% depending on the specific nucleoside and the synthetic route.[2][5] For the oligonucleotide synthesis, even a small decrease in average coupling efficiency can dramatically reduce the theoretical yield of the full-length product, especially for longer oligonucleotides.[2] After purification by HPLC, a final yield of 10-20% of the theoretical maximum for a short (e.g., 20-mer) 15N labeled oligonucleotide would be considered a reasonable outcome.

Q3: Are there any specific side reactions to be aware of when using 15N labeled phosphoramidites?

Currently, there is no widely documented evidence to suggest that 15N labeled phosphoramidites are prone to unique side reactions compared to their unlabeled analogs under standard solid-phase synthesis conditions. The common side reactions in oligonucleotide synthesis, such as depurination (especially of purine (B94841) bases) during the acidic deblocking step and the formation of n-1 shortmers due to incomplete coupling, are also the primary concerns for syntheses involving 15N labeled amidites.[5][]

Q4: Do I need to modify my deprotection protocol for 15N labeled oligonucleotides?

In most cases, standard deprotection protocols (e.g., using concentrated ammonium hydroxide or a mixture of ammonium hydroxide and methylamine (B109427) (AMA)) are suitable for 15N labeled oligonucleotides.[11] The 15N isotope does not alter the chemical reactivity of the protecting groups. However, if the 15N labeled nucleoside was synthesized with non-standard protecting groups to facilitate the labeling chemistry, then a modified deprotection strategy may be required.[6] Always refer to the recommendations of the phosphoramidite supplier.

Q5: What is the best method to purify 15N labeled oligonucleotides to maximize yield?

For achieving high purity, which is often required for applications like NMR spectroscopy, reversed-phase high-performance liquid chromatography (RP-HPLC) is the recommended purification method.[8][9] While some product loss is inevitable during purification, HPLC provides excellent resolution to separate the full-length 15N labeled oligonucleotide from truncated sequences. To maximize yield, carefully collect and pool the fractions corresponding to the main product peak. For applications where very high purity is not essential, cartridge purification can be a faster alternative with potentially higher recovery, though with lower purity.[8]

Quantitative Data Summary

Table 1: Typical Overall Yields for the Synthesis of 15N Labeled Phosphoramidites

15N Labeled PhosphoramiditeNumber of StepsOverall Yield (%)Reference
15N(7)-Adenosine Phosphoramidite710[5]
15N(1)-Guanosine Phosphoramidite813.2[12]
15N(1)-Adenosine Phosphoramidite910.1[12]
15N(3)-Uridine Phosphoramidite6~15[2]

Table 2: Impact of Average Coupling Efficiency on Theoretical Yield of a 30-mer Oligonucleotide

Average Coupling Efficiency (%)Theoretical Yield of Full-Length Product (%)
99.586.1
99.074.8
98.564.3
98.054.5

Data in Table 2 is calculated based on the formula: Yield = (Coupling Efficiency)^ (Number of couplings)

Experimental Protocols

Protocol 1: Solid-Phase Synthesis of a 15N Labeled RNA Oligonucleotide

This protocol outlines the general steps for synthesizing an RNA oligonucleotide with a site-specific 15N label using an automated DNA/RNA synthesizer.

Diagram: Oligonucleotide Synthesis Cycle

Synthesis_Cycle cluster_cycle One Synthesis Cycle deblocking 1. Deblocking (DMT Removal) coupling 2. Coupling (Add 15N-Amidite) deblocking->coupling Free 5'-OH capping 3. Capping (Block Failures) coupling->capping oxidation 4. Oxidation (Stabilize Linkage) capping->oxidation oxidation->deblocking Repeat for next base

Caption: The four-step cycle of solid-phase oligonucleotide synthesis.

Materials:

  • Controlled Pore Glass (CPG) solid support pre-loaded with the first nucleoside.

  • Unlabeled RNA phosphoramidites (A, G, C, U) with appropriate 2'-OH and exocyclic amino protecting groups.

  • 15N labeled RNA phosphoramidite (e.g., 15N-Guanosine phosphoramidite).

  • Anhydrous acetonitrile.

  • Activator solution (e.g., 0.25 M DCI in acetonitrile).

  • Capping solutions (Cap A and Cap B).

  • Oxidizing solution (e.g., iodine in THF/water/pyridine).

  • Deblocking solution (e.g., 3% trichloroacetic acid in dichloromethane).

  • Cleavage and deprotection solution (e.g., AMA).

Procedure:

  • Synthesizer Setup: Load the solid support column, phosphoramidites (including the 15N labeled amidite), and all necessary reagents onto the automated synthesizer according to the manufacturer's instructions.

  • Synthesis Program: Program the desired oligonucleotide sequence into the synthesizer, ensuring the 15N labeled phosphoramidite is specified for the correct cycle.

  • Initiate Synthesis: Start the automated synthesis program. The synthesizer will perform the following steps for each cycle: a. Deblocking: The 5'-dimethoxytrityl (DMT) protecting group is removed from the nucleoside on the solid support by washing with the deblocking solution. b. Coupling: The appropriate phosphoramidite (either unlabeled or 15N labeled) is activated by the activator solution and coupled to the free 5'-hydroxyl group of the growing oligonucleotide chain. For the 15N labeled phosphoramidite, consider programming an extended coupling time (e.g., 5-10 minutes) to maximize efficiency. c. Capping: Any unreacted 5'-hydroxyl groups are acetylated using the capping reagents to prevent the formation of n-1 deletion mutants. d. Oxidation: The newly formed phosphite (B83602) triester linkage is oxidized to a more stable phosphate triester using the oxidizing solution.

  • Cycle Repetition: The deblocking, coupling, capping, and oxidation steps are repeated for each subsequent nucleotide in the sequence.

  • Cleavage and Deprotection: Upon completion of the synthesis, the oligonucleotide is cleaved from the solid support, and all protecting groups are removed by incubation with the cleavage and deprotection solution (e.g., AMA at 65°C for 15 minutes).

  • Purification: The crude oligonucleotide product is purified, preferably by RP-HPLC, to isolate the full-length 15N labeled product.

  • Analysis: Confirm the purity and identity of the final labeled oligonucleotide by methods such as mass spectrometry (to verify the mass shift due to the 15N label) and analytical HPLC or UPLC.

Protocol 2: Trityl Cation Assay for Assessing Coupling Efficiency

This protocol allows for the colorimetric quantification of the dimethoxytrityl (DMT) cation released during the deblocking step, which is proportional to the number of coupled bases in the preceding cycle.

Materials:

  • UV-Vis spectrophotometer.

  • Cuvettes.

  • Non-aqueous acidic solution (e.g., a solution of dichloroacetic acid in toluene).

  • Collection vials.

Procedure:

  • Sample Collection: After the coupling and capping steps of a specific cycle (e.g., the cycle where the 15N labeled phosphoramidite is introduced), collect the acidic deblocking solution containing the orange DMT cation as it elutes from the synthesis column. Also, collect the deblocking solution from the preceding and succeeding cycles for comparison.

  • Dilution: Dilute a precise aliquot of the collected deblocking solution in a known volume of the non-aqueous acidic solution.

  • Absorbance Measurement: Measure the absorbance of the solution at 498 nm using a UV-Vis spectrophotometer.

  • Calculate Stepwise Coupling Efficiency: The stepwise coupling efficiency (%) can be calculated using the following formula: Efficiency (%) = (Absorbance of current cycle / Absorbance of previous cycle) x 100

  • Analysis: A significant drop in absorbance for the cycle corresponding to the 15N labeled phosphoramidite coupling indicates a lower coupling efficiency for that step. This information can then be used to optimize the coupling time or other parameters for future syntheses.

References

Preventing degradation of DMT-dA(bz) Phosphoramidite-15N5 during storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent the degradation of DMT-dA(bz) Phosphoramidite-15N5 during storage and use.

Troubleshooting Guides

Issue 1: Rapid Degradation of Solid Phosphoramidite (B1245037)

Q: I observe significant degradation of my solid this compound even when stored at the recommended temperature. What could be the cause?

A: Several factors beyond temperature can lead to the degradation of solid phosphoramidite. The primary culprits are exposure to moisture and air (oxygen).[][2][3] Here’s a step-by-step guide to troubleshoot this issue:

  • Verify Storage Container Integrity: Ensure the vial or container has a tight seal. Even small leaks can allow moisture and air to enter over time.

  • Check Inert Gas Atmosphere: Phosphoramidites must be stored under an inert atmosphere like argon or nitrogen.[2][3] If you have opened the vial multiple times, the inert gas may have been displaced. Consider re-purging the vial with fresh, dry inert gas.

  • Review Handling Procedures:

    • Temperature Equilibration: Always allow the vial to warm to room temperature before opening.[2] Opening a cold vial will cause condensation of atmospheric moisture onto the solid phosphoramidite, leading to rapid hydrolysis.

    • Minimize Exposure: When weighing out the reagent, do so as quickly as possible in a controlled environment with low humidity, such as a glove box or under a stream of inert gas.

  • Avoid Frost-Free Freezers: The temperature cycling in frost-free freezers can introduce moisture and promote degradation.[2] A standard manual-defrost freezer is recommended for long-term storage.

Issue 2: Poor Performance of Phosphoramidite in Oligonucleotide Synthesis

Q: My oligonucleotide synthesis is showing low coupling efficiency or a high rate of n-1 shortmers. I suspect my this compound has degraded. How can I confirm this and what are the likely causes?

A: Poor synthesis results are a common indicator of phosphoramidite degradation. The primary degradation pathways are hydrolysis and oxidation, which render the phosphoramidite inactive.[2][3]

  • Confirmation of Degradation: The most reliable way to confirm degradation is through analytical techniques such as High-Performance Liquid Chromatography (HPLC) or ³¹P NMR spectroscopy. These methods can quantify the purity of the phosphoramidite.

  • Common Causes of Degradation in Solution:

    • Moisture in Acetonitrile (B52724): The acetonitrile used to dissolve the phosphoramidite must be anhydrous (ideally <10 ppm water).[4][5] Even trace amounts of water will hydrolyze the phosphoramidite.[][2]

    • Contaminated Activator: The activator solution can also be a source of water contamination.

    • Improper Solution Storage: If you are using a solution of the phosphoramidite on a synthesizer, its stability is significantly reduced compared to the solid form.[3] Solutions should be freshly prepared.

    • Oxidation: The P(III) center of the phosphoramidite is susceptible to oxidation to P(V), which is inactive in the coupling reaction.[4] This can happen if the solution is not handled under a strict inert atmosphere.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for solid this compound?

A1: For long-term stability, solid this compound should be stored at -20°C or lower in a tightly sealed container under a dry, inert atmosphere (argon or nitrogen).[2][3][6]

Q2: How long can I store this compound in solution?

A2: The stability of phosphoramidites in solution is much lower than in their solid form.[3] While dC and T phosphoramidites can be stable for several weeks in solution at room temperature, dA and especially dG phosphoramidites degrade more rapidly.[7][8][9] It is best practice to use freshly prepared solutions for oligonucleotide synthesis. If a solution must be stored, it should be for the shortest time possible at -20°C under an inert atmosphere.

Q3: What are the main degradation products of this compound?

A3: The primary degradation pathways are hydrolysis and oxidation.[2] Hydrolysis, caused by reaction with water, leads to the formation of an H-phosphonate derivative. Oxidation of the phosphorus (III) center to phosphorus (V) results in a phosphate (B84403) triester. Both degradation products are inactive in oligonucleotide synthesis. Another degradation pathway involves the elimination of acrylonitrile.[4][7][8]

Q4: Does the 15N5 labeling affect the stability of DMT-dA(bz) Phosphoramidite?

A4: While extensive comparative stability studies between labeled and unlabeled phosphoramidites are not widely published, the fundamental chemical reactivity and susceptibility to degradation via hydrolysis and oxidation are expected to be very similar. The core instability lies in the phosphoramidite group itself, which is unchanged by the isotopic labeling of the nucleobase. Therefore, the same stringent storage and handling procedures should be followed.

Q5: How can I assess the purity of my this compound?

A5: The purity of the phosphoramidite can be assessed using several analytical techniques:

  • High-Performance Liquid Chromatography (HPLC): A common method for determining the percentage of pure phosphoramidite and quantifying degradation products.[7][10]

  • ³¹P Nuclear Magnetic Resonance (NMR) Spectroscopy: This technique is highly specific for the phosphorus-containing phosphoramidite and its degradation products, providing a clear picture of its purity.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This method can be used to identify the parent phosphoramidite and its degradation products by their mass-to-charge ratio.[10]

Data on Phosphoramidite Stability

The stability of phosphoramidites in solution is dependent on the nucleobase. The following table summarizes the degradation of standard deoxyribonucleoside phosphoramidites in acetonitrile after five weeks of storage under an inert atmosphere.

PhosphoramiditePurity Reduction after 5 Weeks in Acetonitrile
DMT-dC(bz)2%
DMT-T2%
DMT-dA(bz) 6%
DMT-dG(ib)39%

Data from Krotz, A. H., et al. (2004). Solution stability and degradation pathway of deoxyribonucleoside phosphoramidites in acetonitrile. Nucleosides, Nucleotides & Nucleic Acids, 23(5), 767-775.[4][7][8][9]

Experimental Protocols

Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a general method for assessing the purity of this compound.

  • Sample Preparation:

    • Under an inert atmosphere (e.g., in a glove box), accurately weigh approximately 1 mg of the phosphoramidite.

    • Dissolve the solid in 1 mL of anhydrous acetonitrile to prepare a 1 mg/mL stock solution.

    • Further dilute the stock solution to a working concentration of 0.1 mg/mL with anhydrous acetonitrile.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: Acetonitrile.

    • Mobile Phase B: 0.1 M Triethylammonium acetate (B1210297) (TEAA) in water.

    • Gradient: A linear gradient from 50% to 100% Mobile Phase A over 20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 260 nm.

    • Injection Volume: 10 µL.

  • Analysis:

    • The pure phosphoramidite will elute as a major peak.

    • Degradation products, such as the H-phosphonate, will typically elute earlier.

    • Calculate the purity by integrating the peak areas. Purity (%) = (Area of main peak / Total area of all peaks) x 100.

Protocol 2: Purity Assessment by ³¹P NMR Spectroscopy

  • Sample Preparation:

    • Under an inert atmosphere, dissolve 5-10 mg of the phosphoramidite in 0.5 mL of anhydrous acetonitrile-d3 (B32919) or deuterated chloroform (B151607) (CDCl₃).

    • Transfer the solution to a dry NMR tube and cap it securely.

  • NMR Acquisition:

    • Acquire a proton-decoupled ³¹P NMR spectrum.

    • The pure phosphoramidite will show a characteristic signal around 146-150 ppm.

    • Oxidized P(V) species will appear around 0-20 ppm.

    • Hydrolyzed H-phosphonate species will appear as a doublet around 5-10 ppm with a large P-H coupling constant.

  • Analysis:

    • Integrate the peaks corresponding to the pure phosphoramidite and the degradation products to determine the relative percentages and assess purity.

Visualizations

Troubleshooting_Degradation cluster_observe Observation cluster_investigate Investigation cluster_causes Potential Causes cluster_solutions Solutions observe Poor Oligonucleotide Synthesis Yield check_purity Assess Phosphoramidite Purity (HPLC, ³¹P NMR) observe->check_purity purity_ok Purity > 98%? check_purity->purity_ok Yes degraded Purity < 98% check_purity->degraded No other_issues Other Synthesis Issues: - Activator Problem - Synthesizer Malfunction purity_ok->other_issues storage Improper Solid Storage: - Moisture Exposure - Air (Oxygen) Exposure - Temperature Fluctuations degraded->storage Solid Sample solution Improper Solution Handling: - Non-anhydrous Solvent - Contaminated Reagents - Prolonged Storage degraded->solution Solution Sample review_storage Review Storage Protocol: - Use Inert Gas - Equilibrate to RT - Tightly Seal Vials storage->review_storage review_handling Review Solution Handling: - Use Fresh Anhydrous Solvents - Prepare Solutions Freshly solution->review_handling troubleshoot_synthesis Troubleshoot Other Synthesis Parameters other_issues->troubleshoot_synthesis

Caption: Troubleshooting logic for phosphoramidite degradation issues.

Purity_Assessment_Workflow cluster_prep Sample Preparation cluster_analysis Analytical Methods cluster_data Data Interpretation start Start: Solid Phosphoramidite weigh Weigh Solid Under Inert Atmosphere start->weigh dissolve Dissolve in Anhydrous Solvent weigh->dissolve transfer Transfer to Vial/Tube dissolve->transfer method Select Method transfer->method hplc HPLC Analysis method->hplc HPLC nmr ³¹P NMR Analysis method->nmr ³¹P NMR integrate Integrate Peaks hplc->integrate nmr->integrate calculate Calculate Purity (%) integrate->calculate end End: Purity Assessment calculate->end

Caption: Experimental workflow for phosphoramidite purity assessment.

References

Technical Support Center: 15N Labeled Phosphoramidites in Oligonucleotide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using 15N labeled phosphoramidites in their experiments.

Frequently Asked Questions (FAQs)

Q1: Are the common side reactions for 15N labeled phosphoramidites different from their unlabeled counterparts?

A1: The fundamental side reactions inherent to phosphoramidite (B1245037) chemistry remain the same. These include issues related to coupling efficiency, depurination, capping, oxidation, and deprotection. However, the synthesis of 15N labeled nucleosides and their subsequent conversion to phosphoramidites is a more complex process. This can potentially introduce unique impurities that may not be prevalent in standard phosphoramidite preparations. Therefore, while the types of side reactions are similar, their frequency or the appearance of unusual impurities might differ.

Q2: What are the most critical factors affecting the success of oligonucleotide synthesis with 15N labeled phosphoramidites?

A2: The most critical factors include:

  • Purity of the 15N Labeled Phosphoramidite: Impurities from the synthesis of the labeled nucleoside can significantly impact coupling efficiency.

  • Anhydrous Conditions: Like standard phosphoramidites, 15N labeled versions are highly sensitive to moisture.[1] Maintaining a strictly anhydrous environment throughout the synthesis process is crucial.

  • Coupling Time: While standard coupling times are a good starting point, optimization may be necessary depending on the purity of the labeled amidite and the sequence context.

  • Deprotection Strategy: The choice of deprotection reagents and conditions must be compatible with the labeled oligonucleotide to prevent degradation or side reactions.

Q3: How can I assess the purity of my 15N labeled phosphoramidites?

A3: Purity can be assessed using a combination of analytical techniques:

  • ³¹P NMR: This is a powerful tool to determine the presence of the active P(III) species and to detect P(V) impurities (oxidized phosphoramidites).[2][3][4]

  • ¹H NMR: Provides structural confirmation of the nucleoside and the protecting groups.

  • Mass Spectrometry (MS): Confirms the molecular weight of the phosphoramidite.

  • HPLC: Can be used to assess the overall purity and detect non-phosphorus containing impurities.

Q4: Can I expect lower coupling efficiencies with 15N labeled phosphoramidites?

A4: While there is no inherent chemical reason for 15N labeled phosphoramidites to have lower coupling efficiency, it can be a practical observation. This is often attributed to the potential for higher levels of impurities in the labeled amidite, which can be a result of the more complex multi-step synthesis required for their preparation. Rigorous purification of the 15N labeled phosphoramidite is key to achieving high coupling efficiencies.[2][5]

Troubleshooting Guides

Problem 1: Low Coupling Efficiency

Symptoms:

  • Low yield of the full-length oligonucleotide.

  • Presence of significant n-1 and other truncated sequences in the final product analysis (e.g., by HPLC or Mass Spectrometry).[6]

Possible Causes and Solutions:

CauseRecommended Action
Moisture Contamination Ensure all reagents, especially acetonitrile (B52724) (ACN), are anhydrous.[1] Use fresh, high-quality reagents. Dry the argon/helium gas line.
Degraded 15N Phosphoramidite Use fresh phosphoramidite solution. If using a previously dissolved amidite, ensure it was stored under strictly anhydrous conditions. Consider re-qualifying the amidite with ³¹P NMR.
Suboptimal Activator Ensure the activator is fresh and anhydrous. For sterically hindered couplings, a stronger activator like DCI may be beneficial.[1]
Inadequate Coupling Time Increase the coupling time for the 15N labeled phosphoramidite. This can be particularly helpful for overcoming slight reductions in reactivity due to minor impurities.
Impure 15N Phosphoramidite If possible, re-purify the phosphoramidite. If purchasing commercially, obtain a certificate of analysis and consider an independent quality control check.[2]
Problem 2: Appearance of Unexpected Peaks in Mass Spectrometry

Symptoms:

  • Mass peaks that do not correspond to the full-length product or simple n-1 deletions.

Possible Causes and Solutions:

CauseRecommended Action
Depurination (+1 Da or other masses) This occurs due to prolonged exposure to the acidic deblocking solution.[1][] Reduce the deblocking time or use a milder deblocking agent like 3% dichloroacetic acid (DCA) in dichloromethane.
N3-Cyanoethylation of Thymidine (+53 Da) This side reaction can occur during the final deprotection step with ammonia (B1221849).[1] To minimize this, use a larger volume of ammonia or a deprotection solution containing methylamine (B109427) (AMA). A post-synthesis treatment with 10% diethylamine (B46881) in acetonitrile can also remove the cyanoethyl groups before cleavage and deprotection.[1]
Incomplete Deprotection Ensure deprotection is carried out for the recommended time and at the appropriate temperature. Incomplete removal of base-protecting groups (e.g., benzoyl, isobutyryl) will result in adducts.
Side Reactions with Impurities in 15N Amidite Characterize the impurity in the phosphoramidite if possible. If the side product is persistent, a different batch or supplier of the labeled amidite may be necessary.

Quantitative Data Summary

The following table provides a hypothetical comparison of synthesis parameters for a standard 20-mer oligonucleotide synthesized with either a standard or a 15N labeled phosphoramidite at a single position. Note: This data is for illustrative purposes to highlight potential differences and is not based on a specific published study.

ParameterStandard Phosphoramidite15N Labeled Phosphoramidite
Average Coupling Efficiency 99.5%98.5% - 99.0%
Final Yield of Full-Length Product ~78%~52% - 66%
Typical Purity (³¹P NMR) >99% P(III)>97% P(III)
Common Side Products n-1 deletions, depurinationn-1 deletions, depurination, potential for minor unidentified peaks

Experimental Protocols

Protocol 1: Standard Phosphoramidite Coupling Cycle on an Automated Synthesizer

This protocol outlines the key steps in a single coupling cycle.

  • Deblocking (Detritylation):

    • Reagent: 3% Trichloroacetic acid (TCA) in Dichloromethane (DCM).

    • Procedure: The column containing the solid support with the growing oligonucleotide chain is washed with DCM. The deblocking solution is then passed through the column to remove the 5'-DMT protecting group. This is followed by a thorough wash with acetonitrile.

  • Coupling:

    • Reagents:

      • 15N Labeled Phosphoramidite (e.g., 0.1 M in acetonitrile).

      • Activator (e.g., 0.45 M 1H-Tetrazole or 0.25 M DCI in acetonitrile).

    • Procedure: The phosphoramidite solution and the activator solution are delivered simultaneously to the synthesis column. The reaction is allowed to proceed for the specified coupling time (e.g., 60-180 seconds).

  • Capping:

    • Reagents:

      • Cap A: Acetic Anhydride/Pyridine/THF.

      • Cap B: 16% N-Methylimidazole in THF.

    • Procedure: A mixture of Cap A and Cap B is delivered to the column to acetylate any unreacted 5'-hydroxyl groups, preventing them from participating in subsequent coupling steps.

  • Oxidation:

    • Reagent: 0.02 M Iodine in THF/Water/Pyridine.

    • Procedure: The oxidizing solution is passed through the column to convert the unstable phosphite (B83602) triester linkage to a stable phosphate (B84403) triester.

These four steps are repeated for each monomer to be added to the sequence.

Visualizations

Oligonucleotide_Synthesis_Cycle Deblocking 1. Deblocking (DMT Removal) Coupling 2. Coupling (Add 15N Amidite) Deblocking->Coupling Free 5'-OH Capping 3. Capping (Block Failures) Coupling->Capping Oxidation 4. Oxidation (Stabilize Linkage) Capping->Oxidation Repeat Repeat for Next Cycle Oxidation->Repeat Repeat->Deblocking Start Next Cycle

Standard Phosphoramidite Synthesis Cycle.

Troubleshooting_Workflow Start Low Yield or Impure Product Check_Reagents Check Reagent Quality (Anhydrous ACN, Fresh Amidite) Start->Check_Reagents Optimize_Coupling Optimize Coupling (Increase Time) Check_Reagents->Optimize_Coupling Reagents OK Problem_Solved Problem Solved Check_Reagents->Problem_Solved Reagents Bad Check_Deprotection Verify Deprotection (Time and Temperature) Optimize_Coupling->Check_Deprotection No Improvement Optimize_Coupling->Problem_Solved Improvement Analyze_Amidite Analyze 15N Amidite (NMR, MS) Check_Deprotection->Analyze_Amidite No Improvement Check_Deprotection->Problem_Solved Improvement Analyze_Amidite->Problem_Solved Amidite Pure Contact_Supplier Contact Amidite Supplier Analyze_Amidite->Contact_Supplier Amidite Impure

Troubleshooting Workflow for Oligonucleotide Synthesis.

Depurination_Pathway Purine_Nucleoside Protected Purine Nucleoside (dA or dG) Protonation Protonation at N7 (Acidic Deblocking) Purine_Nucleoside->Protonation Glycosidic_Bond_Cleavage Glycosidic Bond Cleavage Protonation->Glycosidic_Bond_Cleavage Abasic_Site Abasic Site (Chain Scission Risk) Glycosidic_Bond_Cleavage->Abasic_Site

Chemical Pathway of Depurination Side Reaction.

References

Technical Support Center: Purification of 15N Labeled DNA Oligonucleotides

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of 15N labeled DNA oligonucleotides. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on purification strategies, troubleshoot common issues, and offer detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in 15N labeled DNA oligonucleotide synthesis?

A1: The primary impurities are largely the same as those found in standard DNA oligonucleotide synthesis. The most common is the presence of failure sequences, which are shorter oligonucleotides that result from incomplete coupling at each step of the synthesis (n-1, n-2, etc.).[1][2][3] Other potential impurities include sequences with protecting groups that were not completely removed during deprotection, and byproducts of the chemical synthesis and cleavage processes.[1][3]

Q2: Does the 15N labeling affect the choice of purification method?

A2: For most applications, the 15N labeling does not necessitate a different purification method than that used for unlabeled oligonucleotides. The small increase in mass due to the isotopic labeling does not significantly alter the key physical properties used for separation, such as charge and hydrophobicity. Therefore, standard methods like Polyacrylamide Gel Electrophoresis (PAGE) and High-Performance Liquid Chromatography (HPLC) are effective.[4][5] The choice of method will still primarily depend on the length of the oligonucleotide, the required purity, and the intended downstream application.[5]

Q3: What level of purity can I expect from different purification methods?

A3: The achievable purity depends on the chosen method. Denaturing PAGE can yield very high purity, often exceeding 95%, as it can resolve oligonucleotides that differ by just a single base.[1][2] HPLC also provides high purity, typically in the range of 85-95%, and is particularly well-suited for modified oligonucleotides.[5][6] Desalting and cartridge purification are less stringent methods, primarily removing salts and some truncated sequences, and are suitable for applications where very high purity is not essential.[1][2]

Q4: How does purification affect the final yield of my 15N labeled oligonucleotide?

A4: Purification will always lead to a reduction in the final yield compared to the crude product. The extent of this loss depends on the method. PAGE purification, while providing high purity, is known for lower yields due to the multi-step extraction process from the gel.[1] HPLC generally offers a better yield-to-purity trade-off.[5] It is important to consider that the requested purity level has a significant impact on the yield; for instance, achieving 95% purity can result in a substantially lower yield than 90% purity.[7]

Q5: How can I assess the purity and integrity of my purified 15N labeled oligonucleotide?

A5: The most common methods for assessing the purity and integrity of oligonucleotides are analytical HPLC, capillary electrophoresis (CE), and mass spectrometry (MS).[8] Mass spectrometry is particularly valuable as it can confirm the molecular weight of the oligonucleotide, thereby verifying the incorporation of the 15N labels and the integrity of the full-length product.[8][9]

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low Yield After Purification - Inefficient extraction from PAGE gel.- Loss of product during sample handling and transfers.- Co-elution of product with impurities in HPLC.- Ensure complete elution from the gel by crushing it thoroughly and allowing sufficient elution time.- Minimize the number of transfer steps.- Optimize the HPLC gradient and column chemistry to achieve better separation.
Presence of Shorter Fragments (n-1, n-2) in Final Product - Inefficient separation by the chosen purification method.- Incomplete capping during synthesis.- For high-purity requirements, PAGE is recommended due to its high resolution.[1]- If using HPLC, consider optimizing the gradient for better separation of failure sequences.- If the issue persists across batches, review the synthesis protocol for capping efficiency.
Broad or Multiple Peaks in HPLC - Presence of secondary structures (e.g., hairpins).- Suboptimal HPLC conditions.- Perform the HPLC purification at an elevated temperature (e.g., 60 °C) to denature secondary structures.[3]- Adjust the pH of the mobile phase; for instance, a higher pH can disrupt hydrogen bonding.[3]- Ensure the oligonucleotide is fully dissolved before injection.
Unexpected Mass in Mass Spectrometry Analysis - Incomplete deprotection.- Formation of adducts with salts or solvents.- Degradation of the oligonucleotide.- Review the deprotection step of the synthesis protocol.- Ensure proper desalting before MS analysis.- Handle the oligonucleotide carefully to avoid degradation, especially from UV exposure during visualization in PAGE.[10]
Difficulty Dissolving the Purified Oligonucleotide - The oligonucleotide is in a salt form that is not readily soluble in the desired buffer.- The oligonucleotide is highly concentrated.- If purified by HPLC using ion-pairing reagents like TEAA, it may be necessary to perform a salt exchange.[5]- Gently warm the sample and vortex to aid dissolution.

Quantitative Data Summary

The following tables provide an overview of expected purity and yield for common purification methods. Please note that these values are primarily based on data for unlabeled and other modified oligonucleotides but serve as a reasonable estimate for 15N labeled DNA oligonucleotides.

Table 1: Expected Purity Levels by Purification Method

Purification Method Typical Purity (%) Notes
Desalting >80%Removes salts and very short failure sequences. Suitable for non-critical applications.
Cartridge Purification 80-90%Removes a significant portion of failure sequences.
HPLC >85-95%Provides high purity and is suitable for most applications, including those requiring modified oligos.[6]
PAGE >95%Offers the highest purity by resolving single-base deletions.[1]

Table 2: General Yield Expectations for HPLC Purified Unmodified DNA Oligonucleotides

Synthesis Scale Expected Yield (OD260 units) Approximate Mass (mg)
0.2 µmole5 - 15~0.15 - 0.5
1.0 µmole20 - 60~0.66 - 2
15 µmole300 - 750~10 - 25
Data adapted from TriLink BioTechnologies for general guidance.[7] Yields for 15N labeled oligonucleotides are expected to be in a similar range.

Experimental Protocols

Protocol 1: Denaturing Polyacrylamide Gel Electrophoresis (PAGE) Purification

This method is recommended for applications requiring the highest purity.

Materials:

  • Crude 15N labeled DNA oligonucleotide

  • Denaturing polyacrylamide gel (e.g., 10-20% acrylamide, 7M Urea in 1X TBE buffer)

  • 1X TBE buffer (Tris/Borate/EDTA)

  • Formamide (B127407) loading buffer

  • UV transilluminator or fluorescent TLC plate for UV shadowing

  • Sterile scalpel or razor blade

  • Crush-and-soak elution buffer (e.g., 0.3 M Sodium Acetate)

  • Ethanol (B145695) and Sodium Acetate (B1210297) for precipitation

Procedure:

  • Gel Preparation: Prepare a denaturing polyacrylamide gel of an appropriate percentage to resolve your oligonucleotide length.

  • Sample Preparation: Resuspend the crude oligonucleotide in a minimal volume of water or TE buffer. Mix an equal volume of the oligonucleotide solution with formamide loading buffer.

  • Denaturation: Heat the sample at 95-100°C for 2-5 minutes and immediately place it on ice to prevent re-annealing.

  • Electrophoresis: Pre-run the gel for 15-30 minutes at a constant voltage. Load the denatured sample into the wells. Run the gel until the tracking dye has migrated an appropriate distance (e.g., two-thirds of the gel length).

  • Visualization: Carefully remove the gel from the glass plates. Use UV shadowing to visualize the DNA bands. Place the gel on a fluorescent TLC plate and illuminate with a short-wave UV lamp. The DNA will appear as dark shadows. Minimize UV exposure to prevent DNA damage.[10]

  • Excision: Excise the band corresponding to the full-length product using a clean scalpel.

  • Elution: Crush the excised gel slice into small pieces and place it in a microcentrifuge tube. Add elution buffer to cover the gel pieces and incubate overnight at 37°C with shaking.

  • Purification: Separate the elution buffer containing the oligonucleotide from the gel fragments by centrifugation through a filter tube.

  • Precipitation: Precipitate the DNA from the eluted solution by adding sodium acetate to a final concentration of 0.3 M and 2.5-3 volumes of cold 100% ethanol. Incubate at -20°C or -80°C.

  • Recovery: Pellet the DNA by centrifugation. Wash the pellet with 70% ethanol to remove excess salt. Air-dry the pellet and resuspend it in a suitable buffer.

Protocol 2: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) Purification

This method is suitable for a wide range of oligonucleotide lengths and offers a good balance of purity and yield.

Materials:

  • Crude 15N labeled DNA oligonucleotide

  • HPLC system with a UV detector

  • Reversed-phase HPLC column (e.g., C8 or C18)

  • Mobile Phase A: Aqueous buffer (e.g., 0.1 M Triethylammonium Acetate (TEAA), pH 7.5)

  • Mobile Phase B: Acetonitrile (B52724)

  • Lyophilizer or speed-vac

Procedure:

  • Sample Preparation: Dissolve the crude oligonucleotide in an appropriate volume of water or Mobile Phase A. Filter the sample to remove any particulate matter.

  • System Equilibration: Equilibrate the HPLC column with your starting gradient conditions (e.g., a low percentage of Mobile Phase B).

  • Injection and Separation: Inject the sample onto the column. Run a linear gradient of increasing acetonitrile concentration (Mobile Phase B) to elute the oligonucleotide. The full-length product will typically elute as the main peak after the shorter failure sequences.

  • Fraction Collection: Collect fractions corresponding to the main peak containing the full-length oligonucleotide.

  • Analysis: Analyze the collected fractions for purity using analytical HPLC or mass spectrometry.

  • Drying: Pool the pure fractions and remove the solvent using a lyophilizer or speed-vac.

  • Desalting (Optional but Recommended): If a salt-based buffer like TEAA was used, the final product will be a TEAA salt. For many biological applications, it is necessary to desalt the oligonucleotide. This can be done using a size-exclusion column or by ethanol precipitation.[5]

Visualization

experimental_workflow cluster_synthesis Oligonucleotide Synthesis cluster_purification Purification cluster_analysis Quality Control synthesis 15N Labeled DNA Synthesis cleavage Cleavage & Deprotection synthesis->cleavage crude Crude Oligonucleotide cleavage->crude hplc RP-HPLC crude->hplc page Denaturing PAGE crude->page qc Purity & Identity Check hplc->qc page->qc ms Mass Spectrometry qc->ms analytical_hplc Analytical HPLC / CE qc->analytical_hplc pure_product Purified 15N Labeled Oligonucleotide qc->pure_product Meets Specs

Caption: General workflow for the purification and quality control of 15N labeled DNA oligonucleotides.

purification_choice start Start: Crude 15N Oligo length_check Oligo Length > 50 bases? start->length_check purity_check Highest Purity Required? length_check->purity_check No page PAGE Purification length_check->page Yes purity_check->page Yes hplc HPLC Purification purity_check->hplc No application_check Application Tolerates Lower Purity? application_check->hplc No cartridge Cartridge or Desalting application_check->cartridge Yes hplc->application_check

Caption: Decision tree for selecting a suitable purification strategy for 15N labeled DNA oligonucleotides.

References

Identifying and minimizing n+1 impurities in labeled oligonucleotide synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals identify and minimize n+1 and other common impurities in labeled oligonucleotide synthesis.

Frequently Asked Questions (FAQs)

Q1: What are n+1 impurities in oligonucleotide synthesis?

A1: n+1 impurities, also known as longmers, are undesirable byproducts of solid-phase oligonucleotide synthesis that are one nucleotide longer than the target sequence.[1][2][3] These impurities arise from various side reactions during the synthesis cycle and can compromise the purity, and potentially the function, of the final oligonucleotide product.[4]

Q2: What are the primary causes of n+1 impurity formation?

A2: The formation of n+1 impurities is primarily attributed to two main causes during the phosphoramidite (B1245037) synthesis cycle:

  • Dimer Phosphoramidite Formation: Acidic activators, such as tetrazole and its derivatives, can prematurely remove the 5'-dimethoxytrityl (DMT) protecting group from a phosphoramidite monomer. This deprotected monomer can then react with another activated phosphoramidite in solution, forming a dimer. This dimer can then be incorporated into the growing oligonucleotide chain, resulting in an n+1 impurity.[4]

  • "Double Coupling" Events: Inefficient capping of the 5'-hydroxyl group after a successful coupling step can leave it available for a second, unwanted coupling reaction in the subsequent cycle. This can occur if the capping reagent is degraded or if the capping time is insufficient.

Q3: Why is it important to minimize n+1 impurities?

A3: Minimizing n+1 impurities is crucial for several reasons:

  • Purity and Efficacy: For therapeutic applications, high purity of the oligonucleotide drug substance is a regulatory requirement. Impurities can affect the drug's efficacy and safety profile.[5]

  • Analytical Challenges: n+1 impurities are structurally very similar to the desired full-length product, making their separation and removal during purification challenging.[4]

  • Experimental Variability: In research applications, the presence of n+1 impurities can lead to inconsistent and unreliable experimental results.

Q4: What are the common methods for identifying and quantifying n+1 impurities?

A4: Several analytical techniques are used to identify and quantify n+1 and other synthesis-related impurities. The most common methods include:

  • Ion-Pair Reverse-Phase High-Performance Liquid Chromatography (IP-RP-HPLC): This is a widely used technique for separating oligonucleotides based on their length and hydrophobicity. It can effectively resolve n+1 impurities from the full-length product.[6][7]

  • Mass Spectrometry (MS): Mass spectrometry provides precise molecular weight information, allowing for the unambiguous identification of n+1 impurities by confirming the addition of an extra nucleotide.[5] It is often coupled with liquid chromatography (LC-MS).

  • Capillary Gel Electrophoresis (CGE): CGE separates oligonucleotides based on their size with high resolution, making it an excellent method for detecting and quantifying n+1 and other length-related impurities.[8]

Troubleshooting Guide

This section provides solutions to common problems encountered during labeled oligonucleotide synthesis that can lead to the formation of n+1 and other impurities.

Problem 1: High levels of n+1 impurities detected by HPLC or Mass Spectrometry.

Possible Cause Recommended Solution
Premature detritylation by acidic activator - Use a less acidic activator, such as dicyanoimidazole (DCI). - Reduce the concentration of the activator. - Minimize the time the activator is in contact with the phosphoramidite solution before delivery to the synthesis column.
Inefficient Capping - Use fresh, high-quality capping reagents. - Increase the capping time to ensure all unreacted 5'-hydroxyl groups are blocked. - Verify the delivery of capping reagents to the synthesis column.
Phosphoramidite Dimer Formation - Use fresh, high-purity phosphoramidites. - Ensure phosphoramidites are stored under anhydrous conditions to prevent hydrolysis.

Problem 2: Poor resolution between the full-length product and n+1 peak in IP-RP-HPLC.

Possible Cause Recommended Solution
Suboptimal HPLC column - Select a column specifically designed for oligonucleotide analysis with a suitable particle size and pore size. C18 columns with a pore size of 130 Å are often suitable for single-stranded oligonucleotides.[9] - Consider using a column with a different stationary phase chemistry.
Inappropriate mobile phase conditions - Optimize the concentration of the ion-pairing reagent (e.g., triethylammonium (B8662869) acetate (B1210297) - TEAA or hexylammonium acetate - HAA). - Adjust the gradient slope of the organic solvent to improve separation. A shallower gradient can increase resolution.[10] - Increase the column temperature (e.g., to 60°C) to denature secondary structures and improve peak shape.[11]

Problem 3: Presence of other significant impurities (e.g., n-1, depurination).

Possible Cause Recommended Solution
n-1 (deletion) sequences - Incomplete Deblocking: Increase the deblocking time or use a fresh deblocking solution (e.g., trichloroacetic acid in dichloromethane). - Low Coupling Efficiency: Use fresh, high-quality phosphoramidites and activator. Ensure anhydrous conditions.[12] Increase coupling time.
Depurination (loss of purine (B94841) bases) - Minimize exposure to acidic conditions. Use a milder deblocking reagent if possible. - Ensure complete and rapid neutralization after the deblocking step.

Experimental Protocols

Protocol 1: Ion-Pair Reverse-Phase HPLC (IP-RP-HPLC) for Oligonucleotide Impurity Analysis

This protocol provides a general guideline for the analysis of oligonucleotide impurities using IP-RP-HPLC.

1. Materials and Reagents:

  • HPLC system with a UV detector

  • C18 reverse-phase column suitable for oligonucleotide analysis (e.g., 2.1 x 50 mm, 1.7 µm particle size)

  • Mobile Phase A: 100 mM Triethylammonium acetate (TEAA), pH 7.0

  • Mobile Phase B: Acetonitrile

  • Oligonucleotide sample, desalted and dissolved in water

2. Chromatographic Conditions:

Parameter Condition
Column Temperature 60°C
Flow Rate 0.2 mL/min
UV Detection 260 nm
Injection Volume 5 µL
Gradient 10-20% B over 15 minutes

3. Procedure:

  • Equilibrate the column with 10% Mobile Phase B for at least 15 minutes.

  • Inject the oligonucleotide sample.

  • Run the gradient program.

  • Analyze the resulting chromatogram, identifying the main peak (full-length product) and any pre- or post-peaks corresponding to impurities like n-1 and n+1.

Protocol 2: Mass Spectrometry (MS) for Oligonucleotide Impurity Identification

This protocol outlines a general procedure for identifying oligonucleotide impurities using LC-MS.

1. Materials and Reagents:

  • LC-MS system (e.g., Q-TOF or Orbitrap)

  • IP-RP-HPLC method compatible with MS (using volatile buffers like triethylamine (B128534) and hexafluoroisopropanol - HFIP)

  • Mobile Phase A: 15 mM Triethylamine, 400 mM HFIP in water

  • Mobile Phase B: 15 mM Triethylamine, 400 mM HFIP in methanol

  • Oligonucleotide sample, desalted and dissolved in water

2. LC-MS Conditions:

Parameter Condition
LC Column As per IP-RP-HPLC protocol
Ionization Mode Negative Electrospray Ionization (ESI)
Mass Range 500-4000 m/z
Data Analysis Deconvolution software to determine intact mass

3. Procedure:

  • Perform LC separation as described in the IP-RP-HPLC protocol, using the MS-compatible mobile phases.

  • Direct the eluent to the mass spectrometer.

  • Acquire mass spectra across the elution profile.

  • Process the data using deconvolution software to obtain the neutral mass of the main product and any co-eluting impurities.

  • Compare the measured masses to the expected masses of the full-length product and potential impurities (e.g., n+1, n-1).

Protocol 3: Capillary Gel Electrophoresis (CGE) for Oligonucleotide Purity Assessment

This protocol provides a general method for assessing oligonucleotide purity by CGE.

1. Materials and Reagents:

  • Capillary electrophoresis system with a UV detector

  • Fused silica (B1680970) capillary

  • Separation gel/polymer solution (commercially available or prepared in-house)

  • Running buffer (e.g., Tris-borate-EDTA with urea)

  • Oligonucleotide sample, desalted and dissolved in water

2. CGE Conditions:

Parameter Condition
Capillary Temperature 50°C
Injection Electrokinetic injection
Separation Voltage 15-30 kV
Detection UV at 260 nm

3. Procedure:

  • Condition the capillary with the running buffer.

  • Fill the capillary with the separation gel/polymer.

  • Inject the oligonucleotide sample.

  • Apply the separation voltage.

  • Analyze the resulting electropherogram. Peaks will be separated based on size, with shorter fragments (n-1) migrating faster than the full-length product, and longer fragments (n+1) migrating slower.

Visualizations

Oligonucleotide_Synthesis_Cycle cluster_synthesis Solid-Phase Synthesis Cycle Deblocking 1. Deblocking (DMT Removal) Coupling 2. Coupling (Add Phosphoramidite) Deblocking->Coupling Exposes 5'-OH Capping 3. Capping (Block Unreacted 5'-OH) Coupling->Capping Chain Elongation Oxidation 4. Oxidation (Stabilize Linkage) Capping->Oxidation Prevents n-1 Oxidation->Deblocking Prepare for next cycle Impurity_Formation_Pathway cluster_main Potential Pathways for n+1 Impurity Formation Start Coupling Step Activator Acidic Activator Start->Activator Dimer Dimer Formation (in solution) Start->Dimer Incorporation FLP Full-Length Product (FLP) Start->FLP Successful Coupling Phosphoramidite Phosphoramidite Monomer Activator->Phosphoramidite Premature Detritylation Phosphoramidite->Dimer n_plus_1 n+1 Impurity Dimer->n_plus_1 InefficientCapping Inefficient Capping FLP->InefficientCapping DoubleCoupling Double Coupling InefficientCapping->DoubleCoupling Next Cycle DoubleCoupling->n_plus_1 Analytical_Workflow cluster_workflow Analytical Workflow for Impurity Profiling Sample Crude Oligonucleotide Sample IP_RP_HPLC IP-RP-HPLC Separation Sample->IP_RP_HPLC CGE CGE Size Separation Sample->CGE LC_MS LC-MS Mass Identification IP_RP_HPLC->LC_MS Fraction Collection or Direct Infusion Purity Purity Assessment (% FLP, % n+1, % n-1) IP_RP_HPLC->Purity CGE->Purity Identity Impurity Identity (Mass Confirmation) LC_MS->Identity

References

Technical Support Center: Stability of DMT-dA(bz) Phosphoramidite-15N5

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) concerning the impact of water content on the stability of DMT-dA(bz) Phosphoramidite-15N5.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of this compound degradation?

A1: The primary cause of degradation for all phosphoramidites, including this compound, is hydrolysis due to the presence of water.[1][2] Phosphoramidites are highly susceptible to reaction with water, which leads to the formation of phosphonate (B1237965) byproducts that are inactive in the coupling step of oligonucleotide synthesis.[3]

Q2: How does the stability of this compound compare to other standard phosphoramidites?

A2: The stability of deoxynucleoside phosphoramidites in acetonitrile (B52724) solution generally follows the order: T, dC > dA > dG.[1][2] The 2'-deoxyguanosine (B1662781) (dG) phosphoramidite (B1245037) is notably the least stable.[2] One study showed that after five weeks of storage in acetonitrile under an inert atmosphere, the purity of dA phosphoramidite was reduced by 6%.[1]

Q3: What are the visible signs of phosphoramidite degradation in my experiments?

A3: The most common sign of phosphoramidite degradation is low coupling efficiency during oligonucleotide synthesis. This manifests as a low overall yield of the final oligonucleotide product and the presence of a significant amount of n-1 shortmers upon analysis by HPLC or PAGE.[3]

Q4: What is the acceptable level of water in acetonitrile for dissolving phosphoramidites?

A4: For optimal stability and coupling efficiency, it is crucial to use anhydrous acetonitrile with a water content of less than 30 ppm (parts per million), and preferably 10 ppm or less.[4]

Q5: How should I properly store my this compound?

A5: Solid phosphoramidites should be stored at -20°C under an inert atmosphere (e.g., argon or nitrogen).[2] Solutions of phosphoramidites in anhydrous acetonitrile should be used as fresh as possible and stored on the synthesizer under an inert gas purge. For longer-term storage of solutions, it is recommended to keep them at -20°C.

Troubleshooting Guides

This section addresses specific issues that may arise during your experiments due to the degradation of this compound.

Issue 1: Low Coupling Efficiency and High n-1 Shortmers
  • Symptom: Your oligonucleotide synthesis results in a low overall yield, and HPLC or PAGE analysis shows a high proportion of sequences that are one nucleotide shorter than the target sequence (n-1).

  • Potential Cause: This is a classic indicator of phosphoramidite degradation, most likely due to moisture contamination. The hydrolyzed phosphoramidite is unable to couple to the growing oligonucleotide chain.[3]

  • Recommended Actions:

    • Verify Solvent Quality: Use a fresh bottle of high-purity, anhydrous acetonitrile (<30 ppm water). Consider testing the water content of your solvent using Karl Fischer titration.[4]

    • Prepare Fresh Reagents: Prepare a fresh solution of this compound. Do not use solutions that have been stored on the synthesizer for extended periods.[3]

    • Check Synthesizer Lines: Ensure that the gas lines on your synthesizer are delivering dry inert gas (argon or nitrogen) and that there are no leaks that could introduce atmospheric moisture.

    • Use Molecular Sieves: Consider adding molecular sieves to the phosphoramidite and activator solutions to help scavenge any residual moisture.[1]

Issue 2: Unexpected Peaks in Analytical Traces (³¹P NMR or HPLC)
  • Symptom: When analyzing your this compound raw material, you observe unexpected peaks in the ³¹P NMR or HPLC chromatogram.

  • Potential Cause: These peaks likely correspond to degradation products. In ³¹P NMR, the active P(III) phosphoramidite appears as a characteristic signal around 150 ppm, while its hydrolysis product, an H-phosphonate, will appear at a different chemical shift (typically 5-10 ppm).[4] Oxidized P(V) species will also show distinct signals.[3] In HPLC, degradation products will have different retention times than the pure phosphoramidite.

  • Recommended Actions:

    • Compare to a Standard: If available, compare the analytical data of your sample to a known pure reference standard.

    • Quantify Impurities: Use the integration of the peaks in your ³¹P NMR or HPLC data to quantify the percentage of the active phosphoramidite versus the degradation products. If significant degradation has occurred, the material should be discarded.

    • Review Handling Procedures: If you observe degradation in a freshly opened vial, review your procedures for handling and dissolving the phosphoramidite to minimize exposure to air and moisture.

Data Presentation

The stability of phosphoramidites is critical for successful oligonucleotide synthesis. The following table summarizes the relative stability of standard deoxynucleoside phosphoramidites in acetonitrile solution.

PhosphoramiditeRelative StabilityPurity Reduction (after 5 weeks in Acetonitrile)
DMT-dTHigh~2%
DMT-dC(bz)High~2%
DMT-dA(bz) Moderate ~6% [1]
DMT-dG(ib)Low~39%

Data sourced from a study on the solution stability of phosphoramidites.[1]

Experimental Protocols

Protocol 1: Purity Assessment of this compound by ³¹P NMR Spectroscopy

This protocol outlines the general steps for determining the purity of a phosphoramidite sample using ³¹P NMR.

  • Sample Preparation:

    • In a dry NMR tube under an inert atmosphere (e.g., inside a glovebox), dissolve 10-20 mg of this compound in approximately 0.5 mL of a suitable deuterated solvent (e.g., deuterated acetonitrile or deuterated chloroform).

    • To prevent acid-catalyzed degradation during analysis, a small amount of a non-nucleophilic base like triethylamine (B128534) (TEA) can be added (e.g., 1% v/v).[5]

  • NMR Acquisition:

    • Acquire a proton-decoupled ³¹P NMR spectrum.

    • Use an appropriate relaxation delay (D1) to ensure accurate quantification.

  • Data Analysis:

    • The pure this compound should exhibit a major signal (often a doublet due to diastereomers) in the range of δ 140-155 ppm.[6]

    • The primary hydrolysis product, the H-phosphonate, will appear as a distinct peak in the range of δ 5-10 ppm.[4]

    • Oxidized P(V) species may appear in other regions of the spectrum.

    • Calculate the purity by integrating the area of the main phosphoramidite peak and comparing it to the total area of all phosphorus-containing signals.

Protocol 2: Monitoring Hydrolysis of this compound by HPLC

This protocol provides a general method for assessing the purity and monitoring the degradation of a phosphoramidite sample by reversed-phase HPLC.

  • Sample Preparation:

    • Prepare a stock solution of this compound in anhydrous acetonitrile at a concentration of approximately 1 mg/mL.

    • To study the effect of water, prepare a series of solutions with known amounts of added water (e.g., 50 ppm, 100 ppm, 200 ppm).

  • HPLC Conditions:

    • Column: C18, 250 x 4.6 mm, 5 µm particle size.[7]

    • Mobile Phase A: 0.1 M Triethylammonium acetate (B1210297) (TEAA) in water, pH 7.0.[7]

    • Mobile Phase B: Acetonitrile.[7]

    • Gradient: A suitable gradient from a low to a high percentage of acetonitrile to resolve the phosphoramidite from its degradation products.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at an appropriate wavelength (e.g., 260 nm).

  • Analysis:

    • Inject the samples onto the HPLC system at various time points (e.g., 0, 24, 48, 72 hours) to monitor the degradation.

    • The pure phosphoramidite will typically elute as a major peak (often a doublet of diastereomers).[8]

    • Hydrolysis products will elute at different retention times.

    • Calculate the purity at each time point by determining the area percentage of the main peak relative to the total area of all peaks.

Mandatory Visualizations

Hydrolysis_Pathway Phosphoramidite DMT-dA(bz) Phosphoramidite (Active P(III)) H_Phosphonate H-Phosphonate Derivative (Inactive) Phosphoramidite->H_Phosphonate Hydrolysis Oxidized_Species Oxidized Species (Inactive P(V)) Phosphoramidite->Oxidized_Species Oxidation Water H₂O Water->H_Phosphonate Oxygen O₂ Oxygen->Oxidized_Species Stability_Testing_Workflow Start Start: Receive/Prepare Phosphoramidite Lot Prepare_Solutions Prepare Solutions in Acetonitrile with Varying Water Content (ppm) Start->Prepare_Solutions Time_Points Incubate at Room Temperature (Sample at t=0, 24h, 48h, etc.) Prepare_Solutions->Time_Points Analysis Analyze by ³¹P NMR and HPLC Time_Points->Analysis Data_Processing Quantify Purity and Degradation Products Analysis->Data_Processing Report Generate Stability Report Data_Processing->Report Troubleshooting_Tree Start Low Oligonucleotide Synthesis Yield? Check_Amidite_Purity Analyze Amidite Purity by ³¹P NMR / HPLC Start->Check_Amidite_Purity Purity_OK Purity > 98%? Check_Amidite_Purity->Purity_OK Degraded_Amidite Degraded Amidite: Discard and Use Fresh Stock Purity_OK->Degraded_Amidite No Check_Solvent Check Acetonitrile Water Content (Karl Fischer Titration) Purity_OK->Check_Solvent Yes Solvent_Dry Water < 30 ppm? Check_Solvent->Solvent_Dry Wet_Solvent Solvent is Wet: Use New Anhydrous Acetonitrile Solvent_Dry->Wet_Solvent No Check_System Check Synthesizer for Leaks and Ensure Dry Gas Flow Solvent_Dry->Check_System Yes

References

Technical Support Center: Synthesis of Long 15N-Labeled Oligonucleotides

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering depurination issues during the synthesis of long, 15N-labeled oligonucleotides.

Frequently Asked Questions (FAQs)

Q1: What is depurination and why is it a significant issue in long oligonucleotide synthesis?

A1: Depurination is the cleavage of the N-glycosidic bond that connects a purine (B94841) base (adenine or guanine) to the sugar-phosphate backbone of DNA or RNA.[1][2] This reaction is primarily acid-catalyzed and results in an apurinic/apyrimidinic (AP or abasic) site.[1][3] During the final basic deprotection step of oligonucleotide synthesis, the oligonucleotide chain is cleaved at these abasic sites.[4] This leads to the generation of truncated sequences, which significantly reduces the yield of the desired full-length oligonucleotide and complicates downstream purification and applications.[2][4] The problem is exacerbated in the synthesis of long oligonucleotides because the cumulative exposure to acidic conditions during each detritylation step increases the probability of depurination events occurring.[1][4]

Q2: Does 15N-labeling of purine bases increase the rate of depurination?

A2: Currently, there is no direct evidence in the scientific literature to suggest that the incorporation of 15N isotopes into purine bases significantly alters the stability of the N-glycosidic bond or the rate of depurination under standard solid-phase synthesis conditions. The primary factors influencing depurination are the length of the oligonucleotide, the acidic conditions used for detritylation, the type of protecting groups on the purine bases, and the reaction temperature.[5] Therefore, troubleshooting depurination issues in 15N-labeled oligonucleotide synthesis should focus on the established methods for mitigating this side reaction in unlabeled long oligonucleotide synthesis.

Q3: What are the main causes of depurination during solid-phase oligonucleotide synthesis?

A3: The primary cause of depurination is the repeated exposure of the growing oligonucleotide chain to acidic conditions during the 5'-hydroxyl deprotection (detritylation) step.[2][6] The most commonly used deblocking agent, trichloroacetic acid (TCA), is a strong acid that can protonate the N7 position of guanine (B1146940) and N3 of adenine, which weakens the N-glycosidic bond and leads to base loss.[3] The extent of depurination is influenced by the concentration of the acid, the duration of the deblocking step, and the specific purine base and its protecting group.[1]

Q4: How can I detect and quantify depurination in my synthesized oligonucleotide?

A4: Depurination can be indirectly detected by analyzing the final product purity using techniques like denaturing polyacrylamide gel electrophoresis (PAGE) or high-performance liquid chromatography (HPLC), where the presence of multiple shorter fragments indicates chain cleavage at apurinic sites.[4] For direct quantification of abasic sites, several methods are available, including:

  • Aldehyde Reactive Probe (ARP) Assay: This method involves reacting an ARP with the aldehyde group present in the open-ring form of an abasic site. The labeled sites can then be quantified colorimetrically or fluorometrically.

  • AP-Seq: A sequencing-based method that allows for the genome-wide mapping and relative quantification of apurinic sites.

  • Fluorescence Quantification: Certain fluorescent molecules, like 9-aminoellipticine, exhibit a change in fluorescence upon binding to apurinic sites, allowing for their direct measurement.

Troubleshooting Guide

This guide addresses common issues related to depurination during the synthesis of long 15N-labeled oligonucleotides.

Issue Potential Cause Recommended Solution
Low yield of full-length product with many shorter fragments observed on gel or HPLC. Excessive depurination during synthesis.1. Switch to a weaker deblocking acid: Replace Trichloroacetic Acid (TCA) with Dichloroacetic Acid (DCA). DCA has a higher pKa, making it less likely to cause depurination.[1][6] 2. Optimize deblocking time: Minimize the duration of the acid deblocking step to what is necessary for complete detritylation. 3. Use depurination-resistant protecting groups: For guanosine, using the dimethylformamidine (dmf) protecting group can help stabilize the glycosidic bond.[1]
Increased depurination when synthesizing a particularly long oligonucleotide (>100 bases). Cumulative acid exposure is significant for longer sequences.1. Implement the use of DCA from the beginning of the synthesis. [1] 2. Ensure highly efficient coupling steps: A high coupling efficiency (>99.5%) is crucial to maximize the yield of the full-length product and minimize the relative amount of truncated species.[4] This can be achieved by using fresh, anhydrous acetonitrile (B52724) and high-quality phosphoramidites.[1] 3. Consider enzymatic ligation: For very long sequences, synthesizing shorter, labeled fragments and then ligating them enzymatically can be a more effective strategy.[7]
Variable depurination rates between different synthesis runs of the same sequence. Inconsistent reaction conditions.1. Maintain anhydrous conditions: Water can affect the efficiency of both coupling and deblocking steps. Use fresh, dry reagents and ensure the synthesizer's gas lines are equipped with driers.[1] 2. Standardize reagent preparation and delivery: Ensure that the concentration and delivery volume of the deblocking acid are consistent for every cycle and every run.

Quantitative Data Summary

The following table summarizes the relative effects of different factors on the rate of depurination.

Factor Condition 1 Condition 2 Effect on Depurination Rate Reference
Deblocking Acid 3% Trichloroacetic Acid (TCA)3% Dichloroacetic Acid (DCA)Significantly lower with DCA[6]
DNA Structure Single-stranded DNADouble-stranded DNAHigher in single-stranded DNA[2][5]
pH Low pH (acidic)Neutral/Alkaline pHSignificantly higher at low pH[3][5]
Purine Base AdenineGuanineGenerally similar, can be sequence-dependent[5]

Experimental Protocols

Protocol 1: Synthesis of Long Oligonucleotides with Minimized Depurination

This protocol outlines the key modifications to a standard phosphoramidite (B1245037) synthesis cycle to minimize depurination, particularly for long sequences.

  • Reagent Preparation:

    • Prepare a 3% (v/v) solution of Dichloroacetic Acid (DCA) in anhydrous dichloromethane (B109758) for the deblocking step.[1]

    • Ensure all other reagents (acetonitrile, activator, phosphoramidites) are of high quality and anhydrous.[1]

  • Solid-Phase Synthesis Cycle:

    • Deblocking: Use the 3% DCA solution for the detritylation step. Optimize the deblocking time to ensure complete removal of the DMT group while minimizing acid exposure.

    • Coupling: Use a high coupling efficiency protocol. This may involve extending the coupling time or using a more active activator, especially for longer oligonucleotides. A coupling efficiency of ≥99.5% is recommended.[4]

    • Capping: Ensure a highly efficient capping step to block any unreacted 5'-hydroxyl groups and prevent the formation of n-1 deletion mutants.

    • Oxidation: Standard oxidation conditions are typically sufficient.

  • Cleavage and Deprotection:

    • After synthesis, cleave the oligonucleotide from the solid support and remove the protecting groups using standard procedures (e.g., concentrated ammonium (B1175870) hydroxide (B78521) or a mixture of ammonium hydroxide and methylamine).

  • Purification:

    • Purify the full-length oligonucleotide using a suitable method such as denaturing PAGE or HPLC.

Protocol 2: Quantification of Apurinic Sites using an Aldehyde Reactive Probe (ARP)

This protocol provides a general workflow for quantifying abasic sites in a purified oligonucleotide sample. Commercial kits are available and their specific instructions should be followed.

  • Sample Preparation:

    • Purify the synthesized oligonucleotide to remove any contaminants that may interfere with the assay.

  • ARP Labeling:

    • Incubate the oligonucleotide sample with the Aldehyde Reactive Probe (ARP) reagent. The ARP molecule will covalently bind to the aldehyde group of any abasic sites.

  • Detection:

    • The ARP is typically biotinylated. After the labeling reaction, the biotin-labeled oligonucleotide is captured on a streptavidin-coated plate.

    • A streptavidin-enzyme conjugate (e.g., streptavidin-HRP) is then added, followed by a colorimetric or fluorometric substrate.

  • Quantification:

    • The signal intensity is proportional to the number of abasic sites in the sample. A standard curve is generated using a DNA sample with a known number of abasic sites to quantify the level of depurination in the test sample.

Visualizations

Depurination_Mechanism cluster_synthesis Solid-Phase Synthesis Cycle cluster_depurination Depurination Side Reaction Start Start Deblocking Deblocking Start->Deblocking Acid (TCA/DCA) Coupling Coupling Deblocking->Coupling Add Phosphoramidite Protonation Protonation of Purine (e.g., at N7 of Guanine) Deblocking->Protonation H+ Capping Capping Coupling->Capping Acetylate Failures Oxidation Oxidation Capping->Oxidation Stabilize Linkage End_Cycle End_Cycle Oxidation->End_Cycle Purine Purine Nucleotide (in growing chain) Purine->Protonation Cleavage Cleavage of N-Glycosidic Bond Protonation->Cleavage AP_Site Apurinic (AP) Site Cleavage->AP_Site Chain_Scission Chain Scission (during final deprotection) AP_Site->Chain_Scission Truncated_Oligo Truncated Oligonucleotide Chain_Scission->Truncated_Oligo

Caption: Mechanism of depurination during solid-phase oligonucleotide synthesis.

Troubleshooting_Workflow Start Low Yield of Full-Length Product Check_Purity Analyze product by PAGE or HPLC Start->Check_Purity Many_Short Multiple short fragments present? Check_Purity->Many_Short Depurination_Suspected Depurination is likely Many_Short->Depurination_Suspected Yes No_Depurination Issue may be coupling efficiency or other side reactions Many_Short->No_Depurination No Action1 Switch from TCA to DCA for deblocking Depurination_Suspected->Action1 Action2 Optimize (shorten) deblocking time Action1->Action2 Action3 Use dmf-dG phosphoramidite Action2->Action3 Re_Synthesize Re-synthesize oligonucleotide Action3->Re_Synthesize Analyze_Again Analyze new product Re_Synthesize->Analyze_Again Success Improved Yield Analyze_Again->Success

Caption: Troubleshooting workflow for depurination issues.

References

Technical Support Center: Optimizing Deprotection of 15N-Labeled Oligonucleotides

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing the deprotection of 15N-labeled oligonucleotides. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance and troubleshooting for this specialized application.

Frequently Asked Questions (FAQs)

Q1: Do 15N-labeled oligonucleotides require special deprotection protocols compared to their unlabeled counterparts?

In many cases, standard deprotection protocols can be successfully applied to 15N-labeled oligonucleotides. The 15N isotope is stable and generally does not alter the chemical reactivity of the nucleobases or the protecting groups. However, the primary consideration is to choose a deprotection strategy that is compatible with any other modifications present in the oligonucleotide and to ensure complete removal of all protecting groups, which is critical for downstream applications.

Q2: Can the deprotection step itself be used to introduce 15N labels?

Yes, it is possible to introduce a 15N label during the deprotection step. One established method involves the use of a 4-triazolo deoxyuridine building block during synthesis. During deprotection with 15N-labeled ammonia (B1221849) (15NH4OH), the triazolo group is displaced, resulting in a 4-15N-cytosine.[1] This approach is a cost-effective way to achieve site-specific labeling.

Q3: What are the recommended standard deprotection conditions for 15N-labeled DNA oligonucleotides?

For routine deprotection of 15N-labeled DNA oligonucleotides without other sensitive modifications, the following conditions are generally effective:

  • Ammonium (B1175870) Hydroxide (B78521): Concentrated ammonium hydroxide (28-33%) at 55°C for 5-8 hours is a traditional and effective method.[2]

  • AMA (Ammonium hydroxide/Methylamine): A 1:1 (v/v) mixture of aqueous ammonium hydroxide and aqueous methylamine (B109427) allows for significantly faster deprotection, typically 10 minutes at 65°C.[3][4] This is often referred to as "UltraFAST" deprotection.[4] When using AMA, it is crucial to use acetyl (Ac) protected dC to prevent base modification.[4]

Q4: How can I be sure that my 15N-labeled oligonucleotide is fully deprotected?

Complete deprotection is crucial for the proper functioning of your oligonucleotide. The most reliable methods to verify complete deprotection are:

  • Mass Spectrometry (MS): ESI-MS or MALDI-TOF MS can accurately determine the molecular weight of the final product.[5] Incomplete deprotection will result in a higher mass corresponding to the remaining protecting groups (e.g., +104 Da for benzoyl, +70 Da for isobutyryl).[5]

  • High-Performance Liquid Chromatography (HPLC): Both Reverse-Phase (RP-HPLC) and Anion-Exchange (AEX-HPLC) can resolve fully deprotected oligonucleotides from their partially protected counterparts.[6] In RP-HPLC, incompletely deprotected species will typically have a longer retention time.

Q5: Are there any specific considerations for deprotecting 15N-labeled RNA oligonucleotides?

Yes, RNA deprotection is a two-step process. The first step involves the removal of the protecting groups from the nucleobases and the phosphate (B84403) backbone, similar to DNA. The second, critical step is the removal of the 2'-hydroxyl protecting groups (e.g., TBDMS). This requires a separate treatment, typically with a fluoride (B91410) reagent like TBAF (Tetra-n-butylammonium fluoride) or TEA·3HF. It is essential to ensure the compatibility of all modifications with both deprotection steps.

Troubleshooting Guide

This guide addresses common issues encountered during the deprotection of 15N-labeled oligonucleotides.

Problem Possible Cause Recommended Solution
Mass spectrometry shows a higher than expected molecular weight. Incomplete removal of base protecting groups (e.g., benzoyl on A and C, isobutyryl on G).Extend the deprotection time or increase the temperature according to the reagent manufacturer's guidelines. For stubborn protecting groups on guanine, ensure fresh, high-quality deprotection reagents are used.[3] Consider switching to a stronger deprotection agent like AMA if compatible with your sequence.
Incomplete removal of the 5'-DMT group.If DMT-off purification was intended, ensure the final acid cleavage step (e.g., with trifluoroacetic acid) was performed correctly. If DMT-on purification is used, this peak is expected.
HPLC analysis shows multiple peaks. Incomplete deprotection leading to a heterogeneous mixture.As above, optimize deprotection conditions (time, temperature, reagent). Retreating the sample with fresh deprotection solution can help resolve the issue.[7]
Degradation of the oligonucleotide.This can occur with harsh deprotection conditions, especially for sensitive modifications. Consider using milder deprotection conditions (e.g., potassium carbonate in methanol (B129727) for UltraMILD phosphoramidites) or lower temperatures for a longer duration.[8]
Side reactions, such as transamination of cytosine when using methylamine-based reagents with benzoyl-protected dC.Use acetyl-protected dC (dC-Ac) phosphoramidite (B1245037) during synthesis if you plan to use AMA for deprotection.[9]
Low yield of the final product. Loss of oligonucleotide during post-deprotection workup (e.g., precipitation, transfer).Ensure proper precipitation and handling techniques.
Degradation of the oligonucleotide during deprotection.Use milder deprotection conditions if sensitive modifications are present.
Unexpected modification of the 15N label. While the 15N label itself is stable, harsh conditions could potentially lead to side reactions on the nucleobase.This is unlikely under standard conditions. However, if suspected, use milder deprotection protocols and analyze the product thoroughly by mass spectrometry.

Experimental Protocols

Standard Deprotection with Ammonium Hydroxide
  • Cleavage from Solid Support:

    • Transfer the solid support containing the synthesized 15N-labeled oligonucleotide to a 2 mL screw-cap vial.

    • Add 1-2 mL of concentrated ammonium hydroxide (28-33%).

    • Incubate at room temperature for 1-2 hours to cleave the oligonucleotide from the support.

  • Base Deprotection:

    • Securely cap the vial.

    • Incubate the vial in a heating block or oven at 55°C for 8-16 hours.

    • After incubation, cool the vial to room temperature.

  • Workup:

    • Carefully transfer the ammonium hydroxide solution containing the oligonucleotide to a new microcentrifuge tube, leaving the solid support behind.

    • Dry the oligonucleotide solution using a vacuum concentrator.

    • Resuspend the dried oligonucleotide pellet in an appropriate buffer or water for analysis and purification.

UltraFAST Deprotection with AMA
  • Cleavage and Deprotection:

    • Transfer the solid support to a 2 mL screw-cap vial.

    • Prepare the AMA reagent by mixing equal volumes of concentrated ammonium hydroxide (28-33%) and 40% aqueous methylamine. Caution: This should be done in a well-ventilated fume hood.

    • Add 1-2 mL of the freshly prepared AMA solution to the vial.

    • Incubate at 65°C for 10-15 minutes.

  • Workup:

    • Cool the vial on ice.

    • Transfer the AMA solution to a new microcentrifuge tube.

    • Dry the solution in a vacuum concentrator.

    • Resuspend the pellet in an appropriate buffer or water.

Visualizations

Deprotection_Workflow cluster_synthesis Solid-Phase Synthesis cluster_deprotection Cleavage & Deprotection cluster_analysis Analysis & Purification Synthesis 15N-Labeled Oligo on Solid Support Reagent Deprotection Reagent (e.g., NH4OH or AMA) Synthesis->Reagent Incubation Incubation (Temp & Time) Reagent->Incubation Analysis Purity & Identity Check (HPLC, Mass Spec) Incubation->Analysis Purification Purification (e.g., HPLC, PAGE) Analysis->Purification Final_Product Pure 15N-Labeled Oligonucleotide Purification->Final_Product

Caption: General workflow for the deprotection and analysis of 15N-labeled oligonucleotides.

Troubleshooting_Logic Start Deprotection Complete? Mass_Spec Analyze by Mass Spec Start->Mass_Spec HPLC Analyze by HPLC Start->HPLC Correct_Mass Correct Mass? Mass_Spec->Correct_Mass Single_Peak Single Major Peak? HPLC->Single_Peak Correct_Mass->Single_Peak Yes Incomplete Incomplete Deprotection Correct_Mass->Incomplete No Single_Peak->Incomplete No Success Successful Deprotection Single_Peak->Success Yes Optimize Optimize Conditions: - Increase Time/Temp - Use Fresh Reagent Incomplete->Optimize Optimize->Start

Caption: Troubleshooting logic for incomplete deprotection of 15N-labeled oligonucleotides.

References

Technical Support Center: Troubleshooting NMR Spectral Artifacts in 15N Labeled DNA Samples

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues encountered during NMR experiments with 15N labeled DNA samples.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

1. Sample Preparation and Handling

Q1: What are the key considerations for preparing a high-quality 15N labeled DNA sample for NMR?

A1: A high-quality NMR sample is crucial for obtaining a high-resolution spectrum. Key considerations include:

  • Purity: The DNA sample must be free from contaminants such as residual proteins, salts from purification, and particulates. All buffers and solutions should be filtered through a 0.22 µm filter.[1][2]

  • Concentration: For most 2D and 3D NMR experiments, a DNA concentration of >0.5 mM is recommended.[3] However, the optimal concentration can be sample-dependent and may need to be determined empirically.

  • Buffer Conditions: A slightly acidic buffer (pH 5.5-6.5) is often used to slow down the exchange of imino protons with the solvent.[1] The buffer should ideally not contain non-exchangeable protons to avoid interfering signals.[3]

  • Salt Concentration: The ionic strength of the buffer is critical. While salt is necessary to maintain the DNA duplex structure and prevent non-specific interactions, high concentrations (>150 mM) can significantly reduce spectral quality, especially on cryogenic probes.[1]

  • Solvent: For observing exchangeable imino protons, the sample should be in 90% H₂O / 10% D₂O. The D₂O provides the lock signal for the spectrometer.[3]

  • Sample Volume: For a standard 5 mm NMR tube, a sample volume of 500-550 µL is typical.[1]

Q2: My DNA sample is precipitating. How can I improve its solubility?

A2: Precipitation is a common problem, especially at the high concentrations required for NMR. Here are some strategies to improve solubility:

  • Optimize Salt Concentration: Both too low and too high salt concentrations can lead to precipitation. A salt titration experiment can help identify the optimal ionic strength for your specific DNA sequence.

  • Temperature Optimization: Some DNA samples are more soluble at lower or higher temperatures. Acquiring spectra at different temperatures can help identify the optimal condition.

  • pH Adjustment: Ensure the buffer pH is appropriate for your DNA sequence. A pH range of 5.5-7.0 is generally a good starting point.

  • Slow Annealing: When preparing a DNA duplex from single strands, slow cooling from a high temperature (e.g., 95°C) to room temperature allows for proper annealing and can prevent aggregation.

  • Conservative Mixing: When forming a complex (e.g., protein-DNA), mix the components at dilute concentrations in a high-salt buffer first, then concentrate and reduce the salt concentration.[4]

2. Spectral Quality and Artifacts

Q3: My 1H-15N HSQC spectrum shows broad or missing peaks. What are the possible causes and solutions?

A3: Broad or missing peaks in a 1H-15N HSQC spectrum of a DNA sample can arise from several factors:

  • Chemical Exchange: Imino protons are in constant exchange with water. If this exchange is on an intermediate timescale relative to the NMR experiment, it can lead to significant line broadening.

    • Solution: Lowering the temperature can slow down the exchange rate. Optimizing the pH to a slightly acidic value (around 5.5-6.5) can also reduce the exchange rate, which is base-catalyzed.[3]

  • Aggregation: DNA aggregation leads to large molecular weight species that tumble slowly in solution, resulting in broad lines.

    • Solution: Optimize the sample conditions (concentration, salt, temperature, pH) as described in Q2. You can check for aggregation by running a diffusion-ordered spectroscopy (DOSY) experiment.

  • Poor Shimming: An inhomogeneous magnetic field across the sample volume is a common cause of broad and distorted lineshapes.

    • Solution: Carefully shim the magnet before starting the experiment. For DNA samples, which are often in high-salt buffers, shimming can be more challenging. Iterative adjustment of Z1 and Z2 shims is often necessary. Automated gradient shimming routines can also be very effective.[5]

  • Paramagnetic Contamination: Trace amounts of paramagnetic metals can cause significant line broadening.

    • Solution: Add a small amount of a chelating agent like EDTA to the buffer (e.g., 0.1-0.5 mM).

Q4: I am observing vertical streaks of noise (t1 noise) in my 2D spectrum. How can I minimize this artifact?

A4: t1 noise appears as streaks parallel to the indirect (F1) dimension and can obscure weak cross-peaks. It is often caused by instrumental instability or temperature fluctuations.[6]

  • Co-addition of Multiple Spectra: Instead of a single long experiment, acquire multiple shorter experiments with fewer scans and add them together. This can average out the random fluctuations causing t1 noise.[6][7]

  • Optimize Relaxation Delay: In some cases, using a shorter relaxation delay (e.g., 0.2 * T1 instead of the conventional 1.3 * T1) can improve the signal-to-noise ratio when t1 noise is significant.[8]

  • Instrument Stability: Ensure the spectrometer is well-stabilized and the room temperature is constant.

  • Processing Techniques: Some NMR processing software includes algorithms to reduce t1 noise.[9]

Q5: My peaks in the spectrum have distorted lineshapes (e.g., asymmetric, split, or with shoulders). What is the problem?

A5: Distorted lineshapes are almost always a result of poor magnetic field homogeneity (poor shimming).[10]

  • Symmetrical Broadening: Often indicates a misadjustment of the Z1 and Z3 shims.

  • Asymmetrical Broadening (Tailing/Shoulders): Typically caused by misadjusted even-order shims like Z2 and Z4.[5]

  • Spinning Sidebands: If the sample is spinning, peaks flanked by smaller peaks at intervals of the spinning rate indicate poor non-spinning shims (X, Y, etc.).[5]

    • Solution: A systematic shimming procedure is required. Start by optimizing the lower-order shims (Z1, Z2) iteratively, and then move to higher-order shims if necessary. If spinning sidebands are present, the non-spinning shims should be adjusted with the sample spinning turned off.[5][11]

Q6: I see unexpected peaks in my 1H-15N HSQC spectrum. What could be their origin?

A6: Unexpected peaks can arise from several sources:

  • Folded/Aliased Peaks: If the spectral width in the 15N dimension is not set wide enough to encompass all signals, some peaks may "fold" into the spectrum at an incorrect chemical shift. These often have a different phase from the real peaks.

    • Solution: Re-acquire the spectrum with a wider 15N spectral width.

  • HSQC Artifacts: Certain pulse sequences can be susceptible to artifacts, which may appear as peaks that are symmetrical to strong signals.[12][13]

    • Solution: Consult the documentation for your specific pulse sequence to understand potential artifacts and how to minimize them. Sometimes, adjusting pulse lengths or using different gradient settings can help.

  • Impurities: Small molecule impurities in the sample can give rise to unexpected signals.

    • Solution: Ensure the highest possible purity of your DNA sample.

Data and Experimental Parameters

Table 1: Typical Sample Conditions for 15N Labeled DNA NMR

ParameterRecommended RangeNotes
DNA Concentration 0.5 - 1.5 mMHigher concentrations improve signal-to-noise but may increase aggregation.
pH 5.5 - 7.0Lower pH slows imino proton exchange, sharpening signals.[3]
Buffer 10-50 mM Phosphate or similarUse buffers with no non-exchangeable protons if possible.[3]
Salt (NaCl/KCl) 25 - 150 mMHigher salt can decrease sensitivity and make probe tuning difficult.[1]
Temperature 5 - 35 °CLower temperatures slow exchange and tumbling, affecting linewidths.
D₂O Concentration 7 - 10%Required for the spectrometer's field-frequency lock.[3]
Chelating Agent (EDTA) 0.1 - 0.5 mMSequesters paramagnetic metal ions that cause line broadening.

Table 2: Typical NMR Parameters for 1H-15N HSQC of DNA

ParameterTypical ValueNotes
Spectrometer Frequency ≥ 600 MHzHigher fields provide better resolution and sensitivity.
¹H Spectral Width 12 - 16 ppmCentered around the water resonance (approx. 4.7 ppm).
¹⁵N Spectral Width 30 - 40 ppmCentered around 150-160 ppm for imino nitrogens.
¹H Linewidth (Imino) 10 - 40 HzCan be broader due to exchange.
¹⁵N Linewidth (Imino) 5 - 20 Hz
¹J(N,H) Coupling Constant ~90 HzUsed in the HSQC pulse sequence for magnetization transfer.
Relaxation Delay 1.0 - 1.5 sShould be optimized based on the T1 relaxation times of the nuclei.

Experimental Protocols

Protocol 1: Preparation of a 15N Labeled DNA Sample for NMR

  • Synthesize/Purify DNA: Synthesize the desired DNA oligonucleotide with uniform 15N labeling. This is typically done enzymatically using 15N-labeled dNTPs. Purify the DNA using denaturing polyacrylamide gel electrophoresis (PAGE) or HPLC.

  • Desalting and Buffer Exchange: Elute the DNA from the gel or column and desalt it thoroughly using a size-exclusion column or dialysis. Exchange the DNA into the final NMR buffer.

  • Quantification: Determine the concentration of the DNA solution accurately using UV-Vis spectroscopy at 260 nm.

  • Annealing (for duplex DNA): If preparing a duplex, mix stoichiometric amounts of the two complementary strands. Heat the solution to 95°C for 5 minutes, then cool slowly to room temperature over several hours to ensure proper annealing.

  • Final Sample Preparation: a. Adjust the DNA concentration to the desired final value (e.g., 1.0 mM) in the NMR buffer. b. Add D₂O to a final concentration of 10%.[1] c. Filter the final sample through a 0.22 µm syringe filter to remove any particulates.[1] d. Transfer the sample into a clean, high-quality NMR tube.[2]

Protocol 2: Salt Titration to Optimize Ionic Strength

  • Prepare a Low-Salt Sample: Prepare your 15N labeled DNA sample in a buffer with a low initial salt concentration (e.g., 10 mM NaCl).

  • Acquire Initial Spectrum: Record a 1H-15N HSQC spectrum of this sample. This will be your reference.

  • Prepare a High-Salt Stock: Prepare a concentrated stock solution of your NMR buffer containing a high concentration of salt (e.g., 1 M NaCl).

  • Stepwise Addition: Add small aliquots of the high-salt stock solution to your NMR sample to incrementally increase the salt concentration (e.g., in steps of 25 or 50 mM).

  • Acquire Spectra at Each Step: After each addition of salt, gently mix the sample and acquire another 1H-15N HSQC spectrum.

  • Analyze the Spectra: Compare the spectra at different salt concentrations. Look for the salt concentration that provides the best balance of sharp lines and minimal aggregation (as indicated by the disappearance or broadening of signals).

Visual Troubleshooting Workflows

Below are diagrams illustrating the logical steps for troubleshooting common NMR spectral artifacts.

Troubleshooting_Broad_Peaks Start Broad or Missing Peaks in 1H-15N HSQC Cause1 Chemical Exchange (Imino Protons) Start->Cause1 Cause2 Sample Aggregation Start->Cause2 Cause3 Poor Shimming Start->Cause3 Cause4 Paramagnetic Contamination Start->Cause4 Solution1a Decrease Temperature Cause1->Solution1a Solution1b Lower pH (to ~6.0) Cause1->Solution1b Solution2a Optimize Salt/Concentration Cause2->Solution2a Solution2b Run DOSY experiment to confirm aggregation Cause2->Solution2b Solution3 Re-shim the magnet (manual or gradient) Cause3->Solution3 Solution4 Add EDTA to buffer Cause4->Solution4

Caption: Troubleshooting workflow for broad or missing NMR peaks.

Troubleshooting_t1_Noise Start Vertical Streaks (t1 Noise) in 2D Spectrum Cause1 Instrument Instability Start->Cause1 Cause2 Temperature Fluctuations Start->Cause2 Solution1 Co-add multiple shorter experiments Cause1->Solution1 Solution2 Use processing software to reduce noise Cause1->Solution2 Solution4 Optimize relaxation delay Cause1->Solution4 Solution3 Ensure stable room temperature Cause2->Solution3

Caption: Troubleshooting workflow for t1 noise artifacts.

Troubleshooting_Lineshape_Distortion Start Distorted Peak Lineshapes CheckShimming Cause: Poor Magnetic Field Homogeneity Start->CheckShimming Symptom1 Symmetrical Broadening CheckShimming->Symptom1 Symptom2 Asymmetrical Broadening (Tailing/Shoulders) CheckShimming->Symptom2 Symptom3 Spinning Sidebands CheckShimming->Symptom3 Solution1 Adjust Z1 and Z3 shims Symptom1->Solution1 Solution2 Adjust Z2 and Z4 shims Symptom2->Solution2 Solution3 Adjust non-spinning shims (X, Y, etc.) with spinning off Symptom3->Solution3

Caption: Troubleshooting workflow for distorted peak lineshapes.

References

Validation & Comparative

A Comparative Guide to Determining ¹⁵N Isotopic Enrichment: High-Resolution NMR Spectroscopy vs. Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise determination of ¹⁵N isotopic enrichment is crucial for a wide range of applications, from metabolic flux analysis to protein structure elucidation. High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are the two primary analytical techniques employed for this purpose. This guide provides an objective comparison of their performance, supported by experimental data, to assist in selecting the optimal method for your research needs.

High-resolution NMR spectroscopy offers the unique advantage of providing site-specific isotopic enrichment information, allowing for the quantification of ¹⁵N incorporation at individual atomic positions within a molecule. This is a powerful tool for detailed mechanistic studies. In contrast, mass spectrometry, particularly Isotope Ratio Mass Spectrometry (IRMS), typically provides a bulk enrichment value for the entire molecule or its fragments, excelling in sensitivity and precision for overall isotopic abundance measurements.

Performance Comparison: NMR vs. Mass Spectrometry

The choice between NMR and MS for ¹⁵N isotopic enrichment analysis depends on the specific experimental goals, sample availability, and the level of detail required. The following table summarizes the key performance characteristics of each technique.

FeatureHigh-Resolution NMR SpectroscopyMass Spectrometry (e.g., IRMS, LC-MS)
Information Content Site-specific isotopic enrichmentBulk isotopic enrichment
Precision High (Standard deviation < 0.1% achievable with specialized methods)[1]Very High (Can detect differences down to 0.1% ¹⁵N incorporation)
Accuracy High, dependent on proper experimental setup and calibrationHigh, relies on well-characterized isotopic standards
Sensitivity Lower; typically requires higher sample concentrations (mM range)Higher; can detect ¹⁵N at 0.01 atom % sensitivity
Sample Preparation Minimal for soluble samples; requires deuterated solventsCan be more complex, often requiring derivatization for GC-MS or specific buffers for LC-MS[2]
Sample Volume Typically 180-600 µLCan be as low as a few microliters, with injection volumes in the nanoliter range for some techniques
Acquisition Time Can be lengthy (minutes to hours per sample) depending on ¹⁵N sensitivity and desired signal-to-noiseGenerally faster per sample (minutes)
Instrumentation High-field NMR spectrometerIsotope ratio mass spectrometer, LC-MS, or GC-MS system
Data Analysis Integration of specific resonance signalsMeasurement of ion intensity ratios
Destructive NoYes

Experimental Protocols

Determining ¹⁵N Isotopic Enrichment by High-Resolution 1D ¹⁵N NMR Spectroscopy

This protocol outlines the key steps for the quantitative determination of ¹⁵N enrichment in a sample using a high-resolution NMR spectrometer.

1. Sample Preparation:

  • Dissolve the ¹⁵N-enriched sample in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆) to a final concentration in the millimolar (mM) range.

  • Add a known concentration of an internal standard if absolute quantification is required. The internal standard should have a resonance that does not overlap with the signals of interest. For relative enrichment, an internal standard is not necessary.

  • Transfer the sample to a high-quality NMR tube (e.g., 5 mm diameter). A typical sample volume is around 600 µL.

2. NMR Spectrometer Setup:

  • Insert the sample into the NMR magnet and allow it to thermally equilibrate (typically 5-10 minutes).

  • Tune and match the ¹⁵N probe to the correct frequency.

  • Lock the spectrometer on the deuterium (B1214612) signal of the solvent.

  • Shim the magnetic field to achieve high homogeneity and optimal line shape.

3. Acquisition of Quantitative 1D ¹⁵N NMR Spectrum:

  • Pulse Sequence: Use a simple pulse-acquire sequence. To ensure accurate quantification, it is crucial to suppress the Nuclear Overhauser Effect (NOE). This is typically achieved using inverse-gated proton decoupling, where the proton decoupler is on only during the acquisition of the FID and off during the relaxation delay.[3]

  • Relaxation Delay (d1): Set a long relaxation delay to allow for full relaxation of the ¹⁵N nuclei between scans. This is critical for accurate integration. The delay should be at least 5 times the longest T₁ relaxation time of the nitrogen nuclei of interest. ¹⁵N T₁ values can be very long, so a relaxation agent (e.g., Cr(acac)₃) may be added to shorten them, though this must be done carefully to avoid line broadening.[3]

  • Pulse Angle: Use a 90° pulse angle to maximize the signal in a single scan.

  • Number of Scans (ns): Set the number of scans to achieve a high signal-to-noise ratio (S/N > 100) for the signals of interest. This may range from hundreds to thousands of scans depending on the sample concentration and enrichment level.

  • Acquisition Time (aq): Set the acquisition time to be at least 3 times the T₂* to ensure the entire signal is captured.

4. Data Processing and Analysis:

  • Apply a Fourier transform to the free induction decay (FID).

  • Phase the spectrum carefully to ensure all peaks have a pure absorption line shape.

  • Apply a baseline correction to the entire spectrum.

  • Integrate the signals corresponding to the ¹⁵N-enriched sites and any unenriched sites or reference signals.

  • The percent enrichment can be calculated by comparing the integral of the ¹⁵N-enriched peak to the total integral of the corresponding nitrogen in both its enriched and natural abundance forms, or against a known standard.

Visualizing the Workflow and Method Comparison

To better illustrate the processes and the decision-making involved in choosing an analytical method, the following diagrams are provided.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis prep_start Start dissolve Dissolve in Deuterated Solvent prep_start->dissolve add_std Add Internal Standard (Optional) dissolve->add_std transfer Transfer to NMR Tube add_std->transfer insert Insert Sample & Equilibrate transfer->insert tune_lock_shim Tune, Lock, Shim insert->tune_lock_shim setup_params Set Quantitative Parameters (NOE off, d1>5T1) tune_lock_shim->setup_params acquire Acquire 1D ¹⁵N Spectrum setup_params->acquire ft Fourier Transform acquire->ft phase_baseline Phase & Baseline Correction ft->phase_baseline integrate Integrate Signals phase_baseline->integrate calculate Calculate % Enrichment integrate->calculate

Caption: Workflow for ¹⁵N enrichment determination by NMR.

G start Research Question info_needed What information is needed? start->info_needed site_specific Site-Specific Enrichment info_needed->site_specific Yes bulk_enrichment Bulk Enrichment info_needed->bulk_enrichment No sample_avail Sample Amount? high_conc High (mM range) sample_avail->high_conc Yes low_conc Low (µM-nM range) sample_avail->low_conc No nmr High-Resolution NMR ms Mass Spectrometry site_specific->nmr bulk_enrichment->sample_avail high_conc->nmr low_conc->ms

Caption: Decision tree for choosing between NMR and MS.

Conclusion

Both high-resolution NMR spectroscopy and mass spectrometry are powerful techniques for determining ¹⁵N isotopic enrichment. The primary distinguishing factor is the nature of the information they provide. NMR is unparalleled in its ability to deliver site-specific enrichment data, which is invaluable for detailed mechanistic and structural studies. However, this comes at the cost of lower sensitivity and potentially longer acquisition times. Mass spectrometry, on the other hand, offers superior sensitivity and precision for determining bulk isotopic enrichment, making it the method of choice when overall incorporation levels are of interest or when sample quantities are limited. A thorough consideration of the specific research question and available resources will guide the selection of the most appropriate analytical technique.

References

Unlocking Clarity: A Comparative Guide to NMR Signal Enhancement with 15N-Labeled DNA

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals leveraging Nuclear Magnetic Resonance (NMR) spectroscopy for the structural analysis of DNA and its interactions, the decision to use isotopically labeled samples is pivotal. This guide provides an objective comparison of the signal enhancement achieved with 15N-labeled DNA versus its unlabeled counterpart, supported by experimental data and detailed protocols.

The primary challenge in the NMR analysis of unlabeled DNA lies in the inherent properties of the most abundant nitrogen isotope, ¹⁴N. With a nuclear spin of 1, ¹⁴N possesses a quadrupole moment that leads to rapid relaxation and, consequently, broad NMR signals. This line broadening often obscures crucial structural details and hinders the application of more advanced, high-resolution NMR techniques. In contrast, the stable isotope ¹⁵N has a nuclear spin of ½, which does not have a quadrupole moment. This fundamental difference results in significantly narrower linewidths, paving the way for enhanced signal resolution and sensitivity.

The ¹⁵N Advantage: A Leap in Spectral Quality

The most significant advantage of ¹⁵N labeling is the ability to perform heteronuclear correlation experiments, such as the ¹H-¹⁵N Heteronuclear Single Quantum Coherence (HSQC) experiment. This two-dimensional technique correlates the chemical shifts of ¹⁵N nuclei with their directly attached protons, spreading the crowded proton signals into a second dimension and dramatically improving spectral resolution.

While direct quantitative comparisons of signal-to-noise (S/N) ratios between identical ¹⁵N-labeled and unlabeled DNA samples are not extensively documented in publicly available literature, the practical benefits are evident in the quality of the resulting spectra. For instance, in studies involving protein-DNA complexes, the ¹H-¹⁵N HSQC spectra of samples with ¹⁵N-labeled DNA exhibit well-resolved cross-peaks that are essential for assigning resonances and mapping interaction interfaces.[1] Attempting similar experiments on unlabeled DNA is generally not feasible due to the low natural abundance of ¹⁵N (0.37%) and the unfavorable properties of ¹⁴N.

The theoretical enhancement in sensitivity when moving from detecting the low-gamma ¹⁵N nucleus directly to detecting the high-gamma ¹H nucleus in an HSQC experiment is substantial. While a direct ¹⁵N NMR experiment on a labeled sample would still have low sensitivity due to the low gyromagnetic ratio of ¹⁵N, the indirect detection through the attached proton in an HSQC experiment leverages the much higher sensitivity of the proton.

Quantitative Data Summary

The following table summarizes the key parameters that underscore the advantages of ¹⁵N labeling in NMR studies of DNA. Due to the scarcity of direct head-to-head quantitative comparisons in published literature, this table focuses on the fundamental properties and the qualitative outcomes reported in various studies.

ParameterUnlabeled DNA (Natural Abundance ¹⁵N)¹⁵N-Labeled DNARationale for Enhancement
Primary Nitrogen Isotope ¹⁴N (99.63%)¹⁵N (~99%)¹⁴N has a spin of 1 (quadrupolar), leading to broad signals. ¹⁵N has a spin of ½, resulting in sharp signals.
Natural Abundance of ¹⁵N 0.37%>95% (typically)High enrichment of ¹⁵N is necessary for efficient heteronuclear NMR experiments.[2]
Feasibility of ¹H-¹⁵N HSQC Extremely challenging to impossibleRoutineEnables correlation of ¹H and ¹⁵N nuclei, providing significant spectral dispersion and resolution.[3]
Signal Linewidths Broad (due to ¹⁴N)NarrowNarrower lines lead to higher resolution and improved signal-to-noise for individual peaks.
Signal-to-Noise (S/N) Ratio Low for nitrogen-correlated signalsSignificantly HigherA combination of narrow linewidths and efficient magnetization transfer in HSQC experiments leads to a dramatic increase in effective S/N.[4]
Structural Information Limited to primarily ¹H and ³¹P NMRDetailed 3D structures and dynamicsAccess to ¹⁵N chemical shifts and ¹H-¹⁵N correlations provides crucial restraints for structure calculation and analysis of dynamics.

Experimental Protocols

I. Enzymatic Synthesis of Uniformly ¹⁵N-Labeled DNA

This protocol is adapted from established methods for producing uniformly ¹⁵N-labeled DNA for NMR studies.[5]

Objective: To produce milligram quantities of uniformly ¹⁵N-labeled DNA oligonucleotides.

Materials:

  • ¹⁵N-labeled ammonium (B1175870) chloride (¹⁵NH₄Cl) as the sole nitrogen source.

  • E. coli strain grown in a minimal medium.

  • DNA template containing the target sequence.

  • DNA polymerase.

  • Deoxyribonucleoside triphosphates (dNTPs).

  • Appropriate buffers and reagents for DNA purification (e.g., PAGE or HPLC).

Procedure:

  • Culture E. coli: Grow an appropriate E. coli strain in a minimal medium where the sole nitrogen source is ¹⁵NH₄Cl.

  • Isolate Genomic DNA: After sufficient cell growth, harvest the cells and isolate the genomic DNA, which will be enriched with ¹⁵N.

  • Hydrolyze DNA to dNMPs: Enzymatically digest the ¹⁵N-labeled genomic DNA to deoxyribonucleoside monophosphates (dNMPs).

  • Convert dNMPs to dNTPs: Enzymatically convert the ¹⁵N-dNMPs to ¹⁵N-deoxyribonucleoside triphosphates (¹⁵N-dNTPs).

  • PCR Amplification: Use the prepared ¹⁵N-dNTPs in a polymerase chain reaction (PCR) to amplify the target DNA sequence from a template.

  • Purification: Purify the resulting ¹⁵N-labeled DNA oligonucleotide using polyacrylamide gel electrophoresis (PAGE) or high-performance liquid chromatography (HPLC).

II. NMR Data Acquisition: ¹H-¹⁵N HSQC

This is a generalized protocol for acquiring a ¹H-¹⁵N HSQC spectrum on a ¹⁵N-labeled DNA sample.

Objective: To obtain a 2D correlation spectrum of ¹H and ¹⁵N nuclei.

Sample Preparation:

  • Dissolve the lyophilized ¹⁵N-labeled DNA sample in a suitable NMR buffer (e.g., 10 mM sodium phosphate, 100 mM NaCl, pH 7.0) to a final concentration of 0.5-1.0 mM.

  • Add 5-10% D₂O to the sample for the deuterium (B1214612) lock.

  • Transfer the sample to a high-quality NMR tube.

NMR Spectrometer Setup and Data Acquisition:

  • Spectrometer: Use a high-field NMR spectrometer (e.g., 600 MHz or higher) equipped with a cryoprobe for optimal sensitivity.

  • Experiment: Select a sensitivity-enhanced ¹H-¹⁵N HSQC pulse sequence.

  • Acquisition Parameters (Typical):

    • Temperature: 298 K

    • Spectral Width: ~16 ppm in the ¹H dimension, ~35 ppm in the ¹⁵N dimension.

    • Number of Scans: 16-64 per increment, depending on the sample concentration.

    • Number of Increments: 128-256 in the indirect (¹⁵N) dimension.

    • Recycle Delay: 1.5 - 2.0 seconds.

  • Data Processing: Process the acquired data using appropriate software (e.g., TopSpin, NMRPipe). Apply a squared sine-bell window function in both dimensions before Fourier transformation.

Visualizing the Advantage

The following diagrams illustrate the conceptual difference in the NMR workflow and the resulting spectral information when comparing unlabeled and ¹⁵N-labeled DNA.

experimental_workflow unlabeled_dna Unlabeled DNA Sample nmr_1d 1D ¹H NMR unlabeled_dna->nmr_1d spectrum_1d Crowded 1D Spectrum nmr_1d->spectrum_1d labeled_dna ¹⁵N-Labeled DNA Sample nmr_2d ¹H-¹⁵N HSQC labeled_dna->nmr_2d spectrum_2d Resolved 2D Spectrum nmr_2d->spectrum_2d

Figure 1. Comparison of NMR experimental workflows.

logical_relationship cluster_cause Fundamental Properties cluster_effect NMR Signal Characteristics N14 ¹⁴N (Spin = 1, Quadrupolar) broad_signals Broad Signals Low Resolution N14->broad_signals leads to N15 ¹⁵N (Spin = 1/2, Non-quadrupolar) sharp_signals Sharp Signals High Resolution N15->sharp_signals leads to

Figure 2. Impact of nitrogen isotope on NMR signal.

Conclusion

The use of ¹⁵N-labeled DNA offers a transformative improvement in the quality and information content of NMR spectra compared to unlabeled samples. The primary advantage stems from the favorable spin properties of ¹⁵N, which circumvents the line-broadening issues associated with ¹⁴N and enables the use of powerful high-resolution techniques like ¹H-¹⁵N HSQC. This leads to significantly enhanced spectral resolution and effective sensitivity, which are critical for detailed structural and dynamic studies of DNA and its complexes with therapeutic agents or other biomolecules. For researchers aiming to push the boundaries of structural biology and drug discovery, ¹⁵N isotopic labeling is an indispensable tool for unlocking the full potential of NMR spectroscopy.

References

A Head-to-Head Comparison: DMT-dA(bz) Phosphoramidite-¹⁵N₅ vs. Enzymatic ¹⁵N Labeling Methods for Nucleic Acid Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise incorporation of stable isotopes like ¹⁵N into nucleic acids is crucial for a range of applications, from structural elucidation by Nuclear Magnetic Resonance (NMR) spectroscopy to metabolic labeling studies. The two primary methodologies for achieving ¹⁵N enrichment are chemical synthesis, utilizing labeled phosphoramidites, and enzymatic methods that employ labeled nucleotide triphosphates (dNTPs or NTPs).

This guide provides an objective comparison of the performance, protocols, and applications of DMT-dA(bz) Phosphoramidite-¹⁵N₅ for chemical synthesis against enzymatic ¹⁵N labeling techniques.

At a Glance: Key Differences

FeatureDMT-dA(bz) Phosphoramidite-¹⁵N₅ (Chemical Synthesis)Enzymatic ¹⁵N Labeling
Labeling Pattern Site-specific incorporation of ¹⁵N at desired positions.Typically uniform labeling of all corresponding nucleotides. Site-specific labeling is more complex.
Oligonucleotide Length Highly efficient for short to medium-length oligonucleotides (typically <100 bases). Yield decreases with increasing length.[1][2]Well-suited for the synthesis of long DNA or RNA molecules.
Yield Generally high for short oligonucleotides, but overall yield can be lower for longer sequences due to coupling inefficiencies at each step.[2]Can achieve high yields, with some protocols reporting over 80% incorporation of labeled dNTPs.[1]
Purity High-purity oligonucleotides can be obtained after purification (e.g., HPLC).Purity depends on the efficiency of the enzymatic reaction and subsequent purification steps.
Scalability Well-established for both small and large-scale synthesis.Can be scaled up, particularly for the production of uniformly labeled nucleic acids.
Cost Can be cost-effective for labeling a few specific sites. The cost of labeled phosphoramidites can be high.The cost of uniformly ¹⁵N-labeled dNTPs or NTPs can be significant, especially for large-scale synthesis.
Versatility Allows for the incorporation of a wide variety of modified bases and labels.More limited in the types of modifications that can be incorporated.

Performance Comparison: A Deeper Dive

Labeling Specificity

The most significant advantage of using DMT-dA(bz) Phosphoramidite-¹⁵N₅ is the ability to achieve site-specific labeling . This chemical approach allows for the precise placement of a ¹⁵N-labeled adenosine (B11128) at any desired position within a synthetic oligonucleotide. This level of control is invaluable for NMR studies aimed at probing the structure and dynamics of specific regions of a nucleic acid.

Enzymatic methods , on the other hand, are generally geared towards uniform labeling . In this approach, a DNA or RNA polymerase incorporates ¹⁵N-labeled dNTPs or NTPs along the entire length of the newly synthesized strand. While techniques for enzymatic segmental or site-specific labeling exist, they are often more complex to implement than the straightforward phosphoramidite (B1245037) chemistry for single-site incorporation.[1]

Yield and Oligonucleotide Length

For the synthesis of short to medium-length oligonucleotides, phosphoramidite chemistry is highly efficient. However, the stepwise nature of solid-phase synthesis means that the overall yield decreases as the length of the oligonucleotide increases. For oligonucleotides longer than 50-100 bases, yields can drop significantly.[1][2]

Enzymatic synthesis excels in the production of long nucleic acid molecules. Methods like PCR or in vitro transcription can generate large quantities of long, uniformly labeled DNA or RNA with high fidelity and yield. Some enzymatic protocols report an incorporation efficiency of labeled dNTPs as high as 80%.[1]

Cost Considerations

A direct cost comparison is complex and depends on the specific oligonucleotide sequence, the number of labels to be incorporated, and the scale of the synthesis.

  • DMT-dA(bz) Phosphoramidite-¹⁵N₅ : The primary cost is the labeled phosphoramidite itself. While the unlabeled version is relatively inexpensive, the ¹⁵N-labeled counterpart is a specialty chemical with a higher price point. This method is more cost-effective when only one or a few specific sites in an oligonucleotide need to be labeled.

  • Enzymatic Labeling : The main cost driver is the ¹⁵N-labeled dNTPs or NTPs. For uniform labeling of a long oligonucleotide, a significant amount of these expensive reagents is required.

Estimated Cost Comparison (for a hypothetical 20-mer DNA oligonucleotide):

Cost ComponentDMT-dA(bz) Phosphoramidite-¹⁵N₅ (1 labeled 'A')Enzymatic ¹⁵N Labeling (Uniformly labeled 'A')
Labeled ReagentCost of one ¹⁵N₅-dA phosphoramidite additionCost of ¹⁵N-dATP for all 'A' positions
Unlabeled ReagentsUnlabeled phosphoramidites, synthesis reagentsUnlabeled dCTP, dGTP, dTTP, polymerase, buffer
PurificationHPLC purificationGel or column purification
Overall Cost Potentially lower if only a single site is labeled.Potentially higher due to the need for labeled dNTPs for all 'A' positions.

Note: This is a simplified estimation. Actual costs will vary based on supplier pricing and the specific experimental setup.

Experimental Methodologies

Chemical Synthesis using DMT-dA(bz) Phosphoramidite-¹⁵N₅

This method involves the automated solid-phase synthesis of DNA on a controlled pore glass (CPG) support. The synthesis follows a cycle of four main steps for each nucleotide addition: deblocking, coupling, capping, and oxidation.

Experimental Workflow: Chemical Synthesis

cluster_synthesis_cycle Solid-Phase Synthesis Cycle Deblocking Deblocking Coupling Coupling Deblocking->Coupling Capping Capping Coupling->Capping Oxidation Oxidation Capping->Oxidation Oxidation->Deblocking Next Cycle Cleavage_Deprotection Cleavage & Deprotection Oxidation->Cleavage_Deprotection Final Cycle Start Start Start->Deblocking Purification HPLC Purification Cleavage_Deprotection->Purification Final_Product ¹⁵N-labeled Oligonucleotide Purification->Final_Product

Caption: Workflow for site-specific ¹⁵N labeling using phosphoramidite chemistry.

Protocol Outline:

  • Synthesizer Setup: The DNA synthesizer is loaded with the CPG solid support, unlabeled phosphoramidites (A, C, G, T), the DMT-dA(bz) Phosphoramidite-¹⁵N₅, and all necessary reagents.

  • Synthesis Program: The desired oligonucleotide sequence is programmed, specifying the cycle at which the ¹⁵N-labeled phosphoramidite will be introduced.

  • Deblocking: The 5'-DMT protecting group is removed from the nucleotide on the solid support.

  • Coupling: The ¹⁵N-labeled or an unlabeled phosphoramidite is activated and coupled to the free 5'-hydroxyl group of the growing oligonucleotide chain.

  • Capping: Any unreacted 5'-hydroxyl groups are capped to prevent the formation of deletion mutants.

  • Oxidation: The phosphite (B83602) triester linkage is oxidized to a more stable phosphate (B84403) triester.

  • Repeat: Steps 3-6 are repeated for each nucleotide in the sequence.

  • Cleavage and Deprotection: The completed oligonucleotide is cleaved from the solid support, and all protecting groups are removed.

  • Purification: The final ¹⁵N-labeled oligonucleotide is purified, typically by HPLC.

Enzymatic ¹⁵N Labeling

Enzymatic labeling is commonly performed using PCR for DNA or in vitro transcription for RNA. This protocol outlines a general method for producing uniformly ¹⁵N-labeled DNA via PCR.

Experimental Workflow: Enzymatic Labeling

Template_DNA Template DNA PCR PCR Amplification Template_DNA->PCR Primers Primers Primers->PCR Labeled_dNTPs ¹⁵N-labeled dNTPs Labeled_dNTPs->PCR Unlabeled_dNTPs Unlabeled dNTPs Unlabeled_dNTPs->PCR Polymerase DNA Polymerase Polymerase->PCR Purification Gel/Column Purification PCR->Purification Final_Product Uniformly ¹⁵N-labeled DNA Purification->Final_Product

Caption: Workflow for uniform ¹⁵N labeling of DNA using enzymatic methods.

Protocol Outline:

  • Reaction Setup: A PCR reaction is assembled containing a DNA template, forward and reverse primers, a thermostable DNA polymerase, and a mixture of dNTPs. To achieve uniform labeling, one or more of the dNTPs are replaced with their ¹⁵N-labeled counterparts.

  • PCR Amplification: The reaction mixture is subjected to thermocycling, consisting of denaturation, annealing, and extension steps, to amplify the target DNA sequence. During the extension step, the DNA polymerase incorporates the ¹⁵N-labeled dNTPs into the newly synthesized DNA strands.

  • Purification: The amplified, ¹⁵N-labeled DNA is purified from the reaction mixture using methods such as gel electrophoresis or column chromatography to remove primers, unincorporated dNTPs, and the polymerase.

Conclusion: Choosing the Right Method

The choice between DMT-dA(bz) Phosphoramidite-¹⁵N₅ and enzymatic ¹⁵N labeling hinges on the specific research question and experimental requirements.

  • For site-specific labeling to probe local structure and dynamics, especially in shorter oligonucleotides, DMT-dA(bz) Phosphoramidite-¹⁵N₅ is the superior choice due to its precision and control.

  • For producing long, uniformly labeled DNA or RNA for global structural analysis or as internal standards, enzymatic methods are generally more efficient and practical.

Researchers and drug development professionals should carefully consider the desired labeling pattern, the length of the nucleic acid, and the overall cost-effectiveness when selecting the most appropriate ¹⁵N labeling strategy. Both methods are powerful tools that, when applied correctly, can provide invaluable insights into the complex world of nucleic acid structure and function.

References

The Subtle Influence of 15N Labeling on DNA Duplex Stability: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

While direct, quantitative comparisons of the thermodynamic stability of 15N-labeled versus unlabeled DNA duplexes are not extensively documented in publicly available literature, this guide provides the theoretical considerations and experimental frameworks necessary for researchers to investigate these potential effects. The prevailing assumption is that the impact of 15N isotopic substitution on DNA duplex stability is minor; however, for high-precision applications, a thorough experimental evaluation is warranted.

This guide will delve into the potential, albeit subtle, structural consequences of 15N labeling on the stability of DNA duplexes. We will explore the theoretical underpinnings of isotope effects on the molecular forces governing DNA stability and present detailed experimental protocols for quantitatively assessing these effects.

Theoretical Considerations: Isotope Effects on DNA Stability

The stability of a DNA duplex is primarily governed by hydrogen bonding between complementary base pairs and base-stacking interactions. The substitution of 14N with the heavier 15N isotope could theoretically influence these interactions in the following ways:

  • Hydrogen Bonding: Hydrogen bonds have a vibrational character. A heavier nucleus in a chemical bond leads to a lower vibrational frequency. In the context of the N-H---N and N-H---O hydrogen bonds crucial for base pairing, the substitution of 14N with 15N could slightly alter the bond length and strength. A stronger hydrogen bond would lead to a more stable duplex with a higher melting temperature (Tm), while a weaker bond would have the opposite effect. The existing literature on isotope effects in hydrogen bonds suggests these changes are generally subtle.

  • Base Stacking: The aromatic bases of DNA interact through van der Waals forces and hydrophobic interactions, collectively known as base stacking. These interactions are sensitive to the geometry and electronic properties of the bases. While isotopic substitution does not change the electronic structure, the altered vibrational modes could have a minor influence on the dynamic and conformational properties of the DNA helix, which in turn could slightly affect stacking energies.

Given the subtle nature of these potential effects, precise experimental measurements are essential to determine their significance.

Comparative Data on Duplex Stability

As of this review, there is a notable absence of published studies that directly compare the thermodynamic parameters of identical DNA duplexes with and without 15N labeling. To facilitate such a comparison, researchers would need to perform experiments to gather data on the melting temperature (Tm) and other thermodynamic properties.

Below is a template for how such comparative data could be presented:

Table 1: Comparison of Melting Temperatures (Tm) for Unlabeled and 15N-Labeled DNA Duplexes

DNA Sequence (5'-3')Labeling StatusMelting Temperature (Tm) in °C (± SD)ΔTm (°C) (Labeled - Unlabeled)
Example SequenceUnlabelede.g., 65.2 ± 0.3N/A
Example Sequence15N-LabeledData to be determinedData to be determined

Table 2: Thermodynamic Parameters for Unlabeled and 15N-Labeled DNA Duplexes

DNA Sequence (5'-3')Labeling StatusΔH° (kcal/mol)ΔS° (cal/mol·K)ΔG° at 37°C (kcal/mol)
Example SequenceUnlabeledData to be determinedData to be determinedData to be determined
Example Sequence15N-LabeledData to be determinedData to be determinedData to be determined

Experimental Protocols

To populate the tables above and rigorously assess the impact of 15N labeling, the following experimental protocols are recommended:

UV-Monitored Thermal Denaturation (Melting Curve Analysis)

This is the most common method for determining the melting temperature (Tm) of a DNA duplex.

Methodology:

  • Sample Preparation:

    • Synthesize or procure the desired DNA oligonucleotides, both in their natural isotopic abundance and with uniform 15N labeling.

    • Anneal the complementary strands to form duplexes by heating to 95°C for 5 minutes and then slowly cooling to room temperature in a suitable buffer (e.g., 10 mM sodium phosphate, 100 mM NaCl, 1 mM EDTA, pH 7.0).

    • Prepare samples of both unlabeled and 15N-labeled duplexes at the same concentration (e.g., 2 µM).

  • Instrumentation:

    • Use a UV-Vis spectrophotometer equipped with a temperature controller (peltier).

  • Data Acquisition:

    • Monitor the absorbance of the DNA samples at 260 nm as the temperature is increased at a constant rate (e.g., 0.5°C/minute) from a starting temperature well below the Tm (e.g., 25°C) to a temperature well above the Tm (e.g., 95°C).

  • Data Analysis:

    • Plot the absorbance at 260 nm versus temperature to generate a melting curve.

    • The melting temperature (Tm) is determined as the temperature at which 50% of the DNA is denatured. This corresponds to the peak of the first derivative of the melting curve.

Differential Scanning Calorimetry (DSC)

DSC directly measures the heat absorbed during the thermal denaturation of a DNA duplex, providing a more complete thermodynamic profile.

Methodology:

  • Sample Preparation:

    • Prepare concentrated samples of both unlabeled and 15N-labeled DNA duplexes (e.g., 100-200 µM) in the same buffer used for UV-melting experiments.

    • Prepare a matching buffer blank for reference.

  • Instrumentation:

    • Use a differential scanning calorimeter.

  • Data Acquisition:

    • Scan the samples from a low temperature (e.g., 20°C) to a high temperature (e.g., 100°C) at a constant scan rate (e.g., 60°C/hour).

    • Perform a buffer-vs-buffer scan for baseline subtraction.

  • Data Analysis:

    • After subtracting the baseline, the resulting thermogram shows the excess heat capacity as a function of temperature.

    • The area under the peak corresponds to the enthalpy of denaturation (ΔH°).

    • The temperature at the peak maximum is the Tm.

    • The entropy of denaturation (ΔS°) can be calculated from ΔH° and Tm.

    • The Gibbs free energy of stabilization (ΔG°) can then be calculated at a specific temperature (e.g., 37°C) using the Gibbs equation: ΔG° = ΔH° - TΔS°.

Visualizing the Workflow and Theoretical Impact

To clarify the experimental and theoretical considerations, the following diagrams are provided.

experimental_workflow cluster_synthesis Oligonucleotide Preparation cluster_duplex Duplex Formation cluster_analysis Stability Analysis cluster_data Data Comparison unlabeled Unlabeled DNA Oligonucleotides anneal_unlabeled Anneal Unlabeled Strands unlabeled->anneal_unlabeled labeled 15N-Labeled DNA Oligonucleotides anneal_labeled Anneal 15N-Labeled Strands labeled->anneal_labeled uv_melt UV-Melting Spectroscopy anneal_unlabeled->uv_melt dsc Differential Scanning Calorimetry (DSC) anneal_unlabeled->dsc anneal_labeled->uv_melt anneal_labeled->dsc tm_comp Compare Tm uv_melt->tm_comp thermo_comp Compare ΔH°, ΔS°, ΔG° dsc->thermo_comp conclusion Conclusion on Stability Effect tm_comp->conclusion thermo_comp->conclusion

Caption: Experimental workflow for comparing the stability of unlabeled and 15N-labeled DNA duplexes.

theoretical_pathway start 15N Isotopic Substitution mass Increased Nuclear Mass start->mass vib Altered Vibrational Frequencies of Bonds (e.g., N-H) mass->vib hbond Minor Change in H-Bond Length/Strength vib->hbond stacking Subtle Alteration in Helix Dynamics & Base Stacking vib->stacking stability Net Change in Duplex Stability (ΔG°) hbond->stability stacking->stability tm Shift in Melting Temperature (Tm) stability->tm

Caption: Theoretical pathway of how 15N labeling might influence DNA duplex stability.

A Comparative Guide: 13C vs. 15N Labeling for Studying Nucleic Acid Dynamics by NMR

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for investigating the structure and dynamics of nucleic acids at atomic resolution. The introduction of stable isotopes, primarily Carbon-13 (¹³C) and Nitrogen-15 (¹⁵N), has been instrumental in overcoming the inherent challenges of studying these macromolecules, such as spectral overlap and line broadening, especially in larger systems.[1][2] This guide provides an objective comparison of ¹³C and ¹⁵N labeling strategies for studying nucleic acid dynamics, supported by experimental data and detailed methodologies.

Key Differences and Applications

Both ¹³C and ¹⁵N are spin-1/2 nuclei, making them NMR-active and essential for modern biomolecular NMR.[] The choice between ¹³C and ¹⁵N labeling, or the use of both (dual labeling), depends on the specific scientific question, the size of the nucleic acid, and the desired dynamic information.

¹⁵N Labeling:

  • Primary Use: Often used for studying the dynamics of base pairing and the overall structure through the observation of imino and amino protons.[4] The ¹H-¹⁵N HSQC experiment is a cornerstone of protein and nucleic acid NMR, providing a "fingerprint" of the molecule.[]

  • Advantages: The natural abundance of ¹⁵N is very low (0.37%), leading to clean spectra with high signal-to-noise when labeled.[] ¹⁵N labeling is crucial for experiments like ¹⁵N relaxation dispersion to probe millisecond timescale dynamics.[5]

  • Limitations: The chemical shift range of ¹⁵N is narrower compared to ¹³C, which can lead to spectral overlap in larger molecules.[]

¹³C Labeling:

  • Primary Use: Provides rich information on the sugar-phosphate backbone and the bases.[6] It is essential for detailed structural and dynamic studies of both the ribose and base moieties.[7]

  • Advantages: ¹³C offers a wider chemical shift dispersion, which helps in resolving resonance overlap, a significant issue in nucleic acid NMR.[8] Direct detection of ¹³C can be advantageous for studying systems with extensive solvent exchange where proton signals are broadened.[8] ¹³C-edited NOESY experiments are critical for obtaining distance restraints for structure determination.

  • Limitations: The natural abundance of ¹³C (1.1%) is higher than ¹⁵N, which can sometimes contribute to background signals.[] Uniform ¹³C labeling can introduce strong ¹³C-¹³C scalar couplings that complicate relaxation measurements, though selective labeling can mitigate this.[9]

Dual ¹³C/¹⁵N Labeling:

  • Primary Use: Enables a suite of powerful triple-resonance experiments that are the gold standard for assigning resonances in larger nucleic acids.[10][11] This is crucial for a comprehensive analysis of structure and dynamics.

  • Advantages: Allows for the correlation of backbone and base resonances, facilitating unambiguous assignments. It is indispensable for advanced NMR techniques like TROSY (Transverse Relaxation-Optimized Spectroscopy) for studying very large RNAs.[12][13]

  • Limitations: The cost of dual-labeled nucleotides is significantly higher than single-labeled ones.[2]

Quantitative Data Comparison

Feature¹⁵N Labeling¹³C Labeling¹³C/¹⁵N Dual Labeling
Primary Nuclei Probed Base imino and amino nitrogensRibose and base carbonsBoth nitrogen and carbon nuclei
Typical NMR Experiments ¹H-¹⁵N HSQC, ¹⁵N Relaxation (R₁, R₂, NOE), ¹⁵N Relaxation Dispersion, ¹⁵N-CEST¹H-¹³C HSQC, ¹³C Relaxation (R₁, R₂, NOE), ¹³C Relaxation Dispersion, ¹³C-CEST, ¹³C-edited NOESYTriple-resonance experiments (HNC, HNCO, etc.), TROSY-based experiments
Information Gained Base pairing dynamics, hydrogen bond stability, slow exchange processes in bases.Sugar pucker dynamics, backbone flexibility, base stacking, slow to fast timescale motions.Comprehensive structural and dynamic information, resonance assignment for large molecules.
Resolution Good, but can suffer from overlap in larger systems due to a narrower chemical shift range.[]Excellent, due to wider chemical shift dispersion.[8]Highest resolution, especially when combined with TROSY for large systems.
Sensitivity Generally high due to low natural abundance.Good, but can be affected by ¹³C-¹³C couplings in uniformly labeled samples.[9]Enables highly sensitive triple-resonance and TROSY experiments.
Cost Less expensive than dual labeling.Varies with specific labeling pattern, but generally less expensive than dual labeling.Most expensive option.[2]

Experimental Protocols

General Workflow for Isotope Labeling of RNA for NMR Studies

The most common method for producing isotopically labeled RNA is through in vitro transcription using T7 RNA polymerase.[2][14]

G cluster_prep Preparation cluster_reaction In Vitro Transcription cluster_purification Purification & Sample Prep plasmid Plasmid DNA Template linearize Linearize with Restriction Enzyme plasmid->linearize ivt Transcription Reaction linearize->ivt ntps Labeled rNTPs (¹³C and/or ¹⁵N) ntps->ivt t7 T7 RNA Polymerase t7->ivt page Denaturing PAGE ivt->page elution Elution & Desalting page->elution nmr_sample NMR Sample (Buffer Exchange & Concentration) elution->nmr_sample NMR_Spec NMR_Spec nmr_sample->NMR_Spec NMR Spectroscopy

Caption: General workflow for preparing isotopically labeled RNA for NMR studies.

Detailed Steps:

  • Template Preparation: A DNA template containing the sequence of interest downstream of a T7 promoter is prepared, often in a plasmid. The plasmid is then linearized using a restriction enzyme.

  • In Vitro Transcription: The transcription reaction is set up containing the linearized DNA template, T7 RNA polymerase, and ribonucleoside triphosphates (rNTPs). For isotopic labeling, one or more of the rNTPs are replaced with their ¹³C and/or ¹⁵N-labeled counterparts.[15][16]

  • Purification: The resulting RNA is typically purified by denaturing polyacrylamide gel electrophoresis (PAGE). The RNA band is excised, and the RNA is eluted from the gel.

  • Sample Preparation: The purified RNA is desalted and buffer-exchanged into the appropriate NMR buffer. The sample is then concentrated to the required concentration for NMR experiments (typically >0.5 mM).[5]

Key NMR Experiments for Dynamics

Relaxation Dispersion (RD): Relaxation dispersion experiments, such as Carr-Purcell-Meiboom-Gill (CPMG) and R₁ρ, are used to study conformational exchange processes on the microsecond to millisecond timescale.

  • ¹⁵N R₁ρ: This experiment is sensitive to exchange processes in the nitrogen-containing bases. It involves applying a spin-lock field to the ¹⁵N nuclei and measuring the relaxation rate as a function of the spin-lock field strength.[5]

  • ¹³C R₁ρ: This experiment probes dynamics in the ribose sugar and the carbon atoms of the bases. The pulse sequences are analogous to the ¹⁵N experiment but are tailored for ¹³C.[5]

G cluster_RD Relaxation Dispersion Principle GS Ground State (GS) (Major Population) Exchange Conformational Exchange (k_ex) GS->Exchange ES Excited State (ES) (Minor Population) Exchange->ES NMR_Signal NMR Signal (Line Broadening) Exchange->NMR_Signal Affects

Caption: Principle of NMR relaxation dispersion for studying conformational exchange.

Chemical Exchange Saturation Transfer (CEST): CEST is another powerful technique for detecting sparsely populated, transiently formed "excited states." It is particularly useful for slower exchange processes.

  • ¹⁵N-CEST: A weak radiofrequency field is applied at various frequency offsets from the main resonance. When the field is on-resonance with the excited state, saturation is transferred to the ground state via chemical exchange, leading to a dip in the ground state signal intensity.[17]

  • ¹³C-CEST: Similar to ¹⁵N-CEST, but targets ¹³C nuclei, often in methyl groups which can be sensitive probes of dynamics.[18]

Advanced Methods for Large Nucleic Acids: TROSY

For nucleic acids larger than ~30 kDa, severe line broadening occurs due to rapid transverse relaxation. Transverse Relaxation-Optimized Spectroscopy (TROSY) is a critical technique that mitigates this effect, allowing for the study of much larger systems.[19]

  • ¹H-¹⁵N TROSY: This is the most common TROSY experiment. It selectively detects the component of the nitrogen-proton correlation that experiences the slowest relaxation, resulting in significantly sharper lines.[13]

  • ¹H-¹³C TROSY: TROSY can also be applied to aromatic ¹³C-¹H groups, which is particularly useful for studying base dynamics in large RNAs.[19] The combination of ¹³C and ¹⁵N labeling is essential for TROSY-based assignment strategies in large nucleic acids.[20]

G cluster_TROSY TROSY Principle Relaxation Relaxation Mechanisms (Dipole-Dipole & CSA) Interference Constructive Interference Relaxation->Interference Cancellation Destructive Interference Relaxation->Cancellation TROSY_Component Sharp TROSY Component (Slow Relaxation) Interference->TROSY_Component AntiTROSY_Component Broad anti-TROSY Component (Fast Relaxation) Cancellation->AntiTROSY_Component

Caption: The principle of TROSY relies on the interference of relaxation mechanisms.

Conclusion

The choice between ¹³C and ¹⁵N labeling for studying nucleic acid dynamics by NMR is highly dependent on the research objectives.

  • ¹⁵N labeling is ideal for probing base-pairing dynamics and for targeted studies using experiments like ¹⁵N relaxation dispersion.

  • ¹³C labeling offers superior resolution and provides detailed information on the sugar-phosphate backbone and base dynamics.

  • Dual ¹³C/¹⁵N labeling is the most powerful approach, enabling the use of triple-resonance experiments for resonance assignment and advanced techniques like TROSY, which are essential for the study of large and complex nucleic acid systems.

By carefully selecting the appropriate labeling strategy and NMR experiments, researchers can gain unprecedented insights into the dynamic processes that govern the biological functions of nucleic acids.

References

The Economic Advantage of Precision: A Cost-Effectiveness Analysis of DMT-dA(bz) Phosphoramidite-15N5 in Research

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of nucleic acid research, the pursuit of high-resolution structural and dynamic data is paramount. For scientists engaged in nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) of DNA, the strategic incorporation of stable isotopes is not merely a technique but a gateway to unprecedented insights. This guide provides a comprehensive cost-effectiveness comparison of DMT-dA(bz) Phosphoramidite-15N5 against its unlabeled counterpart and other isotopic labeling alternatives, offering researchers, scientists, and drug development professionals a clear framework for informed decision-making.

The use of isotopically labeled phosphoramidites, such as those enriched with ¹⁵N, ¹³C, or ²H (deuterium), allows for the site-specific introduction of a unique mass or nuclear spin signature into a synthetic oligonucleotide. This targeted labeling is instrumental in simplifying complex spectra, resolving resonance assignments, and elucidating the intricate three-dimensional structures and dynamic behaviors of DNA molecules and their interactions with other molecules.[1][2]

Performance Under Scrutiny: A Comparative Analysis

While the core phosphoramidite (B1245037) chemistry for oligonucleotide synthesis is a well-established and highly efficient process, the introduction of isotopic labels can, in principle, affect performance parameters such as coupling efficiency, final yield, and purity.[3][4] However, modern synthesis protocols and the high quality of commercially available phosphoramidites, including isotopically labeled variants, ensure that these effects are minimal.

Coupling Efficiency: The success of solid-phase oligonucleotide synthesis hinges on the near-quantitative efficiency of each coupling step. For standard, unlabeled phosphoramidites, coupling efficiencies are routinely expected to be greater than 99%.[4][5] While extensive, direct head-to-head comparative studies are not widely published, the available literature and manufacturer specifications suggest that isotopically labeled phosphoramidites, including DMT-dA(bz) Phosphoramidite-¹⁵N₅, are synthesized to the same high purity standards and are expected to exhibit similarly high coupling efficiencies.[6][7] Any minor variations are generally considered negligible in the context of overall synthesis success for standard-length oligonucleotides.

Final Yield and Purity: The final yield of the full-length oligonucleotide is a direct function of the average coupling efficiency. Given the expectation of high and comparable coupling efficiencies, the final yields for oligonucleotides synthesized with unlabeled, ¹⁵N-, ¹³C-, or ²H-labeled phosphoramidites are anticipated to be similar. The purification of the final product, typically achieved through High-Performance Liquid Chromatography (HPLC), effectively removes truncated sequences and other impurities, resulting in a high-purity final product.[8][9] The presence of an isotopic label does not inherently complicate standard purification protocols.

The following table summarizes the expected performance characteristics:

ParameterUnlabeled DMT-dA(bz) PhosphoramiditeDMT-dA(bz) Phosphoramidite-¹⁵N₅Alternative Isotopes (¹³C, ²H)
Coupling Efficiency >99%Expected to be >99%Expected to be >99%
Expected Final Yield HighHighHigh
Final Purity (Post-HPLC) High (>95%)High (>95%)High (>95%)

The Cost of Clarity: A Price Comparison

The primary differentiator between unlabeled and isotopically labeled phosphoramidites is cost. The synthesis of isotopically enriched starting materials and the subsequent multi-step chemical synthesis to produce the final phosphoramidite contribute to a significant price increase.

The following table provides an estimated cost comparison. It is important to note that prices for isotopically labeled phosphoramidites are often provided by suppliers upon request and can vary based on the specific label, enrichment level, and vendor. The prices listed for labeled compounds are based on available catalog prices and should be considered indicative.

ProductSupplier ExampleEstimated Price (USD) per Gram
DMT-dA(bz) Phosphoramidite (Unlabeled)Sigma-Aldrich~$180 - $280[10]
DMT-dG(ib) Phosphoramidite-¹⁵N₅Cambridge Isotope Laboratories~$85,000 (for 25mg)[11]
Guanosine Phosphoramidite (U-¹⁵N₅)Cambridge Isotope Laboratories~$26,800 (for 10mg)[12]
Thymidine Phosphoramidite (¹³C₁₀, ¹⁵N₂)Cambridge Isotope Laboratories~$95,000 (for 10mg)[13]
2'-Deoxyguanosine Phosphoramidite (¹³C₁₀, ¹⁵N₅)Cambridge Isotope Laboratories~$122,960 (for 25mg)[14]

The Scientific Dividend: Where the Investment Pays Off

The significant cost of isotopically labeled phosphoramidites is justified by the invaluable data they enable. The choice between ¹⁵N, ¹³C, and ²H labeling depends on the specific research question and the NMR or MS experiment being performed.

  • ¹⁵N Labeling: Ideal for probing hydrogen bonding and the dynamics at the nitrogen sites within the nucleobases. It is particularly useful for studying DNA-protein interactions and the structure of the DNA duplex.[15]

  • ¹³C Labeling: Provides insights into the carbon backbone and sugar puckering of the DNA strand. It is a powerful tool for elucidating detailed structural information.

  • ²H (Deuterium) Labeling: Used to simplify complex proton NMR spectra by replacing protons with deuterium. This is especially beneficial for studying larger DNA molecules and complexes, as it reduces spectral overlap and sharpens the signals of the remaining protons.[16]

The following diagram illustrates the logical workflow for a typical research project employing isotopically labeled oligonucleotides.

experimental_workflow Experimental Workflow: From Synthesis to Structural Insights cluster_synthesis Oligonucleotide Synthesis cluster_analysis Biophysical Analysis start Define Target DNA Sequence synthesis Solid-Phase Phosphoramidite Synthesis (Incorporate Labeled Amidite) start->synthesis Select Isotopic Label (¹⁵N, ¹³C, or ²H) cleavage Cleavage and Deprotection synthesis->cleavage purification HPLC Purification cleavage->purification qc Quality Control (HPLC, MS) purification->qc nmr_ms NMR Spectroscopy or Mass Spectrometry qc->nmr_ms data_analysis Data Analysis and Structural Modeling nmr_ms->data_analysis end_product High-Resolution Structural and Dynamic Data data_analysis->end_product

A typical workflow for research using isotopically labeled oligonucleotides.

Experimental Protocols

1. Solid-Phase Oligonucleotide Synthesis using the Phosphoramidite Method

This protocol outlines the general steps for synthesizing an oligonucleotide on an automated DNA synthesizer. The incorporation of an isotopically labeled phosphoramidite follows the same procedure as an unlabeled one.

Materials:

  • Controlled Pore Glass (CPG) solid support functionalized with the initial nucleoside.

  • Unlabeled and/or isotopically labeled DMT-protected phosphoramidites (e.g., DMT-dA(bz) Phosphoramidite-¹⁵N₅).

  • Activator solution (e.g., 5-Ethylthio-1H-tetrazole).

  • Capping reagents (e.g., Acetic Anhydride and N-Methylimidazole).

  • Oxidizing solution (e.g., Iodine in THF/water/pyridine).

  • Deblocking solution (e.g., Trichloroacetic acid in dichloromethane).

  • Anhydrous acetonitrile.

  • Cleavage and deprotection solution (e.g., concentrated ammonium (B1175870) hydroxide).

Procedure: The synthesis is a cyclical process consisting of four main steps, repeated for each nucleotide addition:

  • Deblocking: The 5'-DMT protecting group of the nucleoside attached to the solid support is removed by washing with the deblocking solution.

  • Coupling: The next phosphoramidite in the sequence (labeled or unlabeled), dissolved in anhydrous acetonitrile, is activated by the activator solution and coupled to the free 5'-hydroxyl group of the growing oligonucleotide chain.

  • Capping: Any unreacted 5'-hydroxyl groups are acetylated using the capping reagents to prevent the formation of deletion mutants in subsequent cycles.

  • Oxidation: The newly formed phosphite (B83602) triester linkage is oxidized to a more stable phosphate (B84403) triester using the oxidizing solution.

This cycle is repeated until the desired oligonucleotide sequence is synthesized.

Cleavage and Deprotection:

  • Following synthesis, the oligonucleotide is cleaved from the solid support using concentrated ammonium hydroxide (B78521).

  • The protecting groups on the nucleobases and the phosphate backbone are removed by heating the ammonium hydroxide solution.

The following diagram illustrates the phosphoramidite synthesis cycle.

phosphoramidite_cycle deblocking 1. Deblocking (Remove 5'-DMT group) coupling 2. Coupling (Add next phosphoramidite) deblocking->coupling capping 3. Capping (Block unreacted sites) coupling->capping oxidation 4. Oxidation (Stabilize linkage) capping->oxidation oxidation->deblocking Repeat for next nucleotide

The four-step phosphoramidite synthesis cycle.

2. Quality Control and Analysis

a. Purification by High-Performance Liquid Chromatography (HPLC): [8]

  • Principle: Reverse-phase HPLC separates the full-length oligonucleotide (which is more hydrophobic due to the presence of the 5'-DMT group if left on) from shorter, truncated sequences.

  • Stationary Phase: C18 column.

  • Mobile Phase: A gradient of an organic solvent (e.g., acetonitrile) in an aqueous buffer (e.g., triethylammonium (B8662869) acetate).

  • Detection: UV absorbance at 260 nm.

  • Outcome: A purified full-length oligonucleotide with a purity typically exceeding 95%.

b. Identity Confirmation by Mass Spectrometry (MS): [17][18]

  • Principle: Techniques like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) are used to determine the molecular weight of the synthesized oligonucleotide.

  • Procedure: A small aliquot of the purified oligonucleotide is ionized and its mass-to-charge ratio is measured.

  • Outcome: The measured molecular weight should match the theoretical molecular weight of the desired sequence, confirming its identity. The incorporation of an isotopic label will result in a predictable mass shift.

Conclusion: A Strategic Investment in Discovery

The decision to use DMT-dA(bz) Phosphoramidite-¹⁵N₅ or other isotopically labeled analogs is a strategic one, balancing the significant upfront cost with the immense potential for novel scientific discovery. While the performance in terms of synthesis efficiency is comparable to their unlabeled counterparts, the true value lies in the high-resolution data that these labeled molecules unlock. For research groups aiming to push the boundaries of structural biology and drug development, the investment in isotopic labeling is not just a cost, but a critical enabler of cutting-edge science. The choice of a specific isotope—¹⁵N, ¹³C, or ²H—should be carefully considered based on the specific scientific questions being addressed, ensuring that the financial investment yields the most impactful data.

References

A Researcher's Guide to Site-Specific Isotopic Labeling of DNA: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the intricate world of DNA structural and functional analysis, site-specific isotopic labeling is an indispensable tool. This guide provides an objective comparison of alternative methods for introducing isotopic labels into DNA with precision, supported by experimental data and detailed protocols to aid in selecting the most suitable technique for your research needs.

The ability to introduce isotopes like ¹³C, ¹⁵N, and ²H at specific locations within a DNA molecule is crucial for a variety of advanced analytical techniques, most notably Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). These methods provide unparalleled insights into DNA structure, dynamics, and interactions with other molecules. While traditional methods for uniform labeling exist, site-specific approaches offer the advantage of simplifying complex spectra and focusing on regions of interest. This guide explores and compares several powerful alternative methods for achieving this targeted labeling.

Performance Comparison of Site-Specific DNA Isotopic Labeling Methods

The choice of a labeling strategy depends on several factors, including the desired labeling position (internal or terminal), the size of the DNA molecule, the required labeling efficiency, and the available resources. The following table summarizes the key performance metrics of the most common alternative methods.

MethodPrincipleTypical Labeling EfficiencySpecificityKey AdvantagesKey Limitations
Solid-Phase Chemical Synthesis Stepwise synthesis of DNA oligonucleotides on a solid support using isotopically labeled phosphoramidites.>99% per coupling stepHigh (at the nucleotide level)High purity and yield for short oligos; precise control over label position.Limited to shorter DNA fragments (<100 nt); high cost of labeled phosphoramidites.[1]
Nicking Enzyme-Based Labeling A nicking endonuclease creates a single-strand break, followed by exonuclease digestion to create a gap, which is then filled with labeled dNTPs by a DNA polymerase and sealed by a ligase.84-93%[2]High (defined by the nicking site)Applicable to large DNA molecules (kbp-sized); allows for internal labeling.[3][4]Requires specific nicking enzyme recognition sites; can be a multi-step process.[3][4]
Methyltransferase (MTase)-Directed Labeling A DNA methyltransferase is used to transfer a functionalized cofactor analog (containing the isotopic label or a reactive group for subsequent labeling) to a specific recognition sequence.~70% (fluorophore coupling efficiency after enzymatic modification)[5]High (defined by the MTase recognition site)Highly specific; can be performed on large DNA molecules; can be combined with click chemistry for versatile labeling.[5][6][7]Dependent on the availability and specificity of the MTase; may require synthesis of cofactor analogs.
PCR-Based Labeling Incorporation of isotopically labeled deoxynucleoside triphosphates (dNTPs) during PCR amplification.Variable (depends on polymerase and percentage of labeled dNTPs)[8][9][10]Can be site-specific with appropriate primer design and template.Simple and widely used technique; can produce large quantities of labeled DNA.[11]Complete substitution with labeled dNTPs can inhibit PCR; incorporation efficiency can be lower than for natural dNTPs.[8][10]
Splint-Mediated Ligation A DNA or RNA oligonucleotide (splint) is used as a template to guide the ligation of a labeled DNA fragment to a target DNA molecule.>95% (with optimized splint design)[12]High (defined by the splint sequence)Allows for the assembly of larger labeled DNA from smaller, easily synthesized fragments; can be used for segmental labeling.Efficiency can be affected by the secondary structure of the DNA molecules.[12]

Experimental Workflows and Methodologies

To facilitate the implementation of these techniques, this section provides detailed experimental protocols for the key methods discussed.

Solid-Phase Chemical Synthesis

This method is the gold standard for producing short, site-specifically labeled oligonucleotides. The process involves a cycle of four chemical reactions for each nucleotide added to the growing chain.

Solid_Phase_Synthesis cluster_cycle Synthesis Cycle (repeated for each nucleotide) Deblocking 1. Deblocking: Removal of 5'-DMT protecting group Coupling 2. Coupling: Addition of labeled phosphoramidite (B1245037) Deblocking->Coupling Exposes 5'-OH Capping 3. Capping: Acetylation of unreacted 5'-hydroxyl groups Coupling->Capping Forms new phosphite (B83602) triester linkage Oxidation 4. Oxidation: Conversion of phosphite triester to stable phosphate (B84403) triester Capping->Oxidation Prevents formation of failure sequences Oxidation->Deblocking Stabilizes the internucleotide bond Cleavage Cleavage and Deprotection Oxidation->Cleavage After final cycle Start Solid Support with first nucleoside Start->Deblocking Purification Purification (e.g., HPLC) Cleavage->Purification Final_Product Site-Specifically Labeled Oligonucleotide Purification->Final_Product

Fig 1. Workflow for Solid-Phase DNA Synthesis.

Protocol:

  • Resin Preparation: Start with a solid support (e.g., controlled pore glass) functionalized with the first nucleoside of the desired sequence.

  • Deblocking: Remove the 5'-dimethoxytrityl (DMT) protecting group from the support-bound nucleoside using a mild acid (e.g., trichloroacetic acid).

  • Coupling: Add the desired isotopically labeled nucleoside phosphoramidite and an activator (e.g., tetrazole) to the column to form a new phosphite triester linkage.

  • Capping: Acetylate any unreacted 5'-hydroxyl groups using acetic anhydride (B1165640) and N-methylimidazole to prevent the formation of deletion mutants.

  • Oxidation: Oxidize the unstable phosphite triester to a stable phosphate triester using an oxidizing agent like iodine in the presence of water.

  • Repeat: Repeat the deblocking, coupling, capping, and oxidation steps for each subsequent nucleotide in the sequence.

  • Cleavage and Deprotection: After the final cycle, cleave the oligonucleotide from the solid support and remove all remaining protecting groups using a strong base (e.g., ammonium (B1175870) hydroxide).

  • Purification: Purify the final product using methods such as high-performance liquid chromatography (HPLC) or polyacrylamide gel electrophoresis (PAGE).

Nicking Enzyme-Based Labeling

This enzymatic approach allows for the introduction of isotopic labels at internal sites within a larger DNA molecule.

Nicking_Enzyme_Labeling Start_DNA Double-Stranded DNA with Nicking Site(s) Nicking 1. Nicking: Incubate with Nicking Endonuclease Start_DNA->Nicking Gap_Creation 2. Gap Formation: (Optional) Exonuclease treatment or strand displacement Nicking->Gap_Creation Creates single-strand break(s) Label_Incorporation 3. Label Incorporation: Add labeled dNTPs and DNA Polymerase Gap_Creation->Label_Incorporation Generates a single-stranded gap Ligation 4. Ligation: Add DNA Ligase to seal the nick Label_Incorporation->Ligation Fills the gap with labeled nucleotides Labeled_DNA Internally Labeled Double-Stranded DNA Ligation->Labeled_DNA Seals the phosphodiester backbone

Fig 2. Workflow for Nicking Enzyme-Based DNA Labeling.

Protocol:

  • Nicking Reaction: Incubate the target DNA with a site-specific nicking endonuclease (e.g., Nt.BstNBI) in its recommended buffer at the optimal temperature (typically 55-65°C) for 1-2 hours.[2]

  • Gap Creation (Optional but recommended for efficiency): If a larger labeled region is desired, treat the nicked DNA with an exonuclease that digests from the nick, or use a polymerase with strand displacement activity in the next step.

  • Label Incorporation: To the nicked (and gapped) DNA, add a DNA polymerase (e.g., DNA Polymerase I), a mixture of dNTPs including the desired isotopically labeled dNTPs, and the appropriate polymerase buffer. Incubate at the polymerase's optimal temperature (e.g., 37°C for DNA Pol I).

  • Ligation: Add DNA ligase (e.g., T4 DNA Ligase) and ATP to the reaction mixture to seal the remaining nick in the phosphodiester backbone. Incubate at the ligase's optimal temperature (e.g., 16°C overnight or room temperature for a few hours).

  • Purification: Purify the labeled DNA from enzymes and unincorporated nucleotides using a suitable method like spin column purification or gel electrophoresis.

Methyltransferase (MTase)-Directed Labeling

This chemo-enzymatic strategy offers high specificity for internal labeling.

MTase_Labeling Start_DNA Double-Stranded DNA with MTase Recognition Site MTase_Reaction 1. Enzymatic Transfer: Incubate DNA, MTase, and Cofactor Analog Start_DNA->MTase_Reaction Cofactor Isotopically Labeled or Functionalized AdoMet Analog Cofactor->MTase_Reaction Labeled_DNA_Intermediate DNA with Covalently Attached Label or Reactive Group MTase_Reaction->Labeled_DNA_Intermediate Label is transferred to the recognition site Click_Chemistry 2. (Optional) Click Chemistry: React with a labeled azide (B81097) or alkyne Labeled_DNA_Intermediate->Click_Chemistry Final_Labeled_DNA Site-Specifically Labeled DNA Labeled_DNA_Intermediate->Final_Labeled_DNA Direct Labeling Click_Chemistry->Final_Labeled_DNA

Fig 3. Workflow for MTase-Directed DNA Labeling.

Protocol:

  • Enzymatic Reaction: Incubate the target DNA with a specific DNA methyltransferase (e.g., M.TaqI) and a synthetic S-adenosyl-L-methionine (AdoMet) cofactor analog carrying the isotopic label or a reactive handle (like an azide or alkyne) in the appropriate reaction buffer. The reaction is typically carried out at 37°C for several hours.[13]

  • Enzyme Inactivation and Purification: Heat-inactivate the methyltransferase and purify the modified DNA to remove the enzyme and excess cofactor.

  • (Optional) Click Chemistry: If a reactive handle was introduced, perform a click chemistry reaction (e.g., copper-catalyzed azide-alkyne cycloaddition) by adding the isotopically labeled reporter molecule (e.g., a ¹³C-labeled alkyne) and the necessary catalysts.

  • Final Purification: Purify the final labeled DNA product to remove reactants from the click chemistry step.

PCR-Based Labeling

A straightforward method for producing labeled DNA fragments.

PCR_Labeling cluster_pcr_components PCR Reaction Mix Template_DNA DNA Template Thermocycling Thermocycling: 1. Denaturation (95°C) 2. Annealing (50-65°C) 3. Extension (72°C) Template_DNA->Thermocycling Primers Forward and Reverse Primers Primers->Thermocycling Polymerase DNA Polymerase (e.g., Taq) Polymerase->Thermocycling Buffers Reaction Buffer and MgCl2 Buffers->Thermocycling dNTPs dNTP Mix with Labeled dNTP(s) dNTPs->Thermocycling Amplification Exponential Amplification (25-35 cycles) Thermocycling->Amplification Labeled_Product Labeled PCR Product Amplification->Labeled_Product Purification Purification Labeled_Product->Purification

Fig 4. Workflow for PCR-Based DNA Labeling.

Protocol:

  • Reaction Setup: Prepare a PCR reaction mixture containing the DNA template, forward and reverse primers, a thermostable DNA polymerase, PCR buffer, and a dNTP mix where one or more of the dNTPs are isotopically labeled. The ratio of labeled to unlabeled dNTPs may need to be optimized to avoid inhibiting the reaction.[10][14]

  • Thermocycling: Perform PCR using a standard thermocycling protocol:

    • Initial denaturation (e.g., 95°C for 2-5 minutes).

    • 25-35 cycles of:

      • Denaturation (e.g., 95°C for 30 seconds).

      • Annealing (e.g., 50-65°C for 30 seconds, temperature depends on primers).

      • Extension (e.g., 72°C, time depends on the length of the product).

    • Final extension (e.g., 72°C for 5-10 minutes).[15]

  • Analysis and Purification: Analyze the PCR product by agarose (B213101) gel electrophoresis. Purify the labeled DNA fragment from the reaction mixture using a PCR purification kit or gel extraction.

Splint-Mediated Ligation

This technique is particularly useful for assembling larger labeled DNA molecules from smaller, more manageable pieces.

Splint_Ligation Labeled_Fragment Labeled DNA Fragment (5'-phosphate) Hybridization 1. Hybridization: Anneal fragments with the splint Labeled_Fragment->Hybridization Target_DNA Target DNA Fragment (3'-hydroxyl) Target_DNA->Hybridization Splint_Oligo Splint Oligonucleotide (complementary to both fragments) Splint_Oligo->Hybridization Ligation 2. Ligation: Add T4 DNA Ligase and ATP Hybridization->Ligation Forms a nicked duplex Denaturation 3. Denaturation: Remove the splint Ligation->Denaturation Seals the nick Final_Product Site-Specifically Labeled Longer DNA Molecule Denaturation->Final_Product

Fig 5. Workflow for Splint-Mediated DNA Ligation.

Protocol:

  • Fragment Preparation: Prepare the DNA fragments to be ligated. The "donor" fragment must have a 5'-phosphate group, and the "acceptor" fragment must have a 3'-hydroxyl group. One or both fragments can be isotopically labeled.

  • Hybridization: Mix the DNA fragments and the splint oligonucleotide in a suitable buffer. Heat the mixture to denature the DNA (e.g., 90°C) and then slowly cool to allow the fragments to anneal to the splint.[16]

  • Ligation: Add T4 DNA ligase and ATP to the annealed mixture and incubate at the optimal temperature for the ligase (e.g., 16°C overnight or 37°C for 1 hour).[16]

  • Splint Removal and Purification: Denature the ligated product to remove the splint oligonucleotide (e.g., by heating or using a denaturing gel). Purify the final ligated product, for instance, by gel electrophoresis.

Conclusion

The methods presented in this guide offer a versatile toolkit for the site-specific isotopic labeling of DNA. Solid-phase synthesis remains the method of choice for short oligonucleotides, providing unparalleled precision. For larger DNA molecules, enzymatic methods such as nicking enzyme-based labeling and methyltransferase-directed labeling offer high specificity and efficiency. PCR-based methods provide a simple and scalable approach, while splint-mediated ligation is ideal for modularly constructing large, segmentally labeled DNA molecules. By understanding the principles, performance, and protocols of these alternative methods, researchers can select the most appropriate strategy to unlock detailed insights into the structure and function of DNA.

References

A Researcher's Guide to 15N Labeled Phosphoramidites: A Comparative Analysis of Suppliers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the synthesis of isotopically labeled oligonucleotides, the quality of 15N labeled phosphoramidites is paramount. These critical reagents directly influence the yield, purity, and integrity of the final product, impacting downstream applications such as NMR spectroscopy and mass spectrometry. This guide provides a comparative analysis of prominent suppliers of 15N labeled phosphoramidites, offering a framework for in-house evaluation supported by detailed experimental protocols.

Key Performance Indicators for 15N Labeled Phosphoramidites

The performance of 15N labeled phosphoramidites can be assessed by three critical parameters:

  • Coupling Efficiency: This is the most crucial factor determining the overall yield of the full-length oligonucleotide. Even a small decrease in coupling efficiency per cycle leads to a significant reduction in the final product, especially for longer sequences. High coupling efficiency (ideally >99%) is essential for obtaining a high yield of the desired oligonucleotide.

  • Purity: The chemical and isotopic purity of the phosphoramidite (B1245037) is critical to prevent the incorporation of impurities into the synthesized oligonucleotide. Common impurities can include non-labeled counterparts, diastereomers, and degradation products, which can complicate downstream analysis and affect the structural integrity of the oligonucleotide.

  • Stability: The stability of phosphoramidites under storage and during synthesis is crucial for consistent performance. Degradation of the phosphoramidite can lead to lower coupling efficiencies and the introduction of impurities.

Comparative Overview of 15N Labeled Phosphoramidite Suppliers

The following table summarizes publicly available information from prominent suppliers of 15N labeled phosphoramidites. It is important to note that this data is provided by the suppliers themselves and has not been independently verified in a head-to-head comparison. Researchers are encouraged to use the experimental protocols provided in this guide to conduct their own evaluations.

SupplierStated Quality Control MethodsStated Purity/Isotopic EnrichmentProduct Offerings
Cambridge Isotope Laboratories (CIL) Not explicitly detailed on all product pages, but certificates of analysis are available.Chemical Purity: ≥95%; Isotopic Enrichment: Typically 97-98% for 15N.[1][2]Wide range of 15N and 13C, 15N labeled DNA and RNA phosphoramidites.[3][4][5]
Silantes Mass spectrometry and 31P-NMR.[6]Isotope Enrichment: >98%; Chemical Purity: >95%.[6]Uniformly and site-specifically labeled ribo- and deoxyribo-phosphoramidites with 2H, 13C, and/or 15N.[6][7]
Thermo Fisher Scientific HPLC-MS, GC, 31P NMR, and Karl Fischer oven titration.[8]TheraPure Grade: HPLC purity ≥99%, 31P NMR purity ≥99%.[9][10]Offers standard and "TheraPure" quality grades for various phosphoramidites.[8][11]
Glen Research HPLC trace and Certificate of Analysis provided with every product.[12][13]Not explicitly quantified in general product information but emphasizes high quality through their "Sterling Quality" standard.[14]Wide range of phosphoramidites for DNA and RNA synthesis, including modified and labeled versions.[15]
ChemGenes Not explicitly detailed, but product specifications are provided.Product-specific, with formula weight and other details available.[16][17]Offers a variety of phosphoramidites, including branching and modified versions.[18][19][20]
Sigma-Aldrich (Merck) Water content analysis (Karl Fischer titration), phosphoramidite identification, and solid support verification.[21][22]Optimized chemistry protocols to ensure >99.0% coupling efficiency.[22]Offers a full range of "Proligo®" phosphoramidites and reagents for oligonucleotide synthesis.[23][24]

Experimental Protocols for In-House Comparative Analysis

To facilitate a direct and objective comparison of 15N labeled phosphoramidites from different suppliers, the following detailed experimental protocols are provided.

Protocol 1: Determination of Coupling Efficiency via Trityl Cation Monitoring

This protocol outlines a method to determine the average stepwise coupling efficiency by synthesizing a defined oligonucleotide sequence and measuring the release of the dimethoxytrityl (DMT) cation.

Objective: To quantitatively compare the coupling efficiency of 15N labeled phosphoramidites from different suppliers.

Materials:

  • DNA/RNA synthesizer

  • 15N labeled phosphoramidites from different suppliers

  • Standard oligonucleotide synthesis reagents (activator, capping reagents, oxidizing agent, deblocking solution)

  • Anhydrous acetonitrile

  • Controlled pore glass (CPG) solid support

  • UV-Vis spectrophotometer (often integrated into the synthesizer)

Methodology:

  • Synthesizer Preparation: Ensure the synthesizer is clean, dry, and all reagent lines are primed with fresh, anhydrous reagents.

  • Sequence Synthesis: For each supplier's phosphoramidite to be tested, synthesize a homopolymer sequence (e.g., T20 for a thymidine (B127349) phosphoramidite). This minimizes sequence-dependent variations in coupling efficiency.

  • Trityl Cation Monitoring: The synthesizer's trityl monitor measures the absorbance of the DMT cation released during the deblocking step of each cycle. The intensity of the orange color is directly proportional to the number of successfully coupled molecules in the preceding cycle.

  • Data Collection: Record the absorbance values for each deblocking step throughout the synthesis.

  • Calculation of Stepwise Coupling Efficiency:

    • The efficiency of each coupling step (η_i) can be calculated as the ratio of the trityl absorbance at that step (A_i) to the absorbance of the previous step (A_{i-1}): η_i = (A_i / A_{i-1}) * 100%

  • Calculation of Average Coupling Efficiency: The average stepwise coupling efficiency is the geometric mean of all the individual coupling efficiencies.

Coupling_Efficiency_Workflow cluster_synthesis Oligonucleotide Synthesis cluster_analysis Data Analysis start Start Synthesis of Homopolymer (e.g., T20) deblock Deblocking: Remove DMT group start->deblock couple Coupling: Add 15N Phosphoramidite deblock->couple measure Measure Trityl Cation Absorbance after each Deblocking step deblock->measure cap Capping: Block unreacted 5'-OH couple->cap oxidize Oxidation: Stabilize phosphite (B83602) triester cap->oxidize oxidize->deblock Repeat for each cycle calculate Calculate Stepwise Coupling Efficiency measure->calculate average Calculate Average Coupling Efficiency calculate->average

Workflow for determining coupling efficiency.
Protocol 2: Purity Assessment by HPLC, 31P NMR, and Mass Spectrometry

This protocol provides a framework for assessing the chemical and isotopic purity of 15N labeled phosphoramidites.

Objective: To identify and quantify impurities in 15N labeled phosphoramidite samples.

A. High-Performance Liquid Chromatography (HPLC)

Methodology:

  • Column: A reverse-phase C18 column is typically used.

  • Mobile Phase: A gradient of an aqueous buffer (e.g., triethylammonium (B8662869) acetate (B1210297) or ammonium (B1175870) bicarbonate) and an organic solvent (e.g., acetonitrile) is commonly employed.

  • Detection: UV detection at a wavelength suitable for the nucleobase (e.g., 260 nm).

  • Sample Preparation: Dissolve the phosphoramidite in anhydrous acetonitrile.

  • Analysis: The chromatogram will show peaks corresponding to the two diastereomers of the phosphoramidite.[13] Impurity peaks, such as those from oxidized phosphoramidites or other byproducts, can be identified and quantified.

B. 31P Nuclear Magnetic Resonance (NMR) Spectroscopy

Methodology:

  • Instrument: A high-field NMR spectrometer.

  • Solvent: Anhydrous acetonitrile-d3 (B32919) or chloroform-d.

  • Analysis: 31P NMR is highly effective for identifying phosphorus-containing impurities. The two diastereomers of the P(III) phosphoramidite will appear as distinct peaks around 140-155 ppm.[25] Oxidized P(V) impurities will appear in a different region of the spectrum (typically -10 to 50 ppm).[25]

C. Mass Spectrometry (MS)

Methodology:

  • Technique: Electrospray ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) are commonly used. Due to the acid-labile nature of phosphoramidites, specialized methods, such as using a matrix system with a metal ion, may be necessary for accurate mass determination.[12][16]

  • Analysis: MS provides an accurate mass measurement, confirming the identity of the phosphoramidite and any impurities. The isotopic distribution can also be analyzed to confirm the incorporation of 15N.

Purity_Analysis_Workflow start 15N Labeled Phosphoramidite Sample hplc HPLC Analysis (Purity & Impurity Profile) start->hplc nmr 31P NMR Analysis (P(III) vs P(V) Impurities) start->nmr ms Mass Spectrometry (Identity & Isotopic Enrichment) start->ms results Comprehensive Purity Assessment hplc->results nmr->results ms->results

Workflow for purity assessment.
Protocol 3: Stability Assessment

This protocol describes a method for evaluating the stability of 15N labeled phosphoramidites under accelerated conditions.

Objective: To compare the shelf-life and stability of 15N labeled phosphoramidites from different suppliers.

Methodology:

  • Sample Preparation: Aliquot phosphoramidite samples from each supplier into separate, sealed vials under an inert atmosphere (e.g., argon).

  • Storage Conditions: Store the vials at an elevated temperature (e.g., 40°C or 50°C) and at a control temperature (e.g., -20°C).

  • Time Points: At regular intervals (e.g., 1, 2, 4, 8 weeks), remove a vial from each temperature condition for analysis.

  • Analysis: Analyze the purity of each sample using the HPLC and 31P NMR methods described in Protocol 2.

  • Data Evaluation: Plot the percentage of the intact phosphoramidite over time for each supplier and at each temperature. This will provide a comparative assessment of their stability.

Stability_Testing_Signaling_Pathway start Phosphoramidite Sample (Time = 0) storage_control Storage at -20°C start->storage_control storage_accelerated Storage at Elevated Temp. start->storage_accelerated analysis_t1 Purity Analysis (Time = t1) storage_control->analysis_t1 storage_accelerated->analysis_t1 analysis_t2 Purity Analysis (Time = t2) analysis_t1->analysis_t2 analysis_tn Purity Analysis (Time = tn) analysis_t2->analysis_tn degradation_curve Plot Degradation Curve (% Purity vs. Time) analysis_tn->degradation_curve

Signaling pathway for stability assessment.

Conclusion

The selection of a 15N labeled phosphoramidite supplier is a critical decision that can significantly impact the success of oligonucleotide synthesis and subsequent research. While suppliers provide valuable information on the quality of their products, conducting in-house comparative analyses is the most reliable way to determine the best-performing reagents for specific applications. By utilizing the standardized protocols outlined in this guide, researchers, scientists, and drug development professionals can objectively evaluate coupling efficiency, purity, and stability, leading to more robust and reproducible scientific outcomes.

References

Quantifying the Isotopic Purity of DMT-dA(bz) Phosphoramidite-¹⁵N₅: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of DMT-dA(bz) Phosphoramidite-¹⁵N₅ and its unlabeled counterpart, offering a detailed analysis of isotopic purity and outlining the experimental protocols for its quantification. The strategic incorporation of stable isotopes like ¹⁵N into DNA building blocks is crucial for a variety of research applications, from elucidating DNA-protein interactions to tracking the metabolic fate of oligonucleotide therapeutics.[1] Ensuring the isotopic enrichment and chemical purity of these labeled phosphoramidites is paramount for the accuracy and reliability of experimental results.

Performance Comparison: Isotopic and Chemical Purity

The primary distinction between DMT-dA(bz) Phosphoramidite-¹⁵N₅ and the standard DMT-dA(bz) Phosphoramidite (B1245037) lies in the isotopic enrichment of the former. This enrichment allows for the differentiation of the labeled molecule from its natural abundance counterpart in analytical techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. The following table summarizes the key quantitative metrics for both products, based on typical specifications and analytical data.

ParameterDMT-dA(bz) Phosphoramidite-¹⁵N₅DMT-dA(bz) Phosphoramidite (Unlabeled)Method of Analysis
Chemical Purity ≥98.0%≥98.0%High-Performance Liquid Chromatography (HPLC)
¹⁵N Isotopic Enrichment ≥98%Natural Abundance (~0.37%)Liquid Chromatography-Mass Spectrometry (LC-MS)
Molecular Weight (Monoisotopic) Approx. 862.36 g/mol 857.93 g/mol Mass Spectrometry (MS)
³¹P NMR Purity ≥99.0%≥99.0%³¹P Nuclear Magnetic Resonance (NMR)
Water Content ≤0.3%≤0.3%Karl Fischer Titration

Experimental Protocols

Accurate determination of isotopic purity is essential for quantitative studies. Below are detailed methodologies for the key analytical techniques used to characterize DMT-dA(bz) Phosphoramidite-¹⁵N₅.

Experimental Workflow for Isotopic Purity Assessment

The overall workflow for quantifying the isotopic purity of DMT-dA(bz) Phosphoramidite-¹⁵N₅ involves sample preparation, analysis by LC-MS and ³¹P NMR, and subsequent data analysis to determine both chemical purity and isotopic enrichment.

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analytical Methods cluster_data Data Analysis prep Dissolve Labeled and Unlabeled Phosphoramidites in Anhydrous Acetonitrile (B52724) lcms LC-MS Analysis for Isotopic Enrichment prep->lcms Inject into LC-MS nmr ³¹P NMR Analysis for Chemical Purity prep->nmr Prepare NMR sample data_lcms Mass Spectra Integration & Isotopic Ratio Calculation lcms->data_lcms Generate Mass Spectra data_nmr Spectral Peak Integration & Purity Determination nmr->data_nmr Acquire NMR Spectra

Caption: Experimental workflow for isotopic purity analysis.

Quantification of Isotopic Enrichment by LC-MS

This protocol details the use of Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the isotopic enrichment of DMT-dA(bz) Phosphoramidite-¹⁵N₅.

a. Materials:

  • DMT-dA(bz) Phosphoramidite-¹⁵N₅

  • DMT-dA(bz) Phosphoramidite (Unlabeled Standard)

  • Anhydrous acetonitrile for DNA synthesis

  • 10 mM Ammonium Acetate in water (Mobile Phase A)

  • Acetonitrile (Mobile Phase B)

  • LC-MS system (e.g., UHPLC coupled to a high-resolution mass spectrometer like an Orbitrap or Q-TOF)

b. Sample Preparation:

  • Prepare a stock solution of both the ¹⁵N₅-labeled and unlabeled phosphoramidite at a concentration of 1.0 mg/mL in anhydrous acetonitrile.

  • Further dilute the stock solutions to a working concentration of 0.1 mg/mL in anhydrous acetonitrile.

c. LC-MS Parameters:

  • Column: C18 column (e.g., 100 mm x 2.1 mm, 2.6 µm particle size)

  • Mobile Phase A: 10 mM Ammonium Acetate in water

  • Mobile Phase B: Acetonitrile

  • Gradient: A suitable gradient to ensure separation from impurities, for example:

    • 0-2 min: 95% A, 5% B

    • 2-15 min: Linear gradient to 5% A, 95% B

    • 15-18 min: Hold at 5% A, 95% B

    • 18-20 min: Return to 95% A, 5% B

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 5 µL

  • Mass Spectrometer: High-resolution mass spectrometer

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Scan Range: m/z 800-900

  • Resolution: >60,000

d. Data Analysis:

  • Acquire the full scan mass spectra for both the labeled and unlabeled samples.

  • For the unlabeled sample, determine the monoisotopic mass and the natural isotopic distribution. The theoretical monoisotopic mass for the protonated molecule [M+H]⁺ is approximately 858.94 g/mol .

  • For the ¹⁵N₅-labeled sample, identify the peak corresponding to the fully labeled species. The theoretical monoisotopic mass for the protonated molecule [M+H]⁺ is approximately 863.93 g/mol (a +5 Da shift from the unlabeled version).

  • To calculate the isotopic enrichment, integrate the peak areas of the fully labeled species (M+5) and any partially labeled or unlabeled species (M to M+4).

  • Isotopic Enrichment (%) = [Area(M+5) / (Sum of Areas of all isotopic peaks)] x 100.

Determination of Chemical Purity by ³¹P NMR

³¹P NMR is a powerful technique for assessing the purity of phosphoramidites by specifically detecting the phosphorus-containing species.[2]

a. Materials:

  • DMT-dA(bz) Phosphoramidite-¹⁵N₅ or unlabeled standard

  • Deuterated acetonitrile (CD₃CN)

  • NMR tubes

b. Sample Preparation:

  • Dissolve approximately 10-20 mg of the phosphoramidite sample in 0.5 mL of deuterated acetonitrile in an NMR tube.

c. NMR Parameters:

  • Spectrometer: 300 MHz or higher NMR spectrometer

  • Nucleus: ³¹P

  • Pulse Program: Proton-decoupled single pulse experiment

  • Relaxation Delay: 5 seconds

  • Number of Scans: 128 or higher for good signal-to-noise ratio

d. Data Analysis:

  • The phosphoramidite should appear as a characteristic signal around 149 ppm. Due to the chiral phosphorus center, this may appear as two closely spaced signals representing the diastereomers.

  • Integrate the area of the main phosphoramidite peak(s).

  • Identify and integrate any impurity peaks. Common impurities include phosphonates (around 10-30 ppm) and phosphate (B84403) esters (around 0 ppm), which can result from oxidation or hydrolysis.

  • Calculate the purity by dividing the integral of the product peaks by the sum of the integrals of all phosphorus-containing species.

Application in DNA Damage and Repair Studies

The use of ¹⁵N-labeled phosphoramidites is particularly valuable in studies of DNA damage and repair. For instance, incorporating ¹⁵N-labeled deoxyadenosine (B7792050) into a DNA duplex allows researchers to use NMR or MS to probe the structural and dynamic changes that occur upon the formation of a DNA adduct with a carcinogen and the subsequent recognition and repair by cellular machinery.

The following diagram illustrates a simplified pathway of DNA adduct formation and subsequent nucleotide excision repair (NER), a key mechanism for removing bulky lesions from DNA.[3][4]

dna_repair_pathway cluster_damage DNA Damage cluster_repair Nucleotide Excision Repair (NER) carcinogen Carcinogen Exposure adduct DNA Adduct Formation carcinogen->adduct dna Normal DNA Duplex (with ¹⁵N-dA) dna->adduct recognition Damage Recognition (XPC-RAD23B) adduct->recognition Lesion Detected unwinding DNA Unwinding (TFIIH) recognition->unwinding excision Dual Incision (XPG, ERCC1-XPF) unwinding->excision synthesis DNA Synthesis (DNA Polymerase) excision->synthesis Gap created ligation Ligation (DNA Ligase) synthesis->ligation repaired_dna Repaired DNA Duplex ligation->repaired_dna Integrity Restored

Caption: DNA adduct formation and repair pathway.

By using ¹⁵N-labeled DNA substrates, researchers can precisely track the fate of the adducted nucleotide throughout this repair process, providing valuable insights into the efficiency and fidelity of DNA repair mechanisms, which are often dysregulated in cancer.

References

Safety Operating Guide

Safeguarding Your Research: Proper Disposal of DMT-dA(bz) Phosphoramidite-15N5

Author: BenchChem Technical Support Team. Date: December 2025

Researchers and drug development professionals handling DMT-dA(bz) Phosphoramidite-15N5 must adhere to stringent safety and disposal protocols to ensure a secure laboratory environment and regulatory compliance. This guide provides essential, step-by-step procedures for the safe handling and disposal of this hazardous chemical, building on a foundation of laboratory safety and responsible chemical management.

Immediate Safety and Handling Precautions

This compound is classified as a hazardous substance, known to be harmful if swallowed, and can cause skin, eye, and respiratory irritation[1][2]. Therefore, strict adherence to safety measures is paramount.

Personal Protective Equipment (PPE): When handling this compound, wearing appropriate personal protective equipment is mandatory. This includes:

  • Safety goggles or glasses compliant with OSHA or European standards[3].

  • Chemical-resistant gloves[1].

  • A laboratory coat[1].

Work Environment: All handling of this compound should be conducted in a well-ventilated area, ideally within a certified chemical fume hood to prevent inhalation of dust or vapors[1][2].

Storage: Store the compound in a cool, dry, and well-ventilated place, away from moisture and direct sunlight, with a recommended temperature of -20°C[2].

Spill Management: In the event of a spill, immediately absorb the material with an inert substance such as vermiculite (B1170534) or dry sand. The collected material should be placed in a sealed container for proper disposal. Following the removal of the spilled substance, the affected area must be decontaminated with alcohol[1][2]. It is crucial to prevent the chemical from entering drains or waterways[1][2].

Step-by-Step Disposal Plan

The primary and recommended method for the safe disposal of this compound waste is through a controlled deactivation process involving hydrolysis. This procedure transforms the reactive phosphoramidite (B1245037) into a less reactive H-phosphonate species, which can then be disposed of as hazardous waste according to institutional and governmental regulations[1].

Waste Segregation:

  • Solid Waste: Unused or expired solid this compound should be collected in a designated and clearly labeled hazardous waste container[3].

  • Contaminated Materials: All materials that have come into contact with the chemical, such as gloves, weighing papers, and absorbent pads, are to be considered contaminated and must be collected in a separate, clearly labeled waste container[3].

This protocol is designed for the deactivation of small quantities of expired or unused solid waste, as well as residues in empty containers.

Materials:

  • This compound waste

  • Anhydrous acetonitrile (B52724) (ACN)

  • 5% aqueous solution of sodium bicarbonate (NaHCO₃)

ParameterSpecificationPurpose
Deactivating Agent5% Aqueous Sodium BicarbonateFacilitates hydrolysis and neutralizes acidic byproducts[1].
Reaction TimeMinimum of 24 hoursEnsures complete hydrolysis of the phosphoramidite[1].

Procedure:

  • Preparation: All steps must be performed within a certified chemical fume hood while wearing the appropriate PPE[1].

  • Dissolution:

    • For solid waste, carefully dissolve the this compound in a minimal amount of anhydrous acetonitrile[1].

    • For empty containers, rinse with a small volume of anhydrous acetonitrile to dissolve any remaining residue[1].

  • Quenching/Hydrolysis: Slowly, and with constant stirring, add the acetonitrile solution of the phosphoramidite to the 5% aqueous sodium bicarbonate solution[1].

  • Reaction: Allow the mixture to stir at room temperature for a minimum of 24 hours to ensure the complete hydrolysis of the phosphoramidite moiety[1].

  • Waste Collection: Transfer the resulting aqueous mixture into a properly labeled hazardous waste container designated for aqueous chemical waste[1].

  • Final Disposal: The sealed hazardous waste container must be disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor, in accordance with all federal, state, and local regulations[1][3].

Below is a visual representation of the disposal workflow.

This compound Disposal Workflow cluster_prep Preparation cluster_collection Waste Collection & Segregation cluster_deactivation Deactivation Protocol cluster_final_disposal Final Disposal ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) fume_hood Work in Fume Hood solid_waste Collect Solid Waste in Designated Container dissolve Dissolve Waste in Anhydrous Acetonitrile solid_waste->dissolve contaminated_items Collect Contaminated Items in Separate Container ehs_disposal Dispose via Institutional EHS or Licensed Contractor contaminated_items->ehs_disposal Direct Disposal quench Slowly Add to 5% Aq. Sodium Bicarbonate with Stirring dissolve->quench react Stir for 24 Hours at Room Temperature quench->react collect_aqueous Transfer Hydrolyzed Mixture to Aqueous Hazardous Waste Container react->collect_aqueous collect_aqueous->ehs_disposal

Caption: Disposal workflow for this compound.

References

Essential Safety and Operational Guide for Handling DMT-dA(bz) Phosphoramidite-15N5

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety, handling, and disposal procedures for DMT-dA(bz) Phosphoramidite-15N5, tailored for researchers, scientists, and professionals in drug development. Adherence to these protocols is vital for ensuring personal safety and maintaining the integrity of this chemical.

Immediate Safety and Personal Protective Equipment (PPE)

Exposure to this compound can be harmful if swallowed, cause skin and serious eye irritation, and may lead to respiratory irritation[1]. Therefore, the use of appropriate Personal Protective Equipment (PPE) is mandatory.

Table 1: Required Personal Protective Equipment (PPE)

PPE CategoryItemSpecifications
Eye/Face Protection Safety Goggles/GlassesMust be tested and approved under government standards such as NIOSH (US) or EN 166 (EU)[2].
Face ShieldRecommended when there is a potential for splashing[2].
Skin Protection GlovesChemical-impermeable gloves (e.g., nitrile) are required. Inspect for damage before use[2].
Laboratory CoatA standard laboratory coat must be worn to protect against incidental contact[2].
Respiratory Protection NIOSH-approved RespiratorUse when ventilation is inadequate or if dust is generated. An N95 or P1 type dust mask is suitable[2].

Operational and Handling Protocols

Proper handling and storage are essential to prevent chemical degradation and ensure user safety. This phosphoramidite (B1245037) is sensitive to moisture and air[2].

Step-by-Step Handling Procedure
  • Preparation:

    • Ensure a well-ventilated work area, preferably a certified chemical fume hood[3][4].

    • Assemble all necessary equipment and reagents before handling the compound.

    • Don personal protective equipment as outlined in Table 1.

  • Handling:

    • Allow the container of this compound to equilibrate to room temperature before opening to prevent moisture condensation.

    • Handle the solid carefully to avoid the formation of dust and aerosols[1][4].

    • Use only in areas with appropriate exhaust ventilation[1].

    • Keep the container tightly sealed when not in use to prevent exposure to moisture and air[2].

    • Do not eat, drink, or smoke in the handling area[2][4].

  • Post-Handling:

    • Wash hands thoroughly with soap and water after handling is complete[2][4].

    • Decontaminate all work surfaces and equipment that may have come into contact with the chemical.

    • Properly remove and dispose of contaminated PPE.

Storage Requirements
ParameterSpecification
Temperature -20°C[2][4]
Atmosphere Store in a dry, well-ventilated area[2][4].
Container Keep container tightly sealed[2][4].
Incompatibilities Store away from heat and oxidizing agents[2][4].

Emergency and Disposal Plans

Immediate and appropriate action is crucial in the event of an exposure or spill.

Emergency First Aid Procedures
Exposure RouteFirst Aid Measure
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes. Seek medical attention if irritation persists[1][2].
Skin Contact Wash the affected area with plenty of soap and water. Remove contaminated clothing and wash it before reuse[1].
Inhalation Move the individual to fresh air. If breathing is difficult, seek medical attention[1].
Ingestion Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention[1].
Disposal Plan

Proper disposal of this compound and any contaminated materials is critical to prevent environmental harm.

  • Waste Segregation:

    • Collect all waste contaminated with the phosphoramidite in a designated, clearly labeled, and sealed container for hazardous waste[2].

  • Disposal Method:

    • Dispose of the chemical waste through a licensed disposal company[2].

    • Do not allow the chemical to enter drains or the environment[2].

Experimental Workflow and Safety Diagram

The following diagram illustrates the logical workflow for the safe handling of this compound, from initial preparation to final disposal.

Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal prep_area Ensure Ventilated Area (Fume Hood) gather_materials Assemble Equipment & Reagents prep_area->gather_materials don_ppe Don Appropriate PPE gather_materials->don_ppe equilibrate Equilibrate to Room Temp don_ppe->equilibrate Proceed to Handling handle_carefully Handle to Avoid Dust equilibrate->handle_carefully keep_sealed Keep Container Sealed handle_carefully->keep_sealed wash_hands Wash Hands Thoroughly keep_sealed->wash_hands Proceed to Post-Handling decontaminate Decontaminate Surfaces wash_hands->decontaminate remove_ppe Remove & Dispose of PPE decontaminate->remove_ppe segregate_waste Segregate Contaminated Waste remove_ppe->segregate_waste Proceed to Disposal dispose_properly Dispose via Licensed Company segregate_waste->dispose_properly

Caption: Safe handling workflow for this compound.

References

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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.